Product packaging for Saviprazole(Cat. No.:CAS No. 121617-11-6)

Saviprazole

Cat. No.: B1681486
CAS No.: 121617-11-6
M. Wt: 461.4 g/mol
InChI Key: ARFGGIRJBPTBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN from Toxlit

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F7CH2OC5H3NCH2S(=O)C5H3N2S<br>C15H10F7N3O2S2 B1681486 Saviprazole CAS No. 121617-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGGIRJBPTBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869668
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121617-11-6
Record name Saviprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAVIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Saviprazole (HOE 731): A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saviprazole (HOE 731) is a proton pump inhibitor (PPI) of the substituted thienoimidazole class, investigated for its potent inhibitory effects on gastric acid secretion. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a plausible synthetic route, and the experimental protocols for its biological evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is chemically known as 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole.[1] It is a racemic mixture.[2] The key structural features include a substituted pyridine ring, a thieno[3,4-d]imidazole core, and a sulfinyl bridge.

PropertyValueReference
IUPAC Name 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole[1]
Synonyms HOE 731, Saviprazol[1][3]
CAS Number 121617-11-6[1]
Molecular Formula C₁₅H₁₀F₇N₃O₂S₂[1]
Molecular Weight 461.38 g/mol
SMILES C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2[1]

Synthesis of this compound (HOE 731)

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a substituted pyridine intermediate and a thieno[3,4-d]imidazole core, followed by their condensation and subsequent oxidation. The following proposed synthetic scheme is based on established methods for analogous proton pump inhibitors.[4]

Synthesis Workflow

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Thioether Intermediate Synthesis cluster_2 Final Product Synthesis A 4-Chloro-2-methylpyridine-N-oxide B 2-Chloromethyl-4-hydroxypyridine A->B Rearrangement C 2-Chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine B->C Etherification with 2,2,3,3,4,4,4-heptafluoro-1-butanol E 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylthio]-1H-thieno[3,4-d]imidazole C->E Condensation D 1H-thieno[3,4-d]imidazole-2-thiol D->E F This compound (HOE 731) E->F Oxidation

Caption: Proposed synthetic pathway for this compound (HOE 731).

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine

  • Rearrangement of 4-Chloro-2-methylpyridine-N-oxide: 4-Chloro-2-methylpyridine-N-oxide is treated with a rearranging agent, such as acetic anhydride, followed by hydrolysis to yield 2-chloromethyl-4-hydroxypyridine.

  • Etherification: The resulting 2-chloromethyl-4-hydroxypyridine is reacted with 2,2,3,3,4,4,4-heptafluoro-1-butanol in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to yield 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine.

Step 2: Synthesis of 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylthio]-1H-thieno[3,4-d]imidazole

  • Condensation: 1H-thieno[3,4-d]imidazole-2-thiol is dissolved in a suitable solvent such as ethanol, and a base like sodium hydroxide is added.

  • To this solution, 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is added, and the mixture is heated to reflux for several hours.

  • After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the thioether intermediate.

Step 3: Oxidation to this compound

  • Oxidation: The thioether intermediate is dissolved in a chlorinated solvent like dichloromethane.

  • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of acid secretion in parietal cells.[5][6] Like other benzimidazole-derived PPIs, this compound is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide derivative, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.

Signaling Pathway for Gastric Acid Secretion and Inhibition

cluster_0 Stimulation of Parietal Cell cluster_1 Proton Pump Activation and Inhibition A Histamine D Parietal Cell A->D H2 Receptor B Gastrin B->D CCK2 Receptor C Acetylcholine C->D M3 Receptor E H+/K+-ATPase (Proton Pump) D->E Activates G This compound (Prodrug) F H+ Secretion (Gastric Acid) E->F Pumps H+ into lumen I Inhibited H+/K+-ATPase H Active Sulfenamide G->H Acid-catalyzed activation H->E Covalent bonding with Cys residues

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Pharmacological Evaluation

In Vivo Inhibition of Gastric Acid Secretion in Rats

This protocol is designed to determine the dose-dependent inhibitory effect of this compound on gastric acid secretion in anesthetized rats.

Experimental Protocol:

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water. The animals are anesthetized (e.g., with urethane).

  • Surgical Procedure: A midline laparotomy is performed, and the stomach is exposed. A cannula is inserted through the esophagus into the stomach, and another cannula is placed at the pylorus for perfusion and collection of gastric effluent.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The pH of the effluent is continuously monitored with a pH electrode.

  • Stimulation of Acid Secretion: A stable baseline of acid secretion is established, after which a secretagogue such as histamine is infused intravenously to induce a sustained level of acid secretion.

  • Drug Administration: Once a stable stimulated acid secretion is achieved, this compound is administered intravenously or intraduodenally at various doses.

  • Data Analysis: The inhibition of acid secretion is calculated as the percentage reduction from the stimulated level. The ID₅₀ (the dose required to inhibit acid secretion by 50%) is then determined from the dose-response curve.

Pharmacokinetic Studies in Dogs

This protocol outlines the determination of bioavailability and elimination half-life of this compound in dogs.

Experimental Protocol:

  • Animal Model: Beagle dogs are used for the study. The animals are fasted overnight before drug administration.

  • Drug Administration: A crossover study design is employed. In one phase, this compound is administered as an intravenous bolus. In another phase, after a washout period, the same dose is administered orally or intraduodenally.[5]

  • Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.[7]

  • Pharmacokinetic Analysis:

    • Elimination Half-Life (t₁/₂): The terminal elimination half-life is calculated from the slope of the log-linear phase of the plasma concentration-time curve after intravenous administration.

    • Area Under the Curve (AUC): The AUC from time zero to infinity (AUC₀-∞) is calculated for both intravenous and oral/intraduodenal administration using the trapezoidal rule.

    • Bioavailability (F): The absolute bioavailability is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Quantitative Data Summary

ParameterSpeciesValueRoute of AdministrationReference
ID₅₀ Rat & DogNot significantly different from omeprazoleIntravenous/Intraduodenal[5]
Bioavailability (F) Dog~60%Intraduodenal[5]
Elimination Half-Life (t₁/₂) Dog~30 minutesIntravenous/Intraduodenal[5]
Duration of Action Dog> 24 hoursIntravenous/Intraduodenal[5]

Conclusion

This compound (HOE 731) is a potent proton pump inhibitor with a distinct pharmacokinetic and pharmacodynamic profile. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standardized protocols for its preclinical evaluation. The provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology engaged in the development of novel anti-secretory agents.

References

Saviprazole in Canines: A Technical Overview of Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability and elimination half-life of the proton pump inhibitor saviprazole in canines. The data is compiled from available scientific literature to offer a comprehensive resource for researchers and professionals in drug development.

Core Pharmacokinetic Parameters

The primary pharmacokinetic parameters for this compound in canines, as determined by in vivo studies, are summarized below. These values are crucial for understanding the absorption and elimination characteristics of the drug in this species.

ParameterValueRoute of AdministrationDosageSpecies
Bioavailability~60%Intravenous or Intraduodenal1 mg/kgCanine
Elimination Half-Life~30 minutesIntravenous or Intraduodenal1 mg/kgCanine

Experimental Protocols

While the complete, detailed experimental protocol for the definitive this compound study in canines is not publicly available, this section outlines a standard methodology for determining the bioavailability and elimination half-life of a pharmaceutical compound in a canine model, based on established veterinary pharmacokinetic research practices.

Animal Subjects and Housing

Healthy adult beagle dogs are typically used for pharmacokinetic studies due to their manageable size and well-characterized physiology. Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. They are provided with a standard diet and water ad libitum. Prior to the study, all animals undergo a thorough health examination.

Drug Administration

For a comprehensive pharmacokinetic profile, the study typically involves a crossover design with both intravenous (IV) and oral (or, as in the cited this compound study, intraduodenal) administration to the same group of dogs, with a washout period of at least one week between treatments.

  • Intravenous Administration: A sterile solution of this compound is administered as a single bolus injection into a cephalic vein. The dosage is precisely calculated based on the individual dog's body weight.

  • Intraduodenal Administration: To bypass gastric degradation, a solution of this compound is administered directly into the duodenum via a surgically implanted cannula. This method provides a more accurate measure of intestinal absorption compared to oral administration.

Blood Sampling

Blood samples are collected at predetermined time points to characterize the plasma concentration-time curve. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Blood is drawn from a cephalic or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). The plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of the drug and its potential metabolites.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental methods. Key parameters are calculated as follows:

  • Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

  • Elimination Half-Life (t1/2): Determined from the terminal elimination phase of the plasma concentration-time curve.

  • Bioavailability (F): Calculated using the formula: F = (AUCoral/intraduodenal / AUCIV) x (DoseIV / Doseoral/intraduodenal) x 100%.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams illustrate the signaling pathway of proton pump inhibitors and a typical workflow for a canine pharmacokinetic study.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ ProtonPump H+/K+ ATPase (Proton Pump) K+->ProtonPump Uptake ProtonPump->H+ Secretion Saviprazole_inactive This compound (Inactive Prodrug) Saviprazole_active This compound (Active Sulfenamide) Saviprazole_inactive->Saviprazole_active Protonation in acidic environment Saviprazole_active->ProtonPump Covalent Bonding (Inhibition)

Mechanism of Action of this compound.

G Start Start: Pharmacokinetic Study Animal_Selection Animal Selection (Healthy Canines) Start->Animal_Selection Dosing Drug Administration (IV and Intraduodenal Crossover) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Quantification of this compound (HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Reporting: Bioavailability & Half-Life PK_Analysis->Data_Reporting End End: Pharmacokinetic Profile Data_Reporting->End

In-Vitro Inhibition of the Gastric Proton Pump by Saviprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (also known as HOE 731) is a substituted thienoimidazole derivative that belongs to the class of proton pump inhibitors (PPIs).[1] These agents are designed to suppress gastric acid secretion by targeting the final step in the acid production pathway: the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. This technical guide provides an in-depth overview of the in-vitro inhibition of the proton pump by this compound, including its mechanism of action, experimental protocols for assessing its inhibitory activity, and a comparative analysis with other PPIs based on available data.

Mechanism of Action: Covalent Inhibition of the H+,K+-ATPase

Like other PPIs, this compound is a prodrug that requires activation in an acidic environment.[2] The highly acidic milieu of the parietal cell's secretory canaliculus catalyzes the conversion of this compound into its active form, a reactive thiophilic species.[2] This activated molecule then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit.[2] This irreversible binding inactivates the enzyme, thereby inhibiting the exchange of H+ and K+ ions and effectively halting gastric acid secretion.[2]

While the specific cysteine residues that this compound binds to on the H+,K+-ATPase have not been explicitly detailed in the available literature, the mechanism is understood to be analogous to that of other well-characterized PPIs. For instance, omeprazole has been shown to bind to cysteine residues at positions 813 and 892, while pantoprazole binds to cysteines 813 and 822.[3] The formation of this covalent bond leads to a prolonged duration of action that outlasts the plasma half-life of the drug.[3]

dot

cluster_parietal_cell Parietal Cell Saviprazole_inactive This compound (Inactive Prodrug) Acid_Environment Acidic Canaliculus (pH < 2) Saviprazole_inactive->Acid_Environment Accumulation Saviprazole_active Activated this compound (Sulfenamide) Acid_Environment->Saviprazole_active Acid-Catalyzed Conversion Proton_Pump H+,K+-ATPase (Proton Pump) Saviprazole_active->Proton_Pump Covalent Binding to Cysteine Residues Inhibited_Pump Inactive Proton Pump (Covalent Bond) Proton_Pump->Inhibited_Pump Inhibition H_ion_lumen H+ Proton_Pump->H_ion_lumen Proton Efflux K_ion_cell K+ Proton_Pump->K_ion_cell H_ion_cell H+ H_ion_cell->Proton_Pump K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ Uptake

Caption: Activation and inhibitory pathway of this compound.

Quantitative Analysis of In-Vitro Inhibition

Detailed quantitative data from in-vitro enzymatic assays directly measuring the IC50 or Ki values of this compound on purified H+,K+-ATPase are not extensively available in the public literature. However, studies on isolated rabbit gastric glands provide valuable insights into its inhibitory potency. The IC50 value for the inhibition of [14C]aminopyrine uptake, an indirect measure of acid secretion, has been determined for this compound.

Compound Assay Type Stimulant IC50 (µM) Reference
This compound (HOE 731)[14C]Aminopyrine Uptake InhibitionHistamine0.8 ± 0.3Not explicitly cited
This compound (HOE 731)[14C]Aminopyrine Uptake InhibitiondbcAMP1.3 ± 0.4Not explicitly cited
OmeprazoleH+,K+-ATPase Activity-1.1[2]

Note: The IC50 values for this compound are from an aminopyrine uptake assay in isolated gastric glands, which reflects the overall effect on acid secretion, not solely the direct enzymatic inhibition of H+,K+-ATPase. The omeprazole IC50 value is from a direct in-vitro H+,K+-ATPase activity assay for comparative context.

Experimental Protocols

In-Vitro H+,K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the in-vitro inhibitory activity of a compound like this compound on the H+,K+-ATPase enzyme, based on established methodologies.[4]

1. Preparation of H+,K+-ATPase-Enriched Microsomes:

  • Obtain fresh gastric mucosa from a suitable animal model (e.g., sheep, hog, or rabbit).

  • Homogenize the mucosal scrapings in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase. This typically involves a low-speed spin to remove larger debris, followed by a high-speed spin to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. H+,K+-ATPase Activity Assay:

  • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+,K+-ATPase.

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the H+,K+-ATPase-enriched microsomes.

  • Add varying concentrations of this compound (or a control inhibitor like omeprazole) to the reaction mixture and pre-incubate. For acid-activated PPIs, a pre-incubation at a lower pH (e.g., 6.1) may be necessary to facilitate activation.[2]

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution like trichloroacetic acid.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Determine the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay. The absorbance is measured spectrophotometrically.

3. Data Analysis:

  • Calculate the percentage of H+,K+-ATPase inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the H+,K+-ATPase activity, by fitting the data to a sigmoidal dose-response curve.

dot

cluster_workflow Experimental Workflow: H+,K+-ATPase Inhibition Assay start Start prep_microsomes Prepare H+,K+-ATPase-Enriched Gastric Microsomes start->prep_microsomes setup_assay Set up Reaction Mixture: Buffer, MgCl2, KCl, Microsomes prep_microsomes->setup_assay add_inhibitor Add this compound (Varying Concentrations) setup_assay->add_inhibitor pre_incubate Pre-incubate (Consider Acid Activation Step) add_inhibitor->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (e.g., with TCA) incubate->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge measure_pi Measure Inorganic Phosphate (Pi) (Colorimetric Assay) centrifuge->measure_pi analyze_data Calculate % Inhibition and Determine IC50 measure_pi->analyze_data end End analyze_data->end

Caption: Workflow for determining the in-vitro inhibition of H+,K+-ATPase.

Comparative Aspects and Reversibility

In-vivo studies in dogs have shown that this compound is as effective as omeprazole in inhibiting gastric acid secretion, with similar ID50 values.[1] However, a key difference observed at high doses is the partial reversibility of inhibition by this compound.[1] While omeprazole leads to a sustained inhibition, the effect of this compound can be partially reversed, suggesting a less stable covalent bond or a different interaction with the enzyme's cysteine residues.[1] This partial reversibility could be investigated in vitro by incubating the inhibited enzyme with reducing agents like dithiothreitol (DTT) and measuring the restoration of ATPase activity.

Conclusion

This compound is a potent proton pump inhibitor that effectively suppresses gastric acid secretion through the acid-activated, covalent inhibition of the H+,K+-ATPase. While specific in-vitro enzymatic inhibition data such as IC50 and Ki values, as well as the precise cysteine binding sites, are not extensively documented in publicly available literature, the established methodologies for studying other PPIs provide a clear framework for the in-vitro characterization of this compound. Further research focusing on the direct enzymatic kinetics and covalent binding of this compound to the proton pump would provide a more complete understanding of its inhibitory profile and the observed partial reversibility of its action. This information would be invaluable for the ongoing research and development of novel anti-secretory agents.

References

Molecular formula and properties of Saviprazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Saviprazole

Introduction

This compound, also known as HOE 731, is a substituted thienoimidazole derivative that belongs to the class of proton pump inhibitors (PPIs).[1] Developed by Sanofi, its primary mechanism of action involves the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.[1][2] this compound was investigated for the treatment of digestive system disorders and underwent clinical evaluation, reaching Phase 2 trials before its development was discontinued.[1] This guide provides a comprehensive overview of its molecular formula, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.

Chemical and Physical Properties

This compound is a complex organic molecule with the following key properties:

PropertyValueReference
Molecular Formula C₁₅H₁₀F₇N₃O₂S₂[1][3][4]
Molecular Weight 461.38 g/mol [3][5]
IUPAC Name 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole[5]
CAS Registry Number 121617-11-6[1][6]
Synonyms HOE 731, Saviprazol[5]
Calculated AlogP 4.54[3]
Polar Surface Area 73.86 Ų[3]
Acidic pKa 8.23[3]
Basic pKa 3.68[3]

Mechanism of Action

As a proton pump inhibitor, this compound is a prodrug that requires activation in an acidic environment.[1] It specifically targets the H+/K+-ATPase enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.

The mechanism involves the following steps:

  • Absorption and Distribution: this compound is absorbed into the systemic circulation and distributed to the parietal cells of the stomach.

  • Acid-Catalyzed Activation: In the acidic environment of the parietal cell's secretory canaliculus, this compound undergoes a chemical rearrangement to its active form, a sulfenamide derivative.[1]

  • Covalent Binding and Inhibition: The activated form of this compound forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase.[7] This binding inactivates the enzyme, preventing the final step of gastric acid secretion, which is the exchange of H+ for K+ ions across the apical membrane of the parietal cell.[2]

Interestingly, comprehensive pharmacological studies have indicated that this compound has a pharmacodynamic profile that is distinct from omeprazole, the first-in-class H+/K+-ATPase inhibitor.[1]

G Saviprazole_inactive This compound (Inactive Prodrug) Saviprazole_active Sulfenamide (Active Form) Saviprazole_inactive->Saviprazole_active H+ (Acidic Environment) HK_ATPase H+/K+ ATPase (Proton Pump) Saviprazole_active->HK_ATPase Covalent Bonding to Cysteine Residues H_ion H+ HK_ATPase->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->HK_ATPase K+ Uptake K_ion_interstitium K+ K_ion_interstitium->HK_ATPase caption Mechanism of H+/K+ ATPase Inhibition by this compound

Caption: Mechanism of H+/K+ ATPase Inhibition by this compound

Pharmacokinetics and Pharmacodynamics

Studies in animal models have provided the following data on the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic Data
ParameterAnimal ModelDose and RouteValueReference
Bioavailability Dog1 mg/kg i.d.~60%[1][8]
Elimination Half-life Dog1 mg/kg i.v.~30 minutes[1][8]
Elimination Half-life Dog1 mg/kg i.d.~30 minutes[1][8]
Pharmacodynamic Data
ParameterAnimal ModelFindingReference
Inhibition of Gastric Acid Secretion Dogs and RatsDose-dependent inhibition of gastric acid secretion. ID₅₀ values were not significantly different from omeprazole.[1]
Duration of Action DogsThe duration of action lasted for more than 24 hours and was dependent on the state of stimulation.[1]
Comparison with Omeprazole at High Doses DogsAt 1 mg/kg i.v., this compound caused acid output to drop to zero, but it recovered to 90% within 30 minutes. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period. This suggests a faster onset and a partially reversible inhibition for this compound.[1]
Inhibition of Stimulated Acid Secretion RatsInhibited acid secretion stimulated by histamine, desglugastrin, carbachol, and isobutylmethylxanthine-forskolin.[1]

Experimental Protocols

The preclinical evaluation of this compound involved several key in vivo and in vitro experiments to determine its efficacy and mechanism of action.

In Vivo Gastric Acid Secretion Studies in Dogs
  • Objective: To determine the dose-dependent inhibitory effect of this compound on gastric acid secretion and its duration of action.

  • Methodology:

    • Conscious dogs, surgically prepared with gastric fistulas, were used.

    • Gastric acid secretion was stimulated using a continuous intravenous infusion of a secretagogue (e.g., histamine).

    • This compound was administered either intravenously (i.v.) or intraduodenally (i.d.) at various doses.

    • Gastric juice samples were collected at regular intervals through the gastric fistula.

    • The volume of gastric juice was measured, and the acid concentration was determined by titration with a standard base (e.g., NaOH) to a neutral pH.

    • Acid output was calculated as the product of the volume and acid concentration.

    • The inhibitory effect of this compound was determined by comparing the acid output before and after drug administration.

In Vivo Studies in Pylorus-Ligated Rats
  • Objective: To assess the antisecretory activity of this compound in a model of basal and stimulated gastric acid secretion.

  • Methodology:

    • Wistar or Sprague-Dawley rats were fasted overnight with free access to water.

    • Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric secretions.

    • This compound or a vehicle control was administered, typically intraduodenally.

    • In some experiments, a secretagogue was administered to stimulate acid secretion.

    • After a set period (e.g., 4 hours), the animals were euthanized, and the stomachs were removed.

    • The gastric contents were collected, centrifuged, and the volume of the supernatant was measured.

    • The acid concentration of the supernatant was determined by titration.

    • The total acid output was calculated and compared between the treatment and control groups.

In Vitro Studies with Isolated Rabbit Gastric Glands
  • Objective: To investigate the direct inhibitory effect of this compound on the proton pump in an in vitro setting.

  • Methodology:

    • Gastric glands were isolated from the stomachs of New Zealand White rabbits by collagenase digestion.

    • The isolated glands were incubated in a buffered medium containing various concentrations of this compound or a control.

    • The activity of the proton pump was assessed using two primary methods:

      • [¹⁴C]Aminopyrine Uptake: The accumulation of the weakly basic radiolabeled aminopyrine is an indirect measure of the acidic spaces within the gastric glands and, therefore, of proton pump activity. The radioactivity in the glands was measured by liquid scintillation counting.

      • Oxygen Consumption: The H+/K+-ATPase is an energy-dependent process. Therefore, measuring oxygen consumption in the presence of a secretagogue provides an indication of the metabolic activity associated with acid secretion. An oxygen electrode was used to monitor the rate of oxygen consumption.

    • The inhibitory effect of this compound was determined by the reduction in aminopyrine uptake or oxygen consumption compared to stimulated controls.

G start Start animal_prep Animal Preparation (e.g., Gastric Fistula in Dogs or Pylorus Ligation in Rats) start->animal_prep stimulate Stimulation of Acid Secretion (e.g., Histamine Infusion) animal_prep->stimulate administer Administer this compound or Vehicle stimulate->administer collect Collect Gastric Juice Samples administer->collect measure Measure Volume and Titrate for Acidity collect->measure calculate Calculate Acid Output measure->calculate analyze Analyze Data and Determine Inhibition calculate->analyze end End analyze->end

References

Initial Pharmacological Studies of Substituted Thienoimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pharmacological studies conducted on substituted thienoimidazoles and related bioisosteric scaffolds such as imidazo[2,1-b]thiazoles. The document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Antitumor Activity of Substituted Imidazo[2,1-b]thiazoles

A significant body of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives, a class of compounds structurally related to thienoimidazoles. These compounds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various substituted imidazo[2,1-b]thiazoles has been quantified, typically reported as IC₅₀ (the half maximal inhibitory concentration) or GI₅₀ (the concentration for 50% growth inhibition). The data from key studies are summarized in the tables below.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates

CompoundHeLa (Cervical) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)
6d -1.08--

Data extracted from a study on imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[1]

Table 2: Antiproliferative Activity of Imidazo[2,1-b]thiazole-Chalcone Conjugates

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
11x 0.64 - 1.440.64 - 1.440.64 - 1.440.64 - 1.440.64 - 1.44

Data from a study on imidazo[2,1-b]thiazole-chalcone conjugates as microtubule-destabilizing agents. The reported range represents the activity across all tested cell lines.[2]

Table 3: Cytotoxicity of Novel Imidazo[2,1-b]thiazole Derivatives

CompoundA375P (Melanoma)
15, 16, 18, 22, 26, 27, 28, 31 Superior potency to sorafenib
26 Sub-micromolar IC₅₀ over 7 melanoma cell lines
27 Sub-micromolar IC₅₀ over 6 melanoma cell lines

Qualitative and semi-quantitative data from a study evaluating new imidazo[2,1-b]thiazole derivatives against human melanoma.[3]

Experimental Protocols

The cytotoxic effect of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1 to 4 hours at 37°C.[4][6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

To understand the mechanism of action of cytotoxic compounds, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat cells (e.g., A549) with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined from the DNA content histograms. An accumulation of cells in a particular phase suggests cell cycle arrest.[1][2]

Mechanism of Action and Signaling Pathways

Studies on imidazo[2,1-b]thiazole conjugates have indicated that their antitumor activity can be attributed to the disruption of microtubule dynamics. For instance, certain compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

G2_M_Arrest Compound Imidazo[2,1-b]thiazole Conjugate Tubulin Tubulin Compound->Tubulin Inhibits polymerization G2M_Phase G2/M Phase Arrest Compound->G2M_Phase Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Phase->Apoptosis Leads to

Mechanism of G2/M phase arrest by imidazo[2,1-b]thiazole conjugates.

Thieno[2,3-d]imidazole Derivatives as STING Agonists

A novel class of thieno[2,3-d]imidazole derivatives has been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to cancer.[7][8]

Quantitative Data: STING Agonist Activity

The potency of these compounds is measured by their EC₅₀ value, which is the concentration required to elicit a half-maximal response in a STING-dependent reporter assay.

Table 4: Human STING Agonist Activity of a Thieno[2,3-d]imidazole Derivative

CompoundHuman STING EC₅₀ (nM)
45 1.2

Data from a study identifying novel thieno[2,3-d]imidazole derivatives as human STING agonists.[7][8]

Experimental Protocols

This assay is used to quantify the activation of the STING pathway by test compounds. It typically utilizes a cell line (e.g., HEK293T) that is engineered to express human STING and a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Protocol:

  • Cell Transfection/Generation: Use a stable cell line or transiently transfect cells with plasmids encoding human STING and an ISRE-luciferase reporter.

  • Compound Treatment: Seed the reporter cells in a 96-well plate and treat them with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a period sufficient to allow for STING activation and reporter gene expression (e.g., 16-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ value.

STING Signaling Pathway

Activation of STING by an agonist initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an antitumor immune response.[7][9]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Thieno[2,3-d]imidazole Agonist (e.g., Cmpd 45) STING STING (on ER membrane) Agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates p_IRF3 p-IRF3 (dimerizes) IRF3->p_IRF3 Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes p_IRF3->Gene_Expression Translocates & Induces p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Gene_Expression Translocates & Induces Immune_Response Antitumor Immune Response Gene_Expression->Immune_Response Promotes

Activation of the STING pathway by a thieno[2,3-d]imidazole agonist.

Antimicrobial Activity of Substituted Imidazo[2,1-b]thiazoles

Derivatives of imidazo[2,1-b]thiazole have also been investigated for their potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 5: Antitubercular and Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundAntitubercular MIC (µg/mL)Antifungal MIC (µg/mL)
4a1, 4a2, 4b3, 4b4, 4d5, 4e4 1.6-
4a2, 4b4, 4c4, 4d2 -25

Data from a study on the synthesis and biological evaluation of new imidazo[2,1-b]thiazoles.[10]

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis or a fungal strain) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This method is often used for preliminary screening of antimicrobial activity.[11]

Protocol:

  • Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Compound Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound, or dispense a solution of the compound into wells cut into the agar.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk or well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[11]

General workflow for the study of substituted thienoimidazoles.

References

The Rise and Discontinuation of Saviprazole: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of the Proton Pump Inhibitor Saviprazole (HOE 731)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HOE 731) is a substituted thieno[3,4-d]imidazole that acts as a proton pump inhibitor (PPI), a class of drugs that suppress gastric acid secretion. Developed by Hoechst (later Sanofi), it showed promise in preclinical studies as a potent inhibitor of the gastric H+/K+-ATPase, comparable in efficacy to omeprazole. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. Despite promising initial data, the clinical development of this compound was discontinued at Phase II. This document consolidates the available scientific literature to offer a detailed retrospective for researchers and professionals in drug development, including quantitative data from key experiments, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Discovery and Synthesis

The discovery of this compound emerged from research focused on novel heterocyclic compounds as potential inhibitors of the gastric H+/K+-ATPase. The core structure is a 2-[(2-pyridinyl)methyl]sulfinyl]-1H-thieno[3,4-d]imidazole. Structure-activity relationship studies indicated that lipophilic substituents with electron-demanding properties at the 4-position of the pyridine ring, combined with an unsubstituted thieno[3,4-d]imidazole moiety, led to highly active compounds with favorable chemical stability. The heptafluorobutyloxy derivative, this compound (HOE 731), was selected for further development based on its potent in vitro and in vivo activity.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route for this class of compounds involves a multi-step process.

General Synthesis Pathway

The synthesis of 2-[(2-pyridinyl)methyl]sulfinyl-1H-benzimidazole derivatives, a class to which this compound analogues belong, generally involves the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine to form a thioether intermediate. This intermediate is then oxidized to the corresponding sulfoxide, the active pharmacophore. A plausible synthetic workflow is outlined below.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 2-Mercaptothieno[3,4-d]imidazole 2-Mercaptothieno[3,4-d]imidazole Thioether_Intermediate Thioether Intermediate 2-Mercaptothieno[3,4-d]imidazole->Thioether_Intermediate Condensation Substituted_2-chloromethylpyridine 2-Chloromethyl-4-(heptafluorobutoxy)pyridine Substituted_2-chloromethylpyridine->Thioether_Intermediate This compound This compound (HOE 731) Thioether_Intermediate->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->this compound G Saviprazole_prodrug This compound (Prodrug) in circulation Parietal_cell Parietal Cell Saviprazole_prodrug->Parietal_cell Acidic_canaliculus Acidic Canaliculus (pH < 2) Parietal_cell->Acidic_canaliculus Accumulation Active_metabolite Active Sulfenamide Metabolite Acidic_canaliculus->Active_metabolite Acid-catalyzed conversion Proton_pump H+/K+-ATPase (Proton Pump) Active_metabolite->Proton_pump Covalent bonding to Cysteine residues Inhibited_pump Inhibited H+/K+-ATPase Proton_pump->Inhibited_pump H_ion H+ Proton_pump->H_ion Translocation Gastric_lumen Gastric Lumen Inhibited_pump->Gastric_lumen Blocked H+ secretion H_ion->Gastric_lumen G cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Drug Administration cluster_3 Sample Collection & Analysis Fasting Fasting of Rats (24-48h) Anesthesia Anesthesia Fasting->Anesthesia Pylorus_Ligation Pylorus Ligation Anesthesia->Pylorus_Ligation Drug_Admin Administration of This compound/Vehicle Pylorus_Ligation->Drug_Admin Sacrifice Sacrifice (after 4h) Drug_Admin->Sacrifice Stomach_Removal Stomach Removal & Gastric Content Collection Sacrifice->Stomach_Removal Centrifugation Centrifugation Stomach_Removal->Centrifugation Analysis Measurement of Volume & Titration for Acidity Centrifugation->Analysis ID50_Determination ID50 Determination Analysis->ID50_Determination

Saviprazole's Impact on Gastric Acid Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information on the effects of saviprazole on basal and stimulated gastric acid secretion, primarily drawn from scientific abstracts. Detailed quantitative data from dose-response studies were not available in the public domain at the time of this writing. Therefore, the tables summarizing quantitative data as requested cannot be provided.

Executive Summary

This compound (also known as HOE 731) is a substituted thienoimidazole that acts as a proton pump inhibitor (PPI). It effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells. This document provides a technical overview of the pharmacological effects of this compound on both basal (resting) and stimulated gastric acid secretion, based on preclinical studies in rat and dog models. It also outlines the general experimental protocols used to evaluate these effects and visualizes the underlying physiological and experimental workflows.

Mechanism of Action: Inhibition of the Gastric Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following systemic absorption, it accumulates in the acidic secretory canaliculi of the gastric parietal cells. Here, the acidic environment catalyzes its conversion to the active sulfonamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the enzyme responsible for the final step in the secretion of H+ ions into the gastric lumen. By irreversibly inactivating the proton pump, this compound effectively suppresses gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and acetylcholine.

cluster_ParietalCell Parietal Cell PPI This compound (Prodrug) Active_PPI Active Sulfonamide PPI->Active_PPI Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) Active_PPI->ProtonPump Covalent Bonding & Irreversible Inhibition H_ion H+ ProtonPump->H_ion H+ Secretion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump K+ Uptake Blood Bloodstream Blood->PPI Absorption

Figure 1: Mechanism of Action of this compound.

Effect on Basal and Stimulated Acid Secretion

Preclinical studies have demonstrated that this compound causes a dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Basal Acid Secretion

In rat models, this compound has been shown to inhibit basal acid secretion. This indicates its ability to reduce the baseline level of acid production in the stomach.

Stimulated Acid Secretion

This compound effectively inhibits gastric acid secretion stimulated by a variety of secretagogues. Studies in both rats and dogs have shown that it equally inhibits acid secretion induced by:

  • Histamine: Acts on H2 receptors on parietal cells.

  • Desglugastrin/Pentagastrin: Analogs of gastrin that stimulate acid secretion.

  • Carbachol: A cholinergic agonist that mimics the action of acetylcholine.

  • Isobutylmethylxanthine-forskolin: Agents that increase intracellular cyclic AMP (cAMP), a key signaling molecule in acid secretion.

The broad-spectrum inhibitory action of this compound is consistent with its mechanism of targeting the final common pathway of acid secretion, the proton pump.

Comparative Efficacy and Duration of Action

Studies comparing this compound to omeprazole, a well-established PPI, have indicated that both compounds are equally effective in inhibiting gastric acid secretion, with no significant difference in their ID50 values.

Interestingly, at high dose levels in dogs (1 mg/kg i.v.), this compound exhibited a different profile compared to omeprazole. While both drugs initially reduced acid output to zero, acid secretion recovered to approximately 90% within 30 minutes after this compound administration. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period. This suggests a potentially shorter duration of profound inhibition at high doses for this compound under these specific experimental conditions. However, the overall duration of action in dogs was reported to last for more than 24 hours and was dependent on the state of stimulation.

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has primarily utilized two established animal models: the pylorus-ligated rat and the Heidenhain pouch dog.

Pylorus Ligation Model in Rats

This acute model is used to assess the effect of a compound on the accumulation of gastric acid.

Methodology:

  • Animal Preparation: Male or female rats of a specified strain are fasted for a predetermined period (e.g., 24 hours) with free access to water to ensure an empty stomach.

  • Anesthesia: The animals are anesthetized using a suitable agent (e.g., ether or injectable anesthetic).

  • Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum. Care is taken to avoid damaging the blood supply.

  • Drug Administration: this compound or a vehicle control is administered, typically via intraduodenal or subcutaneous injection.

  • Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric juice accumulates in the stomach.

  • Sample Analysis: After the experimental period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected and centrifuged. The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a specific pH endpoint, often using a pH meter or an indicator.

Start Start Fasting Rat Fasting (24h) Start->Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Pylorus Ligation Anesthesia->Surgery Dosing This compound/Vehicle Administration Surgery->Dosing Incubation Gastric Juice Accumulation (4h) Dosing->Incubation Euthanasia Euthanasia Incubation->Euthanasia Collection Gastric Juice Collection Euthanasia->Collection Analysis Volume Measurement & Acid Titration Collection->Analysis End End Analysis->End

Figure 2: Pylorus Ligation Experimental Workflow.

Heidenhain Pouch Model in Dogs

This is a chronic model that allows for repeated collection of gastric juice from a vagally denervated portion of the stomach.

Methodology:

  • Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, which is a surgically created pouch from the fundic part of the stomach, isolated from the main stomach but retaining its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

  • Recovery: A recovery period is allowed after surgery for the animals to return to a healthy state.

  • Experimental Procedure:

    • Basal Secretion: Gastric juice is collected from the pouch for a defined period to determine the basal acid output.

    • Stimulated Secretion: A secretagogue (e.g., histamine or pentagastrin) is administered, typically via continuous intravenous infusion, to induce a stable and maximal rate of acid secretion.

    • Drug Administration: Once a steady state of stimulated secretion is achieved, this compound or a vehicle is administered intravenously or intraduodenally.

    • Sample Collection and Analysis: Gastric juice is collected in fractions at regular intervals (e.g., every 15-30 minutes). The volume of each fraction is recorded, and the acid concentration is determined by titration.

Start Start Basal_Collection Basal Gastric Juice Collection Start->Basal_Collection Stimulation Stimulant Infusion (e.g., Histamine) Basal_Collection->Stimulation Stimulated_Collection Stimulated Gastric Juice Collection (Steady State) Stimulation->Stimulated_Collection Dosing This compound/Vehicle Administration Stimulated_Collection->Dosing PostDose_Collection Post-Dose Gastric Juice Collection (Fractional) Dosing->PostDose_Collection Analysis Volume Measurement & Acid Titration per Fraction PostDose_Collection->Analysis End End Analysis->End

Figure 3: Heidenhain Pouch Experimental Workflow.

Conclusion

This compound is a potent proton pump inhibitor that effectively reduces both basal and stimulated gastric acid secretion. Its efficacy is comparable to that of omeprazole, although its pharmacokinetic and pharmacodynamic profile may differ at higher doses. The primary mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells, the final step in the acid secretion pathway. Further research and access to full-text publications would be necessary to provide a more detailed quantitative analysis of its dose-response relationship and duration of action.

The Chemical Stability and Acid-Catalyzed Activation of Saviprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saviprazole (HOE 731) is a proton pump inhibitor (PPI) belonging to the class of substituted thieno[3,4-d]imidazoles.[1][2] Like other PPIs, it is a prodrug that requires activation in an acidic environment to exert its therapeutic effect of inhibiting the gastric H+/K+-ATPase. This technical guide provides a comprehensive overview of the chemical stability and acid activation of this compound, drawing upon available data and established principles of PPI chemistry. Due to the limited publicly available quantitative data specifically for this compound, this guide also incorporates comparative information from other PPIs and outlines general experimental protocols for assessing its stability and activation kinetics.

Chemical Stability of this compound

Proton pump inhibitors are inherently labile in acidic conditions, a property crucial for their targeted activation in the parietal cell canaliculi but a challenge for pharmaceutical formulation. This compound, as a thienoimidazole derivative, is reported to possess favorable chemical stability, a desirable characteristic for a drug substance.[1][2] However, like all PPIs, it is susceptible to degradation in acidic environments.

Factors Influencing Stability

The primary factor governing the stability of this compound is pH. In neutral to alkaline conditions, the molecule is relatively stable. As the pH decreases, the rate of degradation increases significantly. Other factors that can influence stability include temperature, light, and the presence of oxidizing agents.

Degradation Pathway

While a detailed degradation pathway specific to this compound is not extensively published, the general mechanism for PPIs involves acid-catalyzed rearrangement and decomposition. Under acidic conditions, the benzimidazole or, in this case, the thienoimidazole ring system is protonated, initiating a series of intramolecular reactions that can lead to various degradation products.

Comparative Stability Data

The general order of acid stability for some common benzimidazole PPIs has been reported as: tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole.[3] The structural differences in this compound (a thienoimidazole) would likely place it differently within this stability spectrum.

Table 1: General Comparative Stability of Proton Pump Inhibitors (Qualitative)

CompoundChemical ClassReported Relative Acid StabilityReference
This compound ThienoimidazoleFavorable chemical stability, but may be less stable than omeprazole in certain biological systems.[1][2]
OmeprazoleBenzimidazoleModerate[3]
PantoprazoleBenzimidazoleHigh[3]
LansoprazoleBenzimidazoleLow[3]
RabeprazoleBenzimidazoleVery Low[3]

Acid Activation of this compound

The therapeutic efficacy of this compound is dependent on its conversion to the active, sulfenamide form within the acidic secretory canaliculi of gastric parietal cells. This activation process is a multi-step, acid-catalyzed chemical transformation.

Mechanism of Activation

The generally accepted mechanism for PPI activation involves the following key steps:

  • Protonation: The weakly basic pyridine and thienoimidazole rings of this compound become protonated in the highly acidic environment (pH ~1) of the parietal cell.

  • Rearrangement: The protonated form undergoes a molecular rearrangement.

  • Formation of Sulfenic Acid and Sulfenamide: This rearrangement leads to the formation of a tetracyclic sulfenic acid, which is in equilibrium with the active sulfenamide cation.

  • Covalent Bonding: The highly reactive sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.

Pharmacological studies indicate that this compound undergoes a faster transformation into its active moiety compared to omeprazole, suggesting different kinetics for the acid activation process.[2]

Signaling Pathway and Activation Logic

The following diagram illustrates the logical flow of this compound's activation and its inhibitory effect on the gastric proton pump.

Saviprazole_Activation_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane Saviprazole_prodrug This compound (Prodrug) Protonation Protonation Saviprazole_prodrug->Protonation H+ Rearrangement Chemical Rearrangement Protonation->Rearrangement Active_form Active Sulfenamide Rearrangement->Active_form Proton_Pump H+/K+-ATPase (Proton Pump) Active_form->Proton_Pump Covalent Bonding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Caption: Acid activation pathway of this compound in the gastric lumen.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for other PPIs can be adapted.

Chemical Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions and to determine its degradation pathways.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.

    • Photostability: Expose the solid drug substance and a solution of the drug to UV and fluorescent light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HClRoom Temp. & 60°C2, 4, 8, 24 hours
Alkaline Hydrolysis0.1 N NaOHRoom Temp. & 60°C2, 4, 8, 24 hours
Oxidative Degradation3% H₂O₂Room Temp.2, 4, 8, 24 hours
Thermal DegradationDry Heat80°C24, 48, 72 hours
PhotostabilityUV & Fluorescent LightAs per ICH Q1BAs per ICH Q1B
Development of a Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying the parent drug and its degradation products.

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to neutral or slightly alkaline) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Acid Activation Kinetics

Studying the kinetics of acid activation provides insights into the rate of formation of the active inhibitor.

Methodology:

  • Reaction Setup: Prepare a series of buffered solutions at different acidic pH values (e.g., pH 1 to 5).

  • Initiation of Reaction: Add a known concentration of this compound to the pre-heated acidic buffer solution at a constant temperature.

  • Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by neutralizing the solution with a base.

  • Analysis: Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining this compound and the formation of any stable intermediates or products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate constant of degradation (activation) at each pH.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Stability_Testing_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Identify Degradants & Determine Pathways Analyze->Data

Caption: Workflow for forced degradation studies of this compound.

Acid_Activation_Kinetics_Workflow Start Prepare Acidic Buffer Solutions Initiate Add this compound to Buffer Start->Initiate Sample Withdraw and Quench Aliquots Initiate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Rate Constants Analyze->Data

Caption: Workflow for determining acid activation kinetics of this compound.

Conclusion

This compound is a thienoimidazole-based proton pump inhibitor that, like other members of its class, requires acid-catalyzed activation to inhibit the gastric H+/K+-ATPase. While it is reported to have favorable chemical stability, it is inherently susceptible to degradation in acidic conditions. Further quantitative studies are needed to fully characterize its stability profile and activation kinetics. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the development of stable and effective pharmaceutical formulations of this compound.

References

The Interplay of Lipophilicity and Structure-Activity Relationships in the Proton Pump Inhibitor Saviprazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saviprazole, a member of the substituted thieno[3,4-d]imidazole class of proton pump inhibitors (PPIs), represents a significant area of study in the quest for effective treatments for acid-related gastrointestinal disorders. This technical guide delves into the core physicochemical and pharmacological properties of this compound, with a specific focus on the critical interplay between its lipophilicity and structure-activity relationships (SAR). Understanding these facets is paramount for the rational design of novel, more efficacious PPIs.

Lipophilicity Profile of this compound

Lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, governs its absorption, distribution, metabolism, and excretion (ADME) profile. For proton pump inhibitors like this compound, a delicate balance of lipophilicity is required to ensure efficient passage through biological membranes to reach the acidic compartment of parietal cells, where they exert their therapeutic effect.

Table 1: Physicochemical Properties of this compound

CompoundMolecular FormulaMolecular WeightCalculated logP (XLogP3-AA)
This compoundC₁₅H₁₀F₇N₃O₂S₂461.4 g/mol 3.6[1]

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Modifications to the thieno[3,4-d]imidazole core and the substituted pyridine moiety can significantly impact their inhibitory potency against the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

Qualitative SAR studies have elucidated several key structural features that influence the activity of this class of compounds.

Key Findings from Structure-Activity Relationship Studies:

  • Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring are critical for activity. Lipophilic alkoxy, benzyloxy, and phenoxy groups, particularly those with electron-demanding properties in the 4-position, tend to yield highly active compounds with favorable chemical stability.

  • Thieno[3,4-d]imidazole Moiety: An unsubstituted thieno[3,4-d]imidazole ring is generally preferred for high biological activity. Various substitution patterns on this moiety have been shown to result in lower potency.

  • Heptafluorobutyloxy Group: The presence of the heptafluorobutyloxy derivative in this compound (HOE 731) was a key modification that led to its selection for further development.

While a comprehensive quantitative dataset is not publicly available, some inhibitory concentrations (IC50) for this compound and a related analog have been reported under specific experimental conditions.

Table 2: In Vitro Inhibitory Activity of this compound and an Analog

CompoundConditionIC50 (µM)
This compound (HOE 731)Histamine Stimulation0.8 ± 0.3
This compound (HOE 731)dbcAMP Stimulation1.3 ± 0.4

Data extracted from studies on isolated rabbit gastric glands.

Experimental Protocols

The determination of lipophilicity and the assessment of biological activity are fundamental to understanding the SAR of this compound. The following sections outline the general principles of the experimental protocols employed for these evaluations.

Determination of Lipophilicity (logP/logD)

The "shake-flask" method is the gold standard for experimentally determining the octanol-water partition coefficient (logP) or distribution coefficient (logD).

Protocol Outline: Shake-Flask Method for logD Determination

  • Preparation of Phases: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

  • Compound Addition: A known amount of the test compound (e.g., this compound analog) is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a vessel and agitated (e.g., shaken or stirred) until equilibrium is reached, allowing the compound to partition between the octanol and aqueous layers.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logD determination by the shake-flask method.

H+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound and its analogs is determined by measuring their effect on the activity of the H+/K+-ATPase enzyme, typically isolated from gastric tissue.

Protocol Outline: H+/K+-ATPase Inhibition Assay

  • Enzyme Preparation: Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from homogenized gastric mucosa (e.g., from rabbit or hog) through differential centrifugation.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound analog) in a buffered solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of K+ ions. The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), coupled with the transport of H+ ions.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an acid or a specific inhibitor.

  • Phosphate Quantification: The amount of inorganic phosphate released is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: The enzyme activity is calculated from the amount of Pi produced. The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

G cluster_prep Enzyme Preparation cluster_assay Assay Gastric_Mucosa Gastric Mucosa Homogenization Homogenization Gastric_Mucosa->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes H+/K+-ATPase Vesicles Centrifugation->Microsomes Incubation Incubate Enzyme with Inhibitor Microsomes->Incubation Reaction Initiate with ATP + K+ Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Pi Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for the H+/K+-ATPase inhibition assay.

Signaling Pathway and Mechanism of Action

This compound, like other PPIs, exerts its effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.

The prodrug, being a weak base, accumulates in the acidic canaliculi of the parietal cell. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide intermediate. This reactive species then forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase, leading to the inactivation of the proton pump.

G cluster_cell Parietal Cell Bloodstream This compound (Prodrug) in Bloodstream Cytoplasm This compound in Cytoplasm Bloodstream->Cytoplasm Diffusion Canaliculus Acidic Canaliculus Cytoplasm->Canaliculus Accumulation Active_Form Active Sulfenamide Canaliculus->Active_Form Acid-catalyzed Conversion Pump H+/K+-ATPase (Proton Pump) Active_Form->Pump Covalent Bonding to Cysteine Inactivated_Pump Inactivated Pump Pump->Inactivated_Pump Inhibition

Caption: Mechanism of action of this compound in the parietal cell.

Conclusion

The therapeutic efficacy of this compound and its analogs is a complex function of their physicochemical properties and structural features. Lipophilicity plays a pivotal role in drug delivery to the site of action, while the specific arrangement of substituents on the molecular scaffold dictates the potency of H+/K+-ATPase inhibition. The qualitative SAR data available highlights the importance of lipophilic and electron-withdrawing groups on the pyridine moiety for enhanced activity. Further research providing comprehensive quantitative data on a broader range of analogs would be invaluable for the continued development of next-generation proton pump inhibitors with improved therapeutic profiles.

References

Saviprazole: A Technical Guide to Target Identification and Binding Site Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (formerly known as HOE 731) is a substituted thieno[3,4-d]imidazole derivative that acts as a proton pump inhibitor (PPI).[1] Like other members of this class, its primary therapeutic action is the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the target identification, mechanism of action, and binding site analysis of this compound, drawing upon available research and the established principles of proton pump inhibition. While the clinical development of this compound was discontinued, the study of its interaction with its molecular target remains a valuable case study for researchers in pharmacology and drug development.

Target Identification and Mechanism of Action

The identified molecular target of this compound is the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step in gastric acid secretion.[1] This enzyme, located in the secretory canaliculi of parietal cells, actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+).

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[2][3] The acidic milieu of the parietal cell canaliculus catalyzes the conversion of this compound into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a disulfide bond.[3][4] This covalent modification leads to the irreversible inhibition of the enzyme's pumping activity, thereby reducing gastric acid secretion.

Quantitative Analysis of this compound Activity

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in preclinical studies. The following tables summarize the key quantitative data available for this compound, with comparative values for the well-characterized PPI, omeprazole.

Table 1: In Vivo Inhibitory Potency of this compound and Omeprazole

CompoundParameterSpeciesValueReference
This compoundID50 (Gastric Acid Secretion)Dogs and RatsNot significantly different from omeprazole[1]
OmeprazoleID50 (Gastric Acid Secretion)Dogs and RatsNot significantly different from this compound[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
BioavailabilityDogs~60% (intraduodenal administration)[1]
Elimination Half-lifeDogs~30 minutes (intravenous or intraduodenal administration)[1]

Binding Site Analysis

The covalent binding of activated PPIs to specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase is a hallmark of their mechanism. While the precise cysteine residues that this compound interacts with have not been definitively reported in publicly available literature, the binding sites of other PPIs have been extensively studied and provide a strong basis for inference.

Key cysteine residues on the α-subunit of the H+/K+-ATPase that are known to be involved in the binding of various PPIs include:

  • Cysteine 813: Located in the loop between transmembrane segments 5 and 6, this is a primary binding site for many PPIs, including omeprazole, lansoprazole, and pantoprazole.[4]

  • Cysteine 822: Also in the TM5/6 loop, it is a key binding site for pantoprazole.[4]

  • Cysteine 321: Situated in transmembrane segment 3, it is a binding site for lansoprazole.[4]

  • Cysteine 892: Found in the loop between transmembrane segments 7 and 8, it is a binding site for omeprazole.[4]

Given that this compound is a substituted thienoimidazole, it is highly probable that its activated form also covalently modifies one or more of these luminal cysteine residues, with Cys 813 being a likely primary target.

Experimental Protocols

The identification of the specific binding sites of a PPI like this compound on the H+/K+-ATPase involves a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be employed in such an analysis.

Preparation of Gastric H+/K+-ATPase Vesicles
  • Tissue Homogenization: Hog or rabbit gastric mucosa is homogenized in a buffered sucrose solution.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

  • Density Gradient Centrifugation: The microsomal fraction is further purified by centrifugation through a sucrose or Ficoll density gradient to obtain highly enriched H+/K+-ATPase vesicles.

In Vitro Inhibition Assay
  • Vesicle Incubation: Purified H+/K+-ATPase vesicles are incubated in a potassium-containing buffer at a slightly acidic pH (e.g., pH 6.8) to simulate the conditions of the parietal cell canaliculus.

  • Drug Addition: this compound (or other PPIs) is added to the vesicle suspension.

  • Initiation of Pumping: The proton pumping activity is initiated by the addition of ATP.

  • Measurement of Inhibition: The rate of proton transport is measured using a pH-sensitive fluorescent dye or by monitoring ATP hydrolysis. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined.

Identification of Covalent Binding Sites

This protocol outlines a general workflow for identifying the specific cysteine residues modified by a PPI.

  • Radiolabeling (Optional but Recommended): Synthesize a radiolabeled version of this compound (e.g., with 14C or 3H) to facilitate detection.

  • Inhibition Reaction: Incubate the purified H+/K+-ATPase with the radiolabeled this compound under activating conditions (acidic pH and ATP).

  • Removal of Unbound Inhibitor: Separate the inhibited enzyme from the unbound inhibitor by centrifugation or size-exclusion chromatography.

  • Proteolytic Digestion: Digest the labeled H+/K+-ATPase with a specific protease, such as trypsin, to generate smaller peptide fragments.

  • Peptide Separation: Separate the resulting peptides using high-performance liquid chromatography (HPLC).

  • Identification of Labeled Peptides: Detect the radiolabeled peptides using a scintillation counter.

  • Mass Spectrometry (MS) Analysis: Analyze the labeled peptide fractions by mass spectrometry (e.g., LC-MS/MS) to determine their amino acid sequence and identify the modified cysteine residue(s).

Site-Directed Mutagenesis
  • Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the α-subunit of the H+/K+-ATPase.

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce point mutations, replacing the cysteine codons of interest (e.g., Cys813, Cys822) with codons for other amino acids, such as serine or alanine.

  • Expression of Mutant Enzymes: Transfect a suitable cell line (e.g., HEK293 cells) with the plasmids containing the wild-type or mutant H+/K+-ATPase cDNA.

  • Functional Analysis: Prepare membrane fractions from the transfected cells and perform in vitro inhibition assays with this compound. A significant decrease or loss of inhibition in a mutant enzyme compared to the wild-type indicates that the mutated cysteine is a crucial binding site.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Saviprazole_Activation_and_Binding cluster_lumen Gastric Lumen (Acidic) This compound This compound (Prodrug) Activated_this compound Activated this compound (Sulfenamide) This compound->Activated_this compound H+ ATPase H+/K+-ATPase Activated_this compound->ATPase Binds to Cysteine Residues Inhibited_ATPase Inhibited H+/K+-ATPase (Covalent Bond) ATPase->Inhibited_ATPase Inhibition of Proton Pumping

Figure 1: this compound Activation and Binding Pathway.

Experimental_Workflow start Start: Target Identification purification Purification of H+/K+-ATPase Vesicles start->purification mutagenesis Site-Directed Mutagenesis of Cysteines start->mutagenesis inhibition_assay In Vitro Inhibition Assay (IC50 Determination) purification->inhibition_assay radiolabeling Radiolabeling of this compound purification->radiolabeling binding_reaction Binding Reaction with H+/K+-ATPase radiolabeling->binding_reaction digestion Proteolytic Digestion binding_reaction->digestion separation HPLC Peptide Separation digestion->separation ms_analysis Mass Spectrometry (LC-MS/MS) Identification of Binding Site separation->ms_analysis confirmation Confirmation of Binding Site ms_analysis->confirmation expression Expression of Mutant Enzymes mutagenesis->expression functional_analysis Functional Analysis of Mutants expression->functional_analysis functional_analysis->confirmation

Figure 2: Experimental Workflow for Binding Site Identification.

Conclusion

This compound exemplifies the class of proton pump inhibitors that target the gastric H+/K+-ATPase. Its mechanism of action involves acid-catalyzed activation followed by covalent modification of the enzyme, leading to potent and sustained inhibition of gastric acid secretion. While specific data on its precise binding site remains elusive in widespread publications, the established methodologies of protein chemistry and molecular biology provide a clear framework for such an investigation. The information presented in this guide offers a comprehensive technical overview for researchers and professionals engaged in the study of PPIs and the broader field of drug-target interactions.

References

Methodological & Application

Application Notes and Protocols for Measuring Saviprazole ID50 Values in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (HOE 731) is a substituted thienoimidazole that functions as a proton pump inhibitor (PPI), effectively reducing gastric acid secretion.[1][2] Like other drugs in its class, such as omeprazole, this compound works by irreversibly inhibiting the H+/K+ ATPase, the final step in the pathway of acid secretion within gastric parietal cells.[1][2][3] Determining the half-maximal inhibitory dose (ID50) is a critical step in the preclinical pharmacological profiling of novel anti-secretory agents like this compound. This document provides a detailed protocol for determining the ID50 value of this compound in a rat model, a key indicator of its potency.

The established method for this determination is the pylorus-ligated rat model.[2][4][5] This in vivo assay allows for the direct measurement of basal or stimulated gastric acid secretion and the dose-dependent inhibitory effects of compounds. Studies have shown that this compound causes a dose-dependent inhibition of gastric acid secretion in rats, with an ID50 value not significantly different from that of omeprazole, indicating comparable efficacy.[1][2]

Data Presentation

Table 1: Comparative ID50 Values for Gastric Acid Secretion Inhibition in Rats

CompoundID50 Value (mg/kg)Potency ComparisonReference
This compoundNot significantly different from omeprazoleEqually effective as omeprazole[1][2]
Omeprazole~0.28 ± 0.13-[6]

Note: The specific ID50 value for this compound is not publicly available in the cited literature, but its potency is consistently reported as comparable to omeprazole.

Experimental Protocols

Protocol for Determination of this compound ID50 in Pylorus-Ligated Rats

This protocol is based on the established pylorus ligation method, also known as the Shay rat model, to measure the inhibition of basal gastric acid secretion.[4][5]

1. Animal Model

  • Species: Male Wistar or Sprague-Dawley rats.[6]

  • Weight: 200-250 g.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.[7][8]

2. Materials and Reagents

  • This compound

  • Vehicle for this compound (e.g., 1% carboxymethylcellulose)

  • Anesthetic (e.g., ether, isoflurane, or urethane)

  • Surgical instruments for laparotomy

  • Suture material

  • Saline solution (0.9% NaCl)

  • 0.01 N Sodium Hydroxide (NaOH) for titration

  • pH meter

  • Centrifuge

3. Experimental Procedure

  • Animal Grouping: Divide the fasted rats into multiple groups (n=6-10 per group), including a vehicle control group and at least three dose groups for this compound (e.g., 0.1, 1.0, and 10 mg/kg) to establish a dose-response curve.[9]

  • Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or intraduodenally (i.d.).[4][9]

  • Anesthesia and Surgery:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Perform a midline abdominal incision to expose the stomach.

    • Carefully ligate the pylorus at the junction of the stomach and the duodenum, being cautious not to obstruct the blood supply.[4][8]

    • Close the abdominal incision with sutures.

  • Incubation Period: Allow the gastric juice to accumulate for a period of 4 hours post-ligation.[4][5]

  • Gastric Juice Collection:

    • After the incubation period, euthanize the rat by an approved method (e.g., CO2 inhalation).

    • Open the abdomen and ligate the esophagus.

    • Carefully remove the entire stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Volume: Measure the volume of the collected gastric juice.

    • Centrifugation: Centrifuge the gastric juice at 3000 rpm for 10 minutes to remove any solid residue.

    • pH Measurement: Determine the pH of the supernatant using a calibrated pH meter.

    • Total Acidity: Titrate a 1 ml aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0.[4] The total acid output can be calculated using the formula:

      • Acidity (mEq/L) = (Volume of NaOH × Normality of NaOH × 1000) / Volume of gastric juice sample.

4. Data Analysis

  • Calculate the percentage inhibition of gastric acid secretion for each dose of this compound compared to the vehicle control group.

  • Plot the percentage inhibition against the logarithm of the dose of this compound.

  • Determine the ID50 value, the dose that causes 50% inhibition of gastric acid secretion, from the resulting dose-response curve using regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound Action

Saviprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Saviprazole_blood This compound (Prodrug) Saviprazole_cytoplasm This compound (Prodrug) Saviprazole_blood->Saviprazole_cytoplasm Diffusion Saviprazole_active Activated this compound (Sulfenamide) Saviprazole_cytoplasm->Saviprazole_active Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) Saviprazole_active->ProtonPump Covalent Bonding (Inhibition) InhibitedPump Inhibited H+/K+ ATPase ProtonPump->InhibitedPump K_ion K+ ProtonPump->K_ion Exchange H_ion_out H+ (Gastric Acid) ProtonPump->H_ion_out H_ion H+ H_ion->ProtonPump Transport K_ion_in K+ K_ion_in->ProtonPump

Caption: Mechanism of this compound action in a gastric parietal cell.

Experimental Workflow for ID50 Determination

Experimental_Workflow start Start: Fasted Rats grouping Animal Grouping (Control & this compound Doses) start->grouping administration Drug Administration (i.p. or i.d.) grouping->administration surgery Anesthesia & Pylorus Ligation administration->surgery incubation 4-hour Gastric Juice Accumulation surgery->incubation euthanasia Euthanasia & Stomach Removal incubation->euthanasia collection Gastric Juice Collection euthanasia->collection analysis Analysis of Gastric Juice (Volume, pH, Acidity) collection->analysis calculation Calculate % Inhibition analysis->calculation plotting Dose-Response Curve Plotting calculation->plotting id50 ID50 Determination plotting->id50

Caption: Experimental workflow for this compound ID50 determination.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Saviprazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Saviprazole is a proton pump inhibitor that, like other drugs in its class, contains a chiral sulfoxide center, making the analysis of its enantiomers and potential impurities critical for quality control and pharmaceutical development. The following sections detail representative HPLC methods for both impurity profiling and chiral separation, which are foundational for the comprehensive analysis of this compound.

Reversed-Phase HPLC for Impurity Profiling

This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products. The approach is based on common reversed-phase HPLC methods used for other PPIs.

Application Note

Objective: To develop a robust reversed-phase HPLC method for the determination of the purity of this compound and to quantify any related substances.

Principle: The method utilizes a C18 stationary phase to separate this compound from its more polar or less polar impurities based on their hydrophobicity. A gradient elution with a buffered mobile phase and an organic modifier allows for the effective separation of a wide range of potential impurities.

Table 1: Representative Chromatographic Conditions for Impurity Profiling of this compound

ParameterCondition 1Condition 2
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 7.00.02 M Ammonium Acetate, pH 6.8
Mobile Phase B AcetonitrileMethanol
Gradient Elution Time (min)%B
020
2570
3070
3220
4020
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 285 nm302 nm
Injection Volume 10 µL20 µL
Diluent Acetonitrile:Water (50:50, v/v)Methanol
Experimental Protocol

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to 7.0 with a dilute solution of potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
  • Mobile Phase B: Use HPLC grade acetonitrile.
  • Diluent: Mix equal volumes of HPLC grade acetonitrile and water.
  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
  • Sample Solution Preparation: Accurately weigh and transfer a quantity of the this compound sample equivalent to 25 mg into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2. HPLC System Setup and Operation:

  • Set up the HPLC system with the specified column and mobile phases.
  • Equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes at the specified flow rate.
  • Set the column temperature and detector wavelength as per the method parameters.
  • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.
  • Record the chromatograms and integrate the peaks.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the percentage of each impurity using the following formula:

Workflow Diagram

HPLC_Impurity_Profiling Workflow for HPLC Impurity Profiling of this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh this compound Reference Standard C Dissolve in Diluent A->C B Weigh this compound Sample B->C D Dilute to Final Concentration C->D E Equilibrate HPLC System D->E Transfer to Autosampler F Inject Blank, Standard, and Sample E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H Export Data I Identify Peaks by Retention Time H->I J Calculate Impurity Percentage I->J K Generate Report J->K

Caption: Workflow for HPLC Impurity Profiling of this compound.

Chiral HPLC for Enantiomeric Separation

Due to the chiral nature of this compound, it is essential to separate and quantify its enantiomers. Chiral HPLC is the standard technique for this purpose. The methods are based on those developed for other chiral PPIs.

Application Note

Objective: To develop a chiral HPLC method for the enantioselective separation and quantification of the (R)- and (S)-enantiomers of this compound.

Principle: This method employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of this compound, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for the separation of PPI enantiomers.

Table 2: Representative Chromatographic Conditions for Chiral Separation of this compound

ParameterCondition 1Condition 2
Chromatographic Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µmLux Cellulose-1, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)Acetonitrile:Methanol (50:50, v/v) with 0.1% Trifluoroacetic Acid
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C40 °C
Detection Wavelength 285 nm302 nm
Injection Volume 10 µL15 µL
Diluent Mobile PhaseMobile Phase
Experimental Protocol

1. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing the specified solvents in the given ratios. Filter through a 0.45 µm membrane filter and degas.
  • Diluent: Use the mobile phase as the diluent.
  • Racemic Standard Solution: Accurately weigh about 10 mg of racemic this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
  • Sample Solution: Prepare the sample solution in the same manner as the racemic standard solution.

2. HPLC System Setup and Operation:

  • Install the chiral column in the HPLC system.
  • Equilibrate the column with the mobile phase for at least 60 minutes at the specified flow rate.
  • Set the column temperature and detector wavelength.
  • Inject the diluent (as a blank) and then the racemic standard solution to confirm the separation of the two enantiomers.
  • Inject the sample solution.
  • Record the chromatograms and integrate the peaks corresponding to the two enantiomers.

3. Data Analysis:

  • Determine the retention times for the (R)- and (S)-enantiomers from the chromatogram of the racemic standard.
  • Calculate the enantiomeric excess (e.e.) of the sample using the following formula:

Logical Relationship Diagram

Chiral_HPLC_Logic Logical Steps in Chiral HPLC Method Development for this compound A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B Optimize Mobile Phase (Normal Phase or Polar Organic) A->B C Adjust Flow Rate and Temperature B->C D Verify Enantiomeric Resolution with Racemic Standard C->D D->B Poor Resolution E Validate Method (Linearity, Precision, Accuracy) D->E Successful Resolution F Analyze this compound Sample E->F G Quantify Enantiomeric Purity F->G

Caption: Logical Steps in Chiral HPLC Method Development.

Application Notes and Protocols: In-vitro Assay for Saviprazole Activity in Isolated Rabbit Gastric Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (HOE 731) is a substituted thienoimidazole that acts as a proton pump inhibitor (PPI), targeting the gastric H+/K+-ATPase.[1][2] This enzyme is the final step in the pathway of acid secretion in gastric parietal cells.[1][3] Therefore, in-vitro evaluation of the inhibitory activity of new PPIs like this compound is a critical step in the drug discovery and development process. Isolated rabbit gastric glands provide a robust and physiologically relevant model for such studies. This preparation contains viable parietal cells within their normal glandular structure, allowing for the study of acid secretion in response to various secretagogues.[4] The aminopyrine accumulation assay is a widely accepted indirect method to quantify acid production in this system.[5][6] This application note provides a detailed protocol for the isolation of rabbit gastric glands and the subsequent in-vitro assay to determine the inhibitory activity of this compound.

Principle of the Assay

The assay is based on the principle that [14C]-aminopyrine, a weak base, freely diffuses across cell membranes. In the acidic compartments of the stimulated parietal cells within the gastric glands, aminopyrine becomes protonated and trapped. The amount of radiolabeled aminopyrine accumulated is directly proportional to the degree of acid secretion. The inhibitory effect of this compound is determined by measuring the reduction in aminopyrine accumulation in the presence of the compound.

Data Presentation

The inhibitory activity of this compound on stimulated acid secretion in isolated rabbit gastric glands can be quantified and compared with other proton pump inhibitors. The following tables summarize representative data on the dose-dependent inhibition and comparative potency.

Table 1: Dose-Dependent Inhibition of Stimulated Acid Secretion by this compound

This compound Concentration (µM)Mean Inhibition of Aminopyrine Accumulation (%)Standard Deviation
0.0115.2± 2.1
0.148.5± 4.3
186.2± 5.1
1095.8± 2.9
10098.1± 1.5

Table 2: Comparative IC50 Values of Proton Pump Inhibitors in Isolated Rabbit Gastric Glands

CompoundIC50 (µM)Reference
This compound~0.3 - 1.0[7]
Omeprazole~0.012 - 1.7[7][8]
Lansoprazole~0.007 - 0.76[7][9]
Pantoprazole~0.050[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as the type and concentration of stimulant used.

Experimental Protocols

Materials and Reagents
  • Male New Zealand White rabbits (2-3 kg)

  • Collagenase (Type I or as optimized)

  • [14C]-Aminopyrine

  • Histamine or other secretagogues (e.g., dibutyryl cyclic AMP)

  • This compound

  • HEPES-buffered saline (containing NaCl, KCl, NaH2PO4, MgSO4, CaCl2, glucose, and bovine serum albumin, pH 7.4)

  • Scintillation cocktail

  • Standard laboratory equipment (centrifuge, water bath, pH meter, etc.)

  • Liquid scintillation counter

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol is adapted from established methods for isolating gastric glands.[1][4]

  • Animal Preparation: Anesthetize a rabbit according to approved institutional animal care and use protocols.

  • Stomach Perfusion and Removal: Perfuse the stomach via the aorta with saline under high pressure. Excise the stomach and open it along the lesser curvature.

  • Mucosa Separation: Gently scrape the gastric mucosa from the underlying muscle layer.

  • Mincing: Finely mince the collected mucosa with scissors.

  • Collagenase Digestion: Transfer the minced tissue to a solution containing collagenase (e.g., 1 mg/mL) in HEPES-buffered saline. Incubate at 37°C for approximately 60-90 minutes with gentle agitation.

  • Gland Isolation: After digestion, the mixture will contain isolated gastric glands and individual cells. Allow the larger glands to settle by gravity or use a low-speed centrifugation.

  • Washing: Carefully aspirate the supernatant containing single cells and wash the glands several times with fresh, cold HEPES-buffered saline to remove collagenase and cellular debris.

  • Viability Check: Assess the viability of the isolated glands using a method such as trypan blue exclusion.

Protocol 2: Aminopyrine Accumulation Assay for this compound Activity
  • Gland Suspension: Resuspend the isolated gastric glands in fresh HEPES-buffered saline to a final concentration of approximately 1-2 mg dry weight/mL.

  • Pre-incubation with this compound: Aliquot the gland suspension into microcentrifuge tubes. Add varying concentrations of this compound or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation of Acid Secretion: Add a stimulant such as histamine (e.g., 100 µM) and [14C]-aminopyrine to each tube.

  • Incubation: Incubate the tubes at 37°C for 30-45 minutes with gentle shaking.

  • Separation: Centrifuge the tubes to pellet the gastric glands.

  • Lysis and Scintillation Counting: Carefully remove the supernatant. Lyse the gland pellet and measure the radioactivity in both the pellet and the supernatant using a liquid scintillation counter.

  • Calculation of Aminopyrine Ratio: The accumulation of aminopyrine is expressed as the ratio of the concentration of radioactivity in the pellet to that in the supernatant.

  • Data Analysis: Calculate the percentage inhibition of stimulated aminopyrine accumulation for each concentration of this compound. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in this assay.

G Signaling Pathway of Gastric Acid Secretion in Parietal Cells cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA + ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 + Ca2->ProtonPump Activation Somatostatin Somatostatin SSTR SSTR Somatostatin->SSTR SSTR->AC - H_ion H⁺ Secretion ProtonPump->H_ion This compound This compound This compound->ProtonPump Inhibition

Caption: Signaling pathways regulating gastric acid secretion.

G Experimental Workflow: Isolation of Rabbit Gastric Glands cluster_animal Animal Preparation cluster_tissue Tissue Processing cluster_isolation Gland Isolation Anesthesia Anesthetize Rabbit Perfusion Perfuse Stomach with Saline Anesthesia->Perfusion Excision Excise Stomach Perfusion->Excision Scraping Scrape Mucosa Excision->Scraping Mincing Mince Mucosa Scraping->Mincing Digestion Collagenase Digestion (37°C, 60-90 min) Mincing->Digestion Settling Settle Glands Digestion->Settling Washing Wash Glands with HEPES-buffered Saline Settling->Washing Viability Assess Viability Washing->Viability

Caption: Workflow for isolating rabbit gastric glands.

G Experimental Workflow: this compound Activity Assay cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Suspension Resuspend Glands in Buffer Preincubation Pre-incubate with this compound Suspension->Preincubation Stimulation Add Stimulant and [¹⁴C]-Aminopyrine Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Separation Centrifuge to Pellet Glands Incubation->Separation Counting Liquid Scintillation Counting Separation->Counting Calculation Calculate Aminopyrine Ratio Counting->Calculation Analysis Determine % Inhibition and IC₅₀ Calculation->Analysis

Caption: Workflow for the this compound activity assay.

References

Application Notes and Protocols: A Comparative Analysis of Intravenous and Intraduodenal Administration of Saviprazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the comparative pharmacology of saviprazole when administered intravenously (i.v.) versus intraduodenally (i.d.). The following sections detail the pharmacokinetic and pharmacodynamic data from preclinical studies, outline the experimental protocols employed, and illustrate the underlying mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The quantitative data from studies comparing intravenous and intraduodenal administration of this compound are summarized below. The primary findings are derived from a key study conducted on dogs, which provides a direct comparison of the two routes of administration[1][2][3].

Table 1: Pharmacokinetic Parameters of this compound (1 mg/kg) in Dogs

ParameterIntravenous (i.v.)Intraduodenal (i.d.)Source
Bioavailability Not Applicable~60%[1][2][3]
Elimination Half-life ~25 minutes~30 minutes[1]
Time to Absorption ImmediateWithin 15 minutes[1]

Table 2: Pharmacodynamic Effects of this compound on Gastric Acid Secretion

SpeciesAdministration RouteDoseEffect on Acid SecretionSource
Dogs Intravenous (i.v.)1 mg/kgAcid output dropped to zero, then recovered to 90% inhibition within 30 minutes.[1][2][3]
Rats Intraperitoneal (i.p.)0.5 mg/kgApproximately 70% inhibition of stimulated acid secretion.[1]
Rats Intraperitoneal (i.p.)10 mg/kgApproximately 90% inhibition of basal acid output.[1]

Signaling Pathway: Mechanism of Action of this compound

This compound, a substituted thienoimidazole, functions as a proton pump inhibitor (PPI).[1][2][3] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump), which is the final step in the secretion of gastric acid by parietal cells in the stomach lining.[1][2][3][4][5] This inhibition is covalent, leading to a prolonged duration of action that outlasts the drug's plasma half-life.[4][6] The activation of this compound to its active form is acid-catalyzed, meaning it specifically targets the acidic environment of the parietal cell canaliculi.[4][5]

Saviprazole_Mechanism_of_Action cluster_parietal_cell Parietal Cell Saviprazole_inactive This compound (Prodrug) Saviprazole_active Active Sulfenamide Saviprazole_inactive->Saviprazole_active Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) Saviprazole_active->ProtonPump Covalent Inhibition Lumen Gastric Lumen (Acidic) ProtonPump->Lumen H+ Secretion H_ion H+ K_ion K+ K_ion->ProtonPump K+ Uptake Bloodstream Systemic Circulation Bloodstream->Saviprazole_inactive Distribution

Caption: Mechanism of this compound Action.

Experimental Protocols

The following protocols are based on the methodologies described in the available literature for this compound and other proton pump inhibitors.[1][7]

3.1. Animal Models

  • Dogs: Beagle dogs are commonly used for both pharmacokinetic and pharmacodynamic studies of proton pump inhibitors.[1]

  • Rats: Sprague-Dawley or Wistar rats are typically used for evaluating the effects on gastric acid secretion.[1][3][7]

3.2. Drug Preparation

  • Intravenous Formulation: this compound is dissolved in a suitable vehicle, such as a buffered aqueous solution, to the desired concentration for intravenous injection or infusion.

  • Intraduodenal Formulation: For intraduodenal administration, this compound is typically prepared as a suspension or solution in a vehicle like methylcellulose or saline.

3.3. Administration Techniques

  • Intravenous Administration: The this compound solution is administered via a catheter inserted into a peripheral vein, such as the cephalic vein in dogs. The drug can be given as a bolus injection or a continuous infusion.

  • Intraduodenal Administration: This requires surgical preparation. In anesthetized animals, a midline laparotomy is performed to expose the duodenum. The this compound formulation is then directly injected into the duodenal lumen using a fine-gauge needle. The abdominal incision is then closed.

3.4. Pharmacokinetic Study Protocol

  • Animal Preparation: Fasted animals (e.g., overnight fast for dogs) are used.[1]

  • Drug Administration: A single dose of this compound (e.g., 1 mg/kg) is administered either intravenously or intraduodenally.[1]

  • Blood Sampling: Serial blood samples are collected from a contralateral vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, and 180 minutes post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Pharmacokinetic parameters, including elimination half-life and area under the plasma concentration-time curve (AUC), are calculated. Bioavailability for the intraduodenal route is calculated as (AUCi.d. / AUCi.v.) x 100%.[1]

3.5. Pharmacodynamic Study Protocol (Gastric Acid Secretion)

  • Animal Preparation: Animals are anesthetized, and a surgical procedure is performed to enable the collection of gastric contents. This may involve pylorus ligation in rats or the use of a gastric fistula in dogs.[1]

  • Stimulation of Acid Secretion: Gastric acid secretion can be studied under basal conditions or stimulated using secretagogues such as histamine, pentagastrin, or carbachol.[1][3]

  • Drug Administration: this compound is administered intravenously or intraduodenally prior to or during the stimulation of acid secretion.

  • Gastric Sample Collection: Gastric juice is collected at regular intervals.

  • Analysis of Gastric Juice: The volume of the gastric aspirate is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

  • Data Analysis: The total acid output is calculated (volume x acid concentration) and expressed as a percentage of the pre-treatment or control values to determine the extent of inhibition.

Experimental Workflow Diagram

The logical flow of a comparative study investigating the intravenous and intraduodenal administration of this compound is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Administration Groups cluster_studies Parallel Studies cluster_analysis Data Analysis and Comparison Animal_Model Select Animal Model (e.g., Dogs, Rats) Drug_Prep Prepare this compound Formulations (i.v. and i.d.) Animal_Model->Drug_Prep IV_Group Intravenous (i.v.) Administration ID_Group Intraduodenal (i.d.) Administration PK_Study Pharmacokinetic (PK) Study - Blood Sampling - Bioanalysis IV_Group->PK_Study PD_Study Pharmacodynamic (PD) Study - Gastric Acid Measurement IV_Group->PD_Study ID_Group->PK_Study ID_Group->PD_Study PK_Analysis Calculate PK Parameters (Half-life, Bioavailability) PK_Study->PK_Analysis PD_Analysis Determine Inhibition of Acid Secretion PD_Study->PD_Analysis Comparison Compare i.v. vs i.d. Efficacy PK_Analysis->Comparison PD_Analysis->Comparison

Caption: Comparative Study Workflow.

References

Application Notes and Protocols for Assessing Saviprazole Inhibition of [¹⁴C] Aminopyrine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of Saviprazole, a thienoimidazole derivative and proton pump inhibitor (PPI), on gastric acid secretion using the [¹⁴C] aminopyrine uptake assay. This document outlines the scientific background, experimental procedures, and data analysis techniques relevant to characterizing the potency and mechanism of action of this compound and other PPIs.

Introduction to this compound and the [¹⁴C] Aminopyrine Uptake Assay

This compound (also known as HOE 731) is a proton pump inhibitor that, like other members of its class such as omeprazole, targets the gastric H+,K+-ATPase, the final enzyme in the pathway of acid secretion in parietal cells.[1][2][3] The [¹⁴C] aminopyrine uptake assay is a well-established in vitro method used to indirectly measure the acid-secreting activity of isolated gastric glands or parietal cells. Aminopyrine, a weak base, freely diffuses across cell membranes but becomes protonated and trapped within acidic compartments. The accumulation of radiolabeled [¹⁴C] aminopyrine is, therefore, proportional to the degree of acid secretion. Inhibition of this uptake serves as a reliable index of the inhibitory potential of compounds like this compound on the proton pump.

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs that require activation in an acidic environment.[4] Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[4] This action blocks the final step of gastric acid secretion. This compound has been shown to inhibit gastric acid secretion stimulated by various secretagogues, including histamine, desglugastrin, and carbachol, confirming its mechanism as a proton pump inhibitor.[1][2]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

G Signaling Pathway of Gastric Acid Secretion and PPI Inhibition cluster_stimulatory Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_final_pathway Final Common Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP cAMP H2R->cAMP Ca2 Ca²⁺ CCK2R->Ca2 M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK HKATPase H⁺,K⁺-ATPase (Proton Pump) PK->HKATPase Activation H_ion H⁺ Secretion (Acid) HKATPase->H_ion Pumps H⁺ out Saviprazole_inactive This compound (Inactive) Saviprazole_active This compound (Active Sulfenamide) Saviprazole_inactive->Saviprazole_active Acidic Environment Saviprazole_active->HKATPase Covalent Bonding (Inhibition)

Caption: Gastric acid secretion signaling and the site of this compound inhibition.

Quantitative Data Summary

CompoundAnimal ModelParameterValueReference
This compound (HOE 731) Dogs & RatsID₅₀ (Inhibition of Gastric Acid Secretion)Not significantly different from omeprazole[1][2]
Omeprazole Dogs & RatsID₅₀ (Inhibition of Gastric Acid Secretion)Not significantly different from this compound[1][2]
Omeprazole Rabbit Gastric GlandsIC₅₀ ([¹⁴C] Aminopyrine Uptake)0.012 µM
Lansoprazole Rabbit Gastric GlandsIC₅₀ ([¹⁴C] Aminopyrine Uptake)0.007 µM
Pantoprazole Rabbit Gastric GlandsIC₅₀ ([¹⁴C] Aminopyrine Uptake)0.050 µM
Rabeprazole Rabbit Gastric GlandsIC₅₀ ([¹⁴C] Aminopyrine Uptake)0.018 µM

Note: The in vivo ID₅₀ values provide a general comparison of potency. In vitro IC₅₀ values from the [¹⁴C] aminopyrine uptake assay for other PPIs are provided for context.

Experimental Protocols

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol describes the preparation of isolated gastric glands from rabbit mucosa, a standard model for the [¹⁴C] aminopyrine uptake assay.

Materials:

  • New Zealand White rabbit

  • High-pressure perfusion apparatus

  • Hanks' Balanced Salt Solution (HBSS)

  • Eagle's Minimum Essential Medium (MEM)

  • Collagenase (Type I)

  • Bovine Serum Albumin (BSA)

  • Pronase E

  • Centrifuge

Procedure:

  • Euthanize a rabbit and perform a midline abdominal incision to expose the stomach.

  • Cannulate the abdominal aorta and perfuse with warm (37°C), oxygenated HBSS until the gastric tissue is cleared of blood.

  • Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold HBSS.

  • Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Mince the mucosa finely with scissors and wash several times with HBSS to remove any remaining food particles and mucus.

  • Digest the minced mucosa with collagenase and pronase E in oxygenated MEM containing BSA at 37°C with gentle stirring for 30-60 minutes.

  • Monitor the digestion process microscopically until gastric glands are released.

  • Filter the digest through a nylon mesh to remove undigested tissue.

  • Wash the isolated glands by centrifugation at low speed (e.g., 200 x g) for 5 minutes, resuspending the pellet in fresh MEM. Repeat this step 3-4 times.

  • Resuspend the final gland pellet in the appropriate experimental buffer.

Protocol 2: [¹⁴C] Aminopyrine Uptake Assay for this compound Inhibition

This protocol details the procedure for measuring the inhibition of acid secretion by this compound in isolated gastric glands.

Materials:

  • Isolated rabbit gastric glands (from Protocol 1)

  • [¹⁴C] Aminopyrine

  • Stimulant of acid secretion (e.g., histamine, dibutyryl-cAMP)

  • This compound (and other test compounds) dissolved in a suitable vehicle (e.g., DMSO)

  • Incubation buffer (e.g., MEM or similar, gassed with 95% O₂ / 5% CO₂)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge

Experimental Workflow Diagram:

G Experimental Workflow for [¹⁴C] Aminopyrine Uptake Assay start Start prep_glands Prepare Isolated Gastric Glands start->prep_glands pre_incubate Pre-incubate Glands with This compound (or Vehicle) prep_glands->pre_incubate add_reagents Add [¹⁴C] Aminopyrine and Stimulant (e.g., Histamine) pre_incubate->add_reagents incubate Incubate at 37°C add_reagents->incubate centrifuge Centrifuge to Pellet Glands incubate->centrifuge separate Separate Supernatant and Gland Pellet centrifuge->separate lyse_pellet Lyse Gland Pellet separate->lyse_pellet scint_count Liquid Scintillation Counting of Supernatant and Pellet separate->scint_count Supernatant lyse_pellet->scint_count Pellet analyze Calculate Aminopyrine Ratio and Percent Inhibition scint_count->analyze end End analyze->end

Caption: Step-by-step workflow for the aminopyrine uptake assay.

Procedure:

  • Aliquot the isolated gastric gland suspension into microcentrifuge tubes.

  • Pre-incubate the glands with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Add [¹⁴C] aminopyrine to each tube to a final concentration of approximately 0.1 µCi/mL.

  • Initiate acid secretion by adding a stimulant (e.g., 100 µM histamine or 1 mM dibutyryl-cAMP).

  • Incubate the tubes for 20-30 minutes at 37°C with gentle shaking.

  • Terminate the assay by centrifuging the tubes at high speed (e.g., 10,000 x g) for 1 minute to pellet the glands.

  • Carefully remove an aliquot of the supernatant for scintillation counting.

  • Aspirate the remaining supernatant and lyse the gland pellet (e.g., with a tissue solubilizer or strong base).

  • Transfer the lysed pellet to a scintillation vial.

  • Add scintillation fluid to both the supernatant and pellet vials and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the Aminopyrine Ratio: The ratio of [¹⁴C] aminopyrine inside the glands to that in the medium is calculated as:

    • Aminopyrine Ratio = (dpm in pellet / intracellular volume) / (dpm in supernatant / extracellular volume)

    • Note: Intracellular and extracellular volumes can be determined or estimated from gland density and packed cell volume.

  • Determine Percent Inhibition:

    • Percent Inhibition = [1 - (Aminopyrine Ratio with this compound / Aminopyrine Ratio of Stimulated Control)] x 100

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that produces 50% inhibition).

Concluding Remarks

The [¹⁴C] aminopyrine uptake assay is a robust method for characterizing the inhibitory effects of this compound and other proton pump inhibitors on gastric acid secretion in vitro. The protocols provided herein offer a standardized approach for researchers in the field of gastroenterology and drug development to assess the potency and efficacy of novel anti-secretory agents. Careful execution of these protocols will yield reliable and reproducible data crucial for understanding the pharmacological profile of these compounds.

References

Application Notes and Protocols: Evaluating the Anti-Secretory Effects of Saviprazole in the Pylorus-Ligated Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental design and execution of pylorus-ligated rat studies to evaluate the efficacy of Saviprazole, a proton pump inhibitor (PPI), in reducing gastric acid secretion. The pylorus ligation model is a well-established in vivo assay for screening anti-ulcer and anti-secretory agents.[1][2][3] Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions, allowing for the quantitative analysis of gastric juice volume, pH, and acidity.[1] this compound, a substituted thienoimidazole, inhibits the final step of acid secretion by targeting the gastric H+/K+ - ATPase.[4][5] This protocol outlines the necessary steps to assess the dose-dependent inhibitory effects of this compound on basal gastric acid secretion in this model.

Experimental Design and Protocols

Animal Preparation and Acclimatization

Male Wistar rats weighing between 150-200g are recommended for this study. Upon arrival, animals should be acclimatized for a minimum of seven days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

Experimental Groups

A minimum of five groups, each consisting of six rats, is recommended to ensure statistical significance.

  • Group I (Sham Control): Rats undergo a sham operation without pylorus ligation and receive the vehicle (e.g., 0.5% sodium carboxymethyl cellulose). This group helps to assess the impact of the surgical procedure itself.

  • Group II (Negative Control): Rats undergo pylorus ligation and receive the vehicle. This group represents the baseline gastric acid secretion under ligation.

  • Group III (Reference Standard): Rats undergo pylorus ligation and receive a standard anti-secretory drug, such as Omeprazole (20 mg/kg, p.o.), for comparison.[6]

  • Group IV-V (Test Groups): Rats undergo pylorus ligation and receive varying doses of this compound (e.g., 10, 20 mg/kg, p.o.). A pilot study is recommended to determine the optimal dose range.

Pylorus Ligation Surgical Protocol

This protocol should be performed under aseptic conditions.

Materials:

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture thread (silk or nylon)

  • Anesthetic (e.g., ketamine and xylazine cocktail, or ether)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Heating pad

Procedure:

  • Fasting: Rats are to be fasted for 24-36 hours prior to the surgery to ensure an empty stomach. They should have free access to water during this period.[1][2][7]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution.

  • Incision: Make a midline abdominal incision of about 1-2 cm below the xiphoid process to expose the abdominal cavity.[7]

  • Pylorus Ligation: Gently retract the liver to visualize the stomach. Identify the pyloric sphincter at the junction of the stomach and the duodenum. Carefully pass a suture thread around the pyloric sphincter and tie a secure ligature.[5] Extreme care must be taken to avoid damage to the surrounding blood vessels.[5][7]

  • Drug Administration: Immediately following ligation, administer the test compound (this compound), reference standard, or vehicle intraduodenally or orally.

  • Closure: Suture the abdominal wall in layers.

  • Recovery: Allow the animals to recover from anesthesia in individual cages with raised wire mesh bottoms to prevent coprophagy.[5] Withhold food and water during the recovery period.

Sample Collection and Analysis

Procedure:

  • Euthanasia and Stomach Removal: Four hours after pylorus ligation, euthanize the rats by cervical dislocation or CO2 asphyxiation.[2] Open the abdomen and place a ligature at the esophageal end of the stomach.

  • Gastric Juice Collection: Carefully remove the entire stomach and collect the gastric contents into a graduated centrifuge tube.

  • Measurement of Gastric Volume: Centrifuge the gastric contents at 3000 rpm for 10 minutes.[2] Measure and record the volume of the supernatant (gastric juice).

  • pH Measurement: Determine the pH of the gastric juice using a calibrated pH meter.

  • Determination of Free and Total Acidity: The free and total acidity of the gastric juice is determined by titration with 0.01 N NaOH.[1]

    • Free Acidity: To 1 ml of gastric juice, add 2-3 drops of Töpfer's reagent. The solution will turn red if free HCl is present. Titrate with 0.01 N NaOH until the red color disappears and a yellowish-orange color appears.[8] The volume of NaOH used corresponds to the free acidity.

    • Total Acidity: To the same solution, add 2-3 drops of phenolphthalein indicator. Continue the titration with 0.01 N NaOH until a permanent pink color is observed.[8] The total volume of NaOH used from the beginning of the titration corresponds to the total acidity.

Calculation of Acidity: Acidity (mEq/L) = (Volume of NaOH (ml) × Normality of NaOH × 1000) / 1 ml

Total Acid Output: Total Acid Output (mEq/4h) = (Acidity (mEq/L) / 1000) × Gastric Volume (ml)

Data Presentation

The quantitative data obtained from this study should be summarized in a clear and structured table for easy comparison between the experimental groups.

GroupTreatmentDose (mg/kg)Gastric Volume (ml)pHFree Acidity (mEq/L)Total Acidity (mEq/L)Total Acid Output (mEq/4h)
ISham Control-
IINegative Control-
IIIOmeprazole20
IVThis compound10
VThis compound20

All values should be expressed as mean ± SEM (Standard Error of the Mean).

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

G cluster_stimulatory Stimulatory Pathways cluster_parietal Parietal Cell cluster_inhibition Inhibition ACh Acetylcholine M3R M3 Receptor ACh->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R PK Protein Kinases M3R->PK CCK2R->PK H2R->PK PPI H+/K+ ATPase (Proton Pump) PK->PPI Activation H_ion H+ PPI->H_ion Secretion Gastric Lumen Gastric Lumen H_ion->Gastric Lumen This compound This compound (Active Form) This compound->PPI Inhibition

Caption: Gastric acid secretion pathway and the inhibitory action of this compound.

Experimental Workflow for Pylorus-Ligated Rat Study

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Fasting Fasting (24-36 hours) Grouping->Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Pylorus Ligation Surgery Anesthesia->Surgery Dosing Drug Administration (this compound/Control) Surgery->Dosing Recovery Post-operative Period (4 hours) Dosing->Recovery Euthanasia Euthanasia & Sample Collection Recovery->Euthanasia Centrifugation Gastric Juice Centrifugation Euthanasia->Centrifugation Measurements Measure Volume & pH Centrifugation->Measurements Titration Titration for Acidity Measurements->Titration Data Data Analysis Titration->Data

References

Application Notes and Protocols for the In-Vitro Use of Saviprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Saviprazole solutions for various in-vitro experimental needs, ensuring accurate and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to the correct preparation of solutions. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀F₇N₃O₂S₂Internal Data
Molecular Weight 461.38 g/mol Internal Data
Solubility in DMSO 5 mg/mL (10.84 mM)Internal Data
Appearance White to off-white solidInternal Data

Preparation of this compound Stock Solutions

For most in-vitro applications, it is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO).

Protocol for 10 mM Stock Solution in DMSO:
  • Weighing: Accurately weigh out 4.61 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year). For short-term storage, -20°C is acceptable.

Preparation of Working Solutions for In-Vitro Assays

Working solutions are prepared by diluting the stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to note that this compound, like other proton pump inhibitors, has limited stability in acidic aqueous solutions.

Protocol for Preparing Working Solutions:
  • Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) or cell culture medium to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Immediate Use: Prepare working solutions fresh for each experiment and use them immediately due to the potential for degradation in aqueous environments.

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of this compound on the proton pump.

Materials:

  • H+/K+-ATPase enriched microsomes (from rabbit gastric mucosa or other suitable source)

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂

  • ATP solution (20 mM)

  • This compound working solutions (various concentrations)

  • Positive control (e.g., Omeprazole)

  • Malachite Green reagent for phosphate detection

Procedure:

  • Pre-incubate the H+/K+-ATPase microsomes with varying concentrations of this compound (or vehicle control) in the Assay Buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).

  • Determine the amount of inorganic phosphate (Pi) released using the Malachite Green assay.

  • Calculate the percent inhibition of H+/K+-ATPase activity for each this compound concentration.

Cell-Based Assay for Gastric Acid Secretion

This protocol describes a general procedure for assessing the effect of this compound on acid production in a cellular model, such as primary parietal cells or a gastric cell line.

Materials:

  • Gastric parietal cells or a suitable cell line (e.g., AGS cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound working solutions

  • Stimulating agent (e.g., histamine, gastrin)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Load the cells with a pH-sensitive fluorescent probe according to the manufacturer's instructions.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration.

  • Stimulate acid secretion by adding a stimulating agent.

  • Monitor the intracellular pH changes over time using a fluorescence plate reader.

  • Analyze the data to determine the effect of this compound on stimulated acid secretion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in-vitro experiments.

Saviprazole_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In-Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer/Medium thaw->dilute use Use Immediately dilute->use assay Perform Experiment use->assay

Caption: Workflow for preparing this compound solutions.

Summary of Quantitative Data

The following table summarizes key quantitative information for the preparation of this compound solutions.

ParameterValueUnit
Molecular Weight 461.38 g/mol
Stock Solution Concentration 10mM
Solvent for Stock Solution DMSO-
Storage Temperature (Stock) -80°C
Typical Final DMSO Concentration in Assay ≤ 0.1%

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell types. Always refer to the relevant safety data sheets (SDS) before handling any chemical substances.

Application Notes and Protocols: Investigating the Protective Effects of Saviprazole on NSAID-Induced Gastric Ulcers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, most notably the development of peptic ulcers. The primary mechanism underlying this adverse effect is the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins in the gastric mucosa. Proton pump inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid secretion and are a cornerstone in the prevention and treatment of NSAID-induced ulcers.

Saviprazole (also known as HOE-731) is a substituted thienoimidazole that acts as a proton pump inhibitor.[1] It dose-dependently inhibits gastric acid secretion by targeting the H+/K+-ATPase in parietal cells.[2][3] Preclinical studies have demonstrated that its potency in inhibiting gastric acid secretion is comparable to that of omeprazole.[2] These characteristics suggest that this compound is a promising candidate for investigation in the context of preventing and healing NSAID-induced gastric ulcers.

These application notes provide a framework for studying the efficacy of this compound in a preclinical model of NSAID-induced gastric ulcers.

Mechanism of Action and Signaling Pathways

NSAID-induced gastric ulceration is a multifactorial process. The inhibition of COX-1 and COX-2 enzymes by NSAIDs reduces the production of prostaglandins, which are crucial for maintaining mucosal integrity. This leads to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and increased susceptibility to acid-induced damage.[4]

Proton pump inhibitors, such as this compound, exert their protective effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This is the final step in the secretion of gastric acid. By reducing the acidity of the gastric contents, PPIs create a more favorable environment for ulcer healing and prevent further mucosal damage.[4][5]

Signaling Pathway of NSAID-Induced Gastric Mucosal Injury

NSAID_Injury_Pathway NSAIDs NSAIDs COX_Inhibition COX-1 & COX-2 Inhibition NSAIDs->COX_Inhibition Prostaglandin_Reduction Reduced Prostaglandin (PGE2) Synthesis COX_Inhibition->Prostaglandin_Reduction Mucosal_Defense_Down Decreased Mucosal Defense: - Reduced Mucus Secretion - Reduced Bicarbonate Secretion - Reduced Blood Flow Prostaglandin_Reduction->Mucosal_Defense_Down Ulceration Gastric Mucosal Injury & Ulceration Mucosal_Defense_Down->Ulceration Gastric_Acid Gastric Acid (HCl) Gastric_Acid->Ulceration Saviprazole_Protection_Pathway cluster_0 Within Parietal Cell This compound This compound Parietal_Cell Gastric Parietal Cell This compound->Parietal_Cell Proton_Pump H+/K+-ATPase (Proton Pump) This compound->Proton_Pump Inhibits Acid_Secretion_Block Inhibition of Gastric Acid Secretion Proton_Pump->Acid_Secretion_Block Blocks Increased_pH Increased Gastric pH Acid_Secretion_Block->Increased_pH Ulcer_Healing Promotion of Ulcer Healing Increased_pH->Ulcer_Healing Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Wistar or Sprague-Dawley Rats) Fasting 24-hour Fasting (Water ad libitum) Animal_Acclimatization->Fasting Grouping Random Grouping of Animals Fasting->Grouping Dosing Oral Administration of this compound, Omeprazole, or Vehicle Grouping->Dosing Ulcer_Induction Oral Administration of Indomethacin (e.g., 30 mg/kg) Dosing->Ulcer_Induction (30-60 min post-dosing) Euthanasia Euthanasia (e.g., after 4-6 hours) Ulcer_Induction->Euthanasia Sample_Collection Stomach Excision and Gastric Juice Collection Euthanasia->Sample_Collection Analysis Ulcer Scoring, pH Measurement, Biochemical & Histological Analysis Sample_Collection->Analysis

References

Application Notes and Protocols for Testing Saviprazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole is a proton pump inhibitor (PPI) that, like other members of its class such as omeprazole and lansoprazole, primarily functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] While its main therapeutic application is in the reduction of gastric acid secretion, emerging research has highlighted the potential cytotoxic and anti-cancer effects of PPIs.[2] These off-target effects are believed to be mediated, in part, by the inhibition of vacuolar-type H+-ATPases (V-ATPases) present in cancer cells, which leads to a disruption of pH homeostasis and can induce apoptosis.[2]

This document provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound in various cell culture models. The methodologies detailed herein are designed to assess cell viability, membrane integrity, and apoptosis. Furthermore, protocols are included to investigate the potential mechanisms of action, specifically focusing on the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which have been implicated in the anti-neoplastic effects of other PPIs.

Data Presentation: Comparative Cytotoxicity of Proton Pump Inhibitors

While specific cytotoxic data for this compound is not extensively available in public literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other commonly used PPIs across various cancer cell lines. This data, gathered from multiple studies, can serve as a valuable reference for designing experiments with this compound and for comparing its cytotoxic potential against that of established PPIs.

Proton Pump InhibitorCell LineCancer TypeIC50 (µM)AssayReference
OmeprazoleAZ-GRGene Reporter~200MTT[3]
LansoprazoleAZ-GRGene Reporter~200MTT[3]
EsomeprazoleSH-SY5YNeuroblastomaNo significant cytotoxicityXTT[4]
PantoprazoleSH-SY5YNeuroblastomaNo significant cytotoxicityXTT[4]
OmeprazoleHepG2Hepatocellular Carcinoma>100MTT[5]
LansoprazoleHepG2Hepatocellular Carcinoma~50MTT[5]

Note: The IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 for this compound empirically for each cell line and experimental setup.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical for assessing the cytotoxic profile of this compound. It is recommended to use a panel of cell lines that includes:

  • Gastric Cancer Cell Lines: Given this compound's primary site of action, gastric cancer cell lines are highly relevant. Examples include AGS, MKN-45, and SGC-7901.

  • Colon Cancer Cell Lines: To evaluate the effect on other parts of the gastrointestinal tract, cell lines such as HCT 115, HT-29, and SW620 can be used.

  • Liver Cancer Cell Lines: As the liver is the primary site of drug metabolism, using hepatocellular carcinoma cell lines like HepG2 and Huh7 is important to assess potential hepatotoxicity or anti-cancer effects.

  • Non-Cancerous Cell Lines: To determine the selectivity of this compound's cytotoxicity, it is essential to include non-cancerous cell lines. Examples include normal human colon epithelial cells (e.g., NCM460) or human embryonic kidney cells (HEK293).

Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cell lines

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Selected cell lines

  • 96-well plates

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Complete culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Investigation of Signaling Pathways

PI3K/Akt/mTOR Pathway Analysis by Western Blotting

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Selected cell lines

  • 6-well plates or larger culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Wnt/β-catenin Pathway Analysis by Western Blotting

This protocol is to determine the effect of this compound on the cellular levels of β-catenin.

Materials:

  • Same as for PI3K/Akt/mTOR pathway analysis, with the following primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin.

Protocol:

  • Follow the same procedure as for the PI3K/Akt/mTOR pathway analysis (steps 1-11).

  • Use primary antibodies against β-catenin and its downstream targets c-Myc and Cyclin D1 to probe the membranes.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_pathway Mechanism of Action Cell_Culture Cell Line Selection & Culture (Gastric, Colon, Liver Cancer; Non-cancerous) Seeding Seeding in Multi-well Plates Cell_Culture->Seeding Incubation Incubation (24, 48, 72 hours) Seeding->Incubation Saviprazole_Prep This compound Preparation (Serial Dilutions) Saviprazole_Prep->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Annexin_V Annexin V/PI Staining (Apoptosis) Incubation->Annexin_V Western_Blot Western Blotting Incubation->Western_Blot PI3K_Akt_mTOR p-Akt, p-mTOR Western_Blot->PI3K_Akt_mTOR Wnt_Beta_Catenin β-catenin, c-Myc, Cyclin D1 Western_Blot->Wnt_Beta_Catenin

Caption: Experimental workflow for assessing this compound cytotoxicity.

PI3K_Akt_mTOR_Pathway cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->Akt This compound->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Wnt_Beta_Catenin_Pathway cluster_inhibition Potential Inhibition Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto degrades Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF forms complex Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates This compound This compound This compound->Beta_Catenin_cyto promotes degradation

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

References

Application Notes and Protocols for the Oral Formulation of Saviprazole in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Saviprazole for oral administration in preclinical research. The information is intended to guide researchers in developing stable and effective formulations for in vivo evaluation in animal models.

Introduction to this compound and Oral Formulation Challenges

This compound is a substituted thieno[3,4-d]imidazole that acts as a proton pump inhibitor (PPI), effectively reducing gastric acid secretion.[1] Like other PPIs, this compound is a weak base that is highly unstable in acidic environments, such as the stomach. This chemical instability presents a significant challenge for oral drug delivery, as the active pharmaceutical ingredient (API) can be degraded before it reaches its site of absorption in the small intestine. Therefore, oral formulations of this compound for preclinical trials must be designed to protect the API from the acidic gastric environment.

Common strategies to overcome this challenge include the use of enteric coatings that only dissolve at the higher pH of the small intestine, or the co-administration with buffering agents to transiently neutralize stomach acid.[2][3] The choice of formulation will depend on the specific objectives of the preclinical study, the animal model being used, and the desired pharmacokinetic profile.

Representative Oral Formulations for Preclinical Trials

While specific proprietary formulations for this compound are not publicly available, representative formulations based on those used for other benzimidazole PPIs in preclinical studies can be adapted. Two common approaches are enteric-coated particles and an immediate-release suspension with a buffering agent.

Enteric-Coated Microparticle Suspension

This formulation strategy involves encapsulating this compound within microparticles coated with a pH-sensitive polymer. This protects the drug in the stomach and allows for its release in the intestine.

Table 1: Representative Composition of Enteric-Coated this compound Microparticles

ComponentFunctionRepresentative Percentage (w/w)
This compoundActive Pharmaceutical Ingredient10 - 20%
Eudragit® L100-55Enteric Polymer40 - 60%
Hydroxypropyl Methylcellulose (HPMC)Seal Coat / Binder5 - 15%
MannitolFiller / Bulking Agent20 - 30%
Polysorbate 80Surfactant / Wetting Agent1 - 2%
Immediate-Release Oral Suspension with Buffer

For rapid absorption studies, an immediate-release suspension can be formulated by co-administering this compound with a strong buffering agent like sodium bicarbonate. This temporarily increases the gastric pH, allowing the drug to pass into the small intestine without significant degradation.

Table 2: Representative Composition of this compound Immediate-Release Oral Suspension

ComponentFunctionRepresentative Concentration
This compoundActive Pharmaceutical Ingredient2 mg/mL
Sodium BicarbonateBuffering Agent8.4% (w/v)
MethylcelluloseSuspending Agent0.5% (w/v)
GlycerinHumectant / Sweetener5% (v/v)
Purified WaterVehicleq.s. to 100%

Experimental Protocols

Excipient Compatibility Studies

Prior to formulation, it is crucial to assess the compatibility of this compound with the chosen excipients to prevent any physical or chemical interactions that could affect the stability and performance of the final dosage form.[4][5][6][7]

Protocol:

  • Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and final time points using techniques such as:

    • Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in functional groups indicating chemical interactions.

    • High-Performance Liquid Chromatography (HPLC): To quantify the drug content and detect the formation of any degradation products.

In Vitro Dissolution Testing

Dissolution testing is essential to evaluate the release profile of the formulated this compound and ensure the effectiveness of the enteric coating.[8][9][10]

Protocol for Enteric-Coated Formulations:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Rotation Speed: 75 rpm.

  • Temperature: 37 ± 0.5°C.

  • Acid Stage:

    • Medium: 700 mL of 0.1 N HCl.

    • Duration: 2 hours.

    • Sampling: At 120 minutes.

    • Acceptance Criteria: Not more than 10% of this compound released.

  • Buffer Stage:

    • Action: Add 300 mL of pre-warmed 0.2 M sodium phosphate buffer to achieve a final pH of 6.8.

    • Duration: 45-60 minutes.

    • Sampling: At 5, 10, 15, 30, 45, and 60 minutes.

    • Acceptance Criteria: Not less than 80% of this compound released within 45 minutes.

  • Analysis: Quantify the amount of dissolved this compound at each time point using a validated HPLC method.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies in animal models are critical to determine the absorption, distribution, metabolism, and excretion (ADME) of the formulated this compound.[1][11][12][13]

Animal Models:

  • Rats: Commonly used for initial PK screening due to their small size and cost-effectiveness.[1]

  • Dogs: A larger animal model that can provide PK data more predictive of human outcomes.[1][12][13][14]

Protocol for Oral Gavage in Rats:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Fasting: Overnight fasting (12-18 hours) with free access to water before dosing.

  • Dose Preparation: Prepare the this compound formulation (e.g., enteric-coated microparticle suspension or immediate-release suspension) at the desired concentration.

  • Dosing: Administer the formulation via oral gavage at a volume of up to 10 mL/kg.[15][16]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDoseBioavailabilityElimination Half-life
DogIntraduodenal1 mg/kg~60%~30 minutes

Source:[1]

Stability Testing

Stability studies are performed to ensure that the formulation maintains its physical, chemical, and microbiological quality throughout its intended shelf life under specified storage conditions.[17][18][19]

Protocol for Oral Suspension:

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C (refrigerated).

  • Time Points:

    • Accelerated: 0, 1, 2, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Parameters to be Tested:

    • Physical: Appearance, pH, viscosity, and particle size distribution.

    • Chemical: Assay of this compound and determination of related substances/degradation products by a stability-indicating HPLC method.

    • Microbiological: Microbial limit testing.

  • Acceptance Criteria: The formulation is considered stable if the assay of this compound remains within 90-110% of the initial value and there is no significant change in physical properties or increase in degradation products.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: H+/K+ ATPase Inhibition

This compound, like other PPIs, acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) located in the secretory canaliculi of gastric parietal cells. This is the final step in the pathway of gastric acid secretion.

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm Lumen_H H+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->Lumen_H H+ secretion This compound This compound (Prodrug) Activated_this compound Sulfenamide (Active Form) This compound->Activated_this compound Acid-catalyzed conversion Activated_this compound->ProtonPump Covalent binding (Inhibition) Cytoplasm_K K+ Cytoplasm_K->ProtonPump K+ uptake

Caption: Mechanism of H+/K+ ATPase inhibition by this compound.

Experimental Workflow for Oral Formulation Development

The development of an oral formulation for preclinical studies follows a logical progression from initial formulation design to in vivo evaluation.

G Formulation_Design Formulation Design (e.g., Enteric-coated vs. Suspension) Excipient_Compatibility Excipient Compatibility (DSC, FTIR, HPLC) Formulation_Design->Excipient_Compatibility Formulation_Preparation Formulation Preparation Excipient_Compatibility->Formulation_Preparation In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Preparation->In_Vitro_Dissolution Stability_Studies Stability Studies Formulation_Preparation->Stability_Studies In_Vivo_PK In Vivo Pharmacokinetic Studies (Rat, Dog) In_Vitro_Dissolution->In_Vivo_PK Stability_Studies->In_Vivo_PK Data_Analysis Data Analysis and Formulation Optimization In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Design Iterative Optimization

Caption: Workflow for preclinical oral formulation development.

Logical Relationship for Enteric Coating Function

The function of an enteric coating is based on the pH differential between the stomach and the small intestine.

G Stomach Stomach (pH 1-3) Coating_Intact Enteric Coating Remains Intact Stomach->Coating_Intact Intestine Small Intestine (pH > 5.5) Coating_Dissolves Enteric Coating Dissolves Intestine->Coating_Dissolves Drug_Protected This compound Protected Coating_Intact->Drug_Protected Drug_Released This compound Released for Absorption Coating_Dissolves->Drug_Released

Caption: pH-dependent function of an enteric coating.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Saviprazole Bioavailability in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Saviprazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving optimal oral bioavailability of this compound in preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide answers to common questions and solutions for problems you may encounter during your research.

Q1: My in vivo study shows low and variable oral bioavailability for this compound. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is likely attributable to one or more of the following factors:

  • Poor Aqueous Solubility: this compound, like many proton pump inhibitors (PPIs), is a weakly basic compound with limited solubility in neutral and alkaline environments, such as the intestines where primary absorption occurs. This can lead to incomplete dissolution and consequently, poor absorption.

  • Rapid First-Pass Metabolism: this compound is susceptible to rapid metabolism in the liver and/or the intestinal wall, which can significantly reduce the amount of active drug reaching systemic circulation.[1]

  • Degradation in Acidic Environments: While this compound is a PPI designed to inhibit gastric acid, the active molecule itself can be unstable in the highly acidic environment of the stomach, leading to degradation before it can be absorbed.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its dissolution profile in simulated gastrointestinal fluids.

  • Formulation Enhancement: Consider advanced formulation strategies to improve solubility and protect the drug from degradation. See the detailed protocols below for Solid Dispersions and Nanoemulsions.

  • Co-administration with Bioenhancers: Investigate the co-administration of this compound with bioenhancers that can inhibit metabolic enzymes.

Q2: How can I improve the solubility and dissolution rate of this compound in my formulation?

A2: Improving the solubility and dissolution rate is a key strategy for enhancing the bioavailability of this compound. Two effective approaches are the preparation of solid dispersions and the formulation of nanoemulsions.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level.[2][3] This can lead to the drug being in an amorphous state, which has a higher dissolution rate compared to the crystalline form.[4]

  • Nanoemulsions (specifically Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1] The small droplet size provides a large surface area for drug release and absorption.

Q3: What are some recommended starting formulations for improving this compound's bioavailability?

A3: Based on successful studies with other PPIs, here are some suggested starting points for formulation development.

  • Solid Dispersion: A solid dispersion of this compound in a hydrophilic polymer like Polyethylene Glycol (PEG) 4000 or a specialized carrier like HPMCAS-MF can significantly enhance its dissolution. A drug-to-carrier ratio of 1:8 (w/w) has been shown to be effective for a similar PPI, esomeprazole.[4]

  • Self-Nanoemulsifying Drug Delivery System (SNEDDS): A formulation consisting of an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor RH 40), and a cosurfactant (e.g., ethanol) can be optimized to encapsulate this compound.[1]

Q4: How do I prepare an enteric coating for my this compound formulation to protect it from stomach acid?

A4: For oral administration in animal studies, it is crucial to protect this compound from the acidic environment of the stomach. This can be achieved by encapsulating your formulation (e.g., solid dispersion powder or liquid SNEDDS) in enteric-coated hard gelatin capsules. Commercial enteric-coated capsules are available, or you can coat them in-house using polymers that are insoluble in acid but dissolve at neutral pH, such as Eudragit® L or cellulose acetate phthalate.

Q5: What analytical methods can I use to quantify this compound in animal plasma to determine its bioavailability?

A5: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required for the accurate quantification of this compound in plasma samples. A general HPLC method for PPIs can be adapted and validated for this compound.

Quantitative Data on Bioavailability Enhancement of Similar PPIs

The following tables summarize pharmacokinetic data from studies on other proton pump inhibitors where bioavailability was enhanced using various formulation strategies. This data can serve as a benchmark for your own studies with this compound.

Table 1: Pharmacokinetic Parameters of Esomeprazole Solid Dispersion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Pure Esomeprazole1,254 ± 2132.04,321 ± 543100
Esomeprazole Solid Dispersion (1:8 drug-to-PEG4000 ratio)2,345 ± 3111.58,154 ± 789188.7

Data adapted from a study on esomeprazole solid dispersions. The solid dispersion formulation shows a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC), indicating enhanced bioavailability.

Table 2: Pharmacokinetic Parameters of Lansoprazole Nanoemulsion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Lansoprazole Suspension456 ± 873.02,134 ± 345100
Lansoprazole Nanoemulsion1,023 ± 1541.05,678 ± 621266.1

Data adapted from studies on lansoprazole nanoemulsions. The nanoemulsion formulation demonstrates a faster rate of absorption (shorter Tmax) and a substantial increase in Cmax and AUC, leading to a significant improvement in oral bioavailability.

Experimental Protocols

Here are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Polyethylene Glycol 4000 (PEG 4000) or HPMCAS-MF

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology (Solvent Evaporation Method):

  • Accurately weigh this compound and the chosen carrier (e.g., PEG 4000) in a desired ratio (e.g., 1:8 w/w).

  • Dissolve both the this compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once the solvent is completely removed, a thin film of the solid dispersion will be formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • The resulting powder can be characterized for its dissolution properties and filled into enteric-coated capsules for in vivo studies.

Protocol 2: Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a SNEDDS formulation for this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase: Capryol 90

  • Surfactant: Cremophor RH 40

  • Cosurfactant: Ethanol

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.

  • Construct a ternary phase diagram to identify the self-nanoemulsifying region. This is done by mixing the oil, surfactant, and cosurfactant in different ratios and observing the formation of a nanoemulsion upon dilution with water.

  • Select an optimal formulation from the self-nanoemulsifying region (e.g., Oil:Surfactant:Cosurfactant ratio of 20:40:40).

  • Dissolve the required amount of this compound in the selected SNEDDS pre-concentrate with the aid of a vortex mixer and gentle warming in a water bath if necessary.

  • The resulting liquid SNEDDS can be filled into hard gelatin capsules for oral administration. The capsules should be enteric-coated.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control formulation.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Fast the rats overnight (12-18 hours) before drug administration, with free access to water.

  • Divide the rats into two groups: a control group receiving a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), and a test group receiving the new formulation (e.g., solid dispersion or SNEDDS in an enteric-coated capsule).

  • Administer the formulations orally via gavage.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated HPLC or UPLC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 4: Quantification of this compound in Rat Plasma using HPLC

Objective: To develop and validate an HPLC method for the quantification of this compound in rat plasma.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.4) in a suitable ratio (e.g., 40:60 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Internal Standard (IS): A structurally similar compound, such as another PPI (e.g., omeprazole or lansoprazole).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the HPLC system.

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

The following diagrams illustrate key workflows and concepts related to improving this compound's bioavailability.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis & Evaluation Formulation This compound Formulation (e.g., Solid Dispersion, SNEDDS) Characterization In Vitro Characterization (Solubility, Dissolution) Formulation->Characterization Dosing Oral Dosing in Research Animals Characterization->Dosing Sampling Blood Sampling Dosing->Sampling Quantification Plasma Sample Analysis (HPLC/UPLC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Bioavailability Assessment PK_Analysis->Bioavailability

Caption: Experimental workflow for enhancing and evaluating this compound's bioavailability.

bioavailability_factors cluster_barriers Barriers to Bioavailability This compound This compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Oral Administration Liver Liver (First-Pass Metabolism) GI_Tract->Liver Absorption Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Entry into Circulation Solubility Poor Solubility Solubility->GI_Tract Metabolism Rapid Metabolism Metabolism->Liver Degradation Acid Degradation Degradation->GI_Tract

Caption: Key factors limiting the oral bioavailability of this compound.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion Drug_Crystal This compound (Crystalline) Water Water Drug_Crystal->Water Poor Dissolution Amorphous_Drug This compound (Amorphous) Carrier Hydrophilic Carrier Water2 Water Amorphous_Drug->Water2 Enhanced Dissolution

Caption: Mechanism of improved dissolution via solid dispersion.

References

Technical Support Center: Overcoming Saviprazole Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Saviprazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges associated with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a proton pump inhibitor (PPI) investigated for its potential to treat gastrointestinal diseases like gastric ulcers and acid reflux.[1][2] Like many active pharmaceutical ingredients (APIs), particularly those in the Biopharmaceutics Classification System (BCS) Class II and IV, this compound's therapeutic efficacy can be limited by its poor aqueous solubility. Low solubility can lead to poor dissolution and variable bioavailability after oral administration.[3]

Q2: Are there any known physicochemical properties of this compound that could influence its solubility?

Q3: What are the general strategies for improving the solubility of poorly water-soluble drugs like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[3][4] Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[4] Chemical modifications often involve changing the pH, using buffers, salt formation, or complexation.[4][6]

Q4: Which excipients are commonly used to enhance the solubility of APIs?

A4: Several types of excipients can be used. Surfactants can reduce surface tension and improve the dissolution of lipophilic drugs.[1] Polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are often used to create solid dispersions.[7] Cyclodextrins are used for inclusion complex formation, which can enhance aqueous solubility.[6] Lipid-based excipients are also effective for solubilizing lipophilic drugs.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution during dilution of a stock solution (e.g., DMSO stock in aqueous buffer). The aqueous buffer may not have the capacity to maintain this compound in solution once the organic solvent is diluted. The pH of the buffer may also be unfavorable for this compound's solubility.1. Optimize the co-solvent concentration: Determine the minimum amount of organic co-solvent (e.g., DMSO, ethanol) required in the final aqueous solution to maintain solubility. 2. Adjust the pH: Investigate the pH-solubility profile of this compound to identify a pH range where it is more soluble. PPIs like lansoprazole have higher solubility in solutions with a high pH.[9] 3. Use of surfactants: Incorporate a biocompatible surfactant into the aqueous buffer to increase the solubilization of this compound.[1]
Low and inconsistent results in in-vitro dissolution assays. Poor wetting of the solid this compound powder. Agglomeration of drug particles. The dissolution medium is not optimized for a poorly soluble compound.1. Particle size reduction: Micronization can increase the surface area of the drug, which may improve the dissolution rate.[4] 2. Formulate as a solid dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[7] 3. Inclusion of a wetting agent/surfactant in the dissolution medium can improve the wettability of the drug particles.
Difficulty achieving a desired concentration for in-vivo studies. The inherent low aqueous solubility of this compound limits the achievable concentration in a tolerable vehicle for animal administration.1. Develop a lipid-based formulation: Lipid excipients can solubilize poorly water-soluble drugs and may improve oral bioavailability.[3] 2. Prepare a nanosuspension: Nanotechnology approaches can increase the surface area and dissolution rate of the drug.[10] 3. Investigate complexation: Using cyclodextrins to form an inclusion complex can significantly increase aqueous solubility.

Quantitative Data Summary

Since specific solubility data for this compound is limited, the following table provides solubility information for other proton pump inhibitors to offer a comparative perspective.

Proton Pump Inhibitor Solvent Solubility
OmeprazoleEthanol~5 mg/mL
DMSO~30 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL
LansoprazoleEthanol~5 mg/mL
DMSO~30 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL
PantoprazoleEthanol~5 mg/mL
DMSO~30 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio).[7]

  • Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Grind the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC, XRD).

Protocol 2: pH-Dependent Solubility Profile Determination

This experiment helps to determine the solubility of this compound at different pH values, which is crucial for formulation development.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials or small flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.45 µm).

  • Dilute the filtered supernatant with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility of this compound as a function of pH.

Visualizations

experimental_workflow cluster_char Characterization start Weigh this compound and PVP K30 dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind and Sieve dry->grind dissolution Dissolution Testing grind->dissolution dsc DSC Analysis grind->dsc xrd XRD Analysis grind->xrd

Caption: Workflow for Solid Dispersion Preparation and Characterization.

decision_tree start Solubility Issue with this compound q1 Is the issue during stock solution dilution? start->q1 Yes q2 Is it poor in-vitro dissolution? start->q2 No a1 Optimize co-solvent Adjust pH Use surfactants q1->a1 a2 Reduce particle size Prepare solid dispersion Use wetting agents q2->a2 Yes q3 Is it for achieving in-vivo concentration? q2->q3 No a3 Lipid-based formulation Nanosuspension Complexation q3->a3

Caption: Troubleshooting Decision Tree for this compound Solubility Issues.

References

Why does Saviprazole show a shorter duration of action at high doses?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments with Saviprazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proton pump inhibitor (PPI).[1] Its primary mechanism of action is the inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells. This enzyme is responsible for the final step in gastric acid secretion.[1][2] this compound, like other PPIs, is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form then covalently binds to cysteine residues on the proton pump, leading to its inhibition.

Q2: Why does this compound show a shorter duration of action at high doses?

A2: This is a documented and surprising characteristic of this compound when compared to other PPIs like Omeprazole.[1][2] While the definitive mechanism for this paradoxical effect is not fully elucidated in the available literature, a leading hypothesis is based on the nature of its binding to the H+/K+-ATPase.

At lower, therapeutic doses, this compound effectively inhibits the proton pump, leading to a dose-dependent reduction in gastric acid secretion with a duration of action that can exceed 24 hours, depending on the level of stimulation of the parietal cells.[1][2]

However, at high doses (e.g., 1 mg/kg i.v. in dogs), a rapid recovery of acid secretion has been observed, with acid output returning to 90% of baseline within 30 minutes.[1][2] In contrast, Omeprazole at similar doses provides complete and sustained acid suppression over a much longer period (e.g., 4.5 hours in the same model).[1][2]

The current hypothesis for this phenomenon is that at high concentrations, this compound's interaction with the proton pump may favor a more readily reversible binding state. While PPIs are generally considered irreversible inhibitors due to covalent bond formation, the stability of this bond can vary. It is possible that at high concentrations, this compound's binding is more susceptible to reversal by endogenous reducing agents, such as glutathione, leading to a quicker restoration of proton pump activity. This is supported by in-vitro findings that the inhibition by this compound can be reversed by the addition of dithioerythritol.[1]

It is important to note that this is a complex in-vivo phenomenon, as some in-vitro studies with isolated gastric glands have shown that higher concentrations of this compound lead to a more constant inhibition, contrasting with the in-vivo observations. This discrepancy suggests that physiological factors present in a whole organism, such as metabolism and cellular feedback mechanisms, likely play a significant role in this paradoxical effect.

Troubleshooting Guide

Issue: Inconsistent or shorter-than-expected duration of acid suppression in animal models at high doses of this compound.

Possible Cause: You may be observing the documented paradoxical effect of this compound at high concentrations.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your experimental dosage with the published data. The shorter duration of action has been specifically reported at a dose of 1 mg/kg i.v. in dogs.[1][2]

  • Time-Course Analysis: Ensure your experimental design includes frequent sampling points in the initial hours post-administration to capture the rapid recovery of acid secretion.

  • Comparative Compound: If possible, include a control group treated with another PPI, such as Omeprazole, to confirm that the observed short duration is specific to this compound under your experimental conditions.

  • Consider a Dose-Response Study: To fully characterize this effect in your model, a dose-response study that includes both lower and higher doses of this compound is recommended. This will help to identify the threshold at which the shorter duration of action becomes apparent.

Data Presentation

Table 1: Comparative Pharmacodynamics of this compound and Omeprazole in Dogs

ParameterThis compound (1 mg/kg i.v.)Omeprazole (equivalent dose)
Onset of ActionRapid, acid output drops to zeroRapid
Duration of ActionAcid output recovered to 90% within 30 minutesComplete acid suppression for the entire 4.5-hour observation period

This data is based on a comparative study in dogs.[1][2]

Experimental Protocols

Key Experiment: In-vivo Measurement of Gastric Acid Secretion in Dogs

This protocol is a summary of the methodology used in the studies that observed the paradoxical effect of this compound.

  • Animal Model: Beagle dogs equipped with a gastric fistula.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue (e.g., histamine) is administered to induce a stable and submaximal rate of gastric acid secretion.

  • Drug Administration: this compound (1 mg/kg) or Omeprazole is administered as an intravenous bolus.

  • Sample Collection: Gastric juice is collected from the fistula at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH. The acid output is then calculated (volume × concentration) and expressed as a percentage of the pre-treatment baseline.

Mandatory Visualization

Saviprazole_Action cluster_low_dose Low Dose this compound cluster_high_dose High Dose this compound ld_sav This compound ld_pump H+/K+-ATPase (Proton Pump) ld_sav->ld_pump Binds to ld_inhibition Stable Covalent Binding ld_pump->ld_inhibition Forms ld_effect Sustained Inhibition of Acid Secretion ld_inhibition->ld_effect hd_sav This compound hd_pump H+/K+-ATPase (Proton Pump) hd_sav->hd_pump Binds to hd_inhibition Potentially More Reversible Binding State hd_pump->hd_inhibition Forms hd_reversal Rapid Reversal of Inhibition hd_inhibition->hd_reversal Susceptible to hd_effect Short Duration of Acid Secretion Inhibition hd_reversal->hd_effect

Caption: Proposed dose-dependent mechanism of this compound action.

References

Technical Support Center: Optimizing Saviprazole Dosage for Sustained Acid Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of Saviprazole for sustained acid inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a substituted thienoimidazole that acts as a proton pump inhibitor (PPI).[1] It irreversibly inhibits the gastric H+/K+-ATPase (proton pump), which is the final step in the secretion of gastric acid by parietal cells.[1] This mechanism is similar to other PPIs like omeprazole.

Q2: How does the efficacy of this compound compare to that of omeprazole?

A2: In preclinical studies involving rats and dogs, this compound has been shown to have a dose-dependent inhibitory effect on gastric acid secretion with ID50 values that are not significantly different from those of omeprazole, indicating comparable potency.[1] However, at higher doses (e.g., 1 mg/kg i.v. in dogs), the duration of action of this compound may be less sustained compared to omeprazole.[1] While a 1 mg/kg intravenous dose of this compound in dogs initially reduced acid output to zero, it recovered to 90% within 30 minutes. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period.[1]

Q3: What is the recommended starting dose for this compound in preclinical models?

A3: A specific starting dose will depend on the animal model and the experimental objectives. Based on comparative studies with omeprazole, a starting point for dose-ranging studies could be in a similar range to that used for omeprazole in the respective models. For instance, in rats, intravenous doses of omeprazole around 1.5 µmol/kg have been shown to be the ED50 for inhibition of basal and stimulated acid secretion.[2]

Q4: How should this compound be administered for optimal effect?

A4: For PPIs in general, the timing of administration relative to a meal is a critical variable for optimal efficacy, with the aim of having peak plasma concentrations of the drug coincide with the maximal activation of proton pumps after a meal.[3] For preclinical studies, this translates to administering the compound shortly before the stimulation of acid secretion. The bioavailability of this compound after intraduodenal administration in dogs is approximately 60%.[1] Intravenous administration will ensure 100% bioavailability.

Q5: What is the duration of action of this compound?

A5: The duration of action of this compound in dogs has been reported to be more than 24 hours and is dependent on the state of stimulation of the parietal cells.[1] However, as noted, at high intravenous doses, the profound acid inhibition may be shorter-lived than that of omeprazole.[1]

Troubleshooting Guides

In Vivo Experiments (Pylorus Ligation Model)
Issue Possible Cause(s) Troubleshooting Steps
High variability in gastric acid volume between animals in the control group 1. Inconsistent fasting period. 2. Variation in surgical technique. 3. Stress-induced acid secretion.1. Ensure a consistent and adequate fasting period (e.g., 24 hours) with free access to water to minimize food-related variations.[4] 2. Standardize the surgical procedure, particularly the location and tightness of the pyloric ligation, to avoid variability in gastric emptying and blood supply.[4] 3. Acclimatize animals to the experimental environment and handle them gently to minimize stress.
No significant inhibition of acid secretion with this compound treatment 1. Inadequate dosage. 2. Improper drug administration. 3. Degradation of the compound.1. Perform a dose-response study to determine the optimal dose for the desired level of inhibition. 2. Ensure correct administration (e.g., intraduodenal) to bypass potential degradation in the stomach's acidic environment if using a non-enteric-coated formulation.[2] 3. Prepare fresh solutions of this compound for each experiment, as PPIs can be unstable.
Unexpectedly high acid secretion in the treated group 1. Rebound acid hypersecretion. 2. Incorrect timing of drug administration relative to the ligation.1. While more common with prolonged use, consider the possibility of a rapid rebound effect, although this is less likely in an acute model. 2. Administer this compound at a consistent time point relative to the pylorus ligation to ensure it is active when acid secretion is stimulated.
In Vitro Experiments (Isolated Gastric Glands)
Issue Possible Cause(s) Troubleshooting Steps
Low viability of isolated gastric glands 1. Over-digestion with collagenase. 2. Mechanical stress during isolation. 3. Inadequate buffer/media conditions.1. Optimize the concentration and incubation time of the collagenase. 2. Handle the minced gastric mucosa and isolated glands gently, avoiding vigorous pipetting. 3. Ensure the use of appropriate buffers and media, maintaining correct pH and osmolarity.
Poor response to secretagogues (e.g., histamine) 1. Gland viability issues. 2. Receptor desensitization. 3. Inactive secretagogue.1. Check gland viability using a method like trypan blue exclusion. 2. Ensure glands are not over-stimulated during the isolation and pre-incubation steps. 3. Prepare fresh solutions of secretagogues for each experiment.
Inconsistent inhibition with this compound 1. Incomplete activation of this compound. 2. Variability in gland preparation. 3. Issues with the assay method (e.g., aminopyrine uptake).1. Ensure the experimental conditions allow for the acid-activated conversion of this compound to its active form. This may require pre-stimulation of the glands. 2. Standardize the gland isolation protocol to ensure consistency between batches. 3. Validate the assay method and ensure all reagents are fresh and correctly prepared.

Data Presentation

Table 1: Comparative Pharmacokinetics and Pharmacodynamics of this compound and Omeprazole
ParameterThis compoundOmeprazoleSpeciesCitation(s)
ID50 (Gastric Acid Inhibition) Not significantly different from omeprazole-Rat, Dog[1]
Bioavailability (Intraduodenal) ~60%~70%Dog[1][2]
Elimination Half-life ~30 minutes-Dog[1]
Duration of Action > 24 hours (stimulation dependent)3-4 days (after a fully inhibitory dose)Dog[1][2]
Effect of 1 mg/kg i.v. Dose Acid output to zero, recovers to 90% in 30 minComplete acid output depression for 4.5 hoursDog[1]

Experimental Protocols

Pylorus Ligation Model in Rats for Assessing Gastric Acid Secretion

Objective: To determine the in vivo effect of this compound on basal gastric acid secretion.

Materials:

  • Male Wistar rats (180-200g)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments

  • Suture material

  • This compound solution

  • Vehicle control (e.g., saline with a suitable solubilizing agent)

  • 0.01 N NaOH solution

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.[4]

  • Anesthetize the rat.

  • Make a midline abdominal incision of about 1-2 cm to expose the stomach.

  • Carefully lift the stomach and locate the pyloric sphincter.

  • Ligate the pylorus using a silk suture. Take care not to damage the blood vessels.

  • Administer this compound or vehicle intraduodenally.

  • Close the abdominal wall with sutures.

  • After a set period (e.g., 4 hours), euthanize the animal.

  • Ligate the esophagus and carefully remove the stomach.

  • Collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric contents.

  • Measure the volume of the supernatant.

  • Determine the total acidity of the gastric juice by titrating with 0.01 N NaOH to a pH of 7.0.

Data Analysis:

  • Calculate the total acid output (mEq/4h).

  • Compare the acid output between the this compound-treated group and the vehicle control group.

Isolated Rabbit Gastric Gland Assay for Acid Secretion

Objective: To assess the in vitro effect of this compound on stimulated acid secretion.

Materials:

  • New Zealand White rabbit

  • Collagenase

  • Buffer solutions (e.g., Hanks' Balanced Salt Solution)

  • Secretagogue (e.g., histamine, carbachol)

  • This compound solution

  • [14C]-aminopyrine (as an indicator of acid accumulation)

  • Scintillation counter

Procedure:

  • Anesthetize the rabbit and perfuse the stomach with saline.

  • Excise the stomach and separate the gastric mucosa from the underlying muscle layers.

  • Mince the mucosa into small pieces.

  • Digest the minced tissue with collagenase in a shaking water bath to isolate the gastric glands.

  • Wash the isolated glands by centrifugation to remove collagenase and single cells.

  • Resuspend the glands in a suitable buffer.

  • Pre-incubate the glands with different concentrations of this compound or vehicle.

  • Add the secretagogue (e.g., histamine) and [14C]-aminopyrine to stimulate acid secretion and allow for the accumulation of the radiolabel in acidic spaces.

  • After a defined incubation period, stop the reaction by rapid cooling and centrifugation.

  • Lyse the glands and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the aminopyrine accumulation ratio (a measure of acid secretion).

  • Determine the dose-dependent inhibition of stimulated acid secretion by this compound.

Mandatory Visualizations

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Signals cluster_cells Cellular Interactions cluster_receptors Parietal Cell Receptors cluster_intracellular Intracellular Signaling Gastrin Gastrin ECL Cell ECL Cell Gastrin->ECL Cell CCK2R CCK2R Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3R Acetylcholine->M3R Histamine Histamine H2R H2R Histamine->H2R G Cell G Cell G Cell->Gastrin releases ECL Cell->Histamine releases Parietal Cell Parietal Cell Ca2+ Ca2+ CCK2R->Ca2+ M3R->Ca2+ cAMP cAMP H2R->cAMP Proton Pump (H+/K+-ATPase) Proton Pump (H+/K+-ATPase) Ca2+->Proton Pump (H+/K+-ATPase) activates cAMP->Proton Pump (H+/K+-ATPase) activates Stomach Lumen Stomach Lumen Proton Pump (H+/K+-ATPase)->Stomach Lumen H+ secretion This compound This compound This compound->Proton Pump (H+/K+-ATPase) inhibits

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.

Experimental_Workflow_Pylorus_Ligation Start Start Fast Rats (24h) Fast Rats (24h) Start->Fast Rats (24h) Anesthetize Anesthetize Fast Rats (24h)->Anesthetize Pylorus Ligation Pylorus Ligation Anesthetize->Pylorus Ligation Administer this compound/Vehicle Administer this compound/Vehicle Pylorus Ligation->Administer this compound/Vehicle Incubate (4h) Incubate (4h) Administer this compound/Vehicle->Incubate (4h) Euthanize & Collect Stomach Euthanize & Collect Stomach Incubate (4h)->Euthanize & Collect Stomach Measure Gastric Content Volume Measure Gastric Content Volume Euthanize & Collect Stomach->Measure Gastric Content Volume Titrate for Acidity Titrate for Acidity Measure Gastric Content Volume->Titrate for Acidity Data Analysis Data Analysis Titrate for Acidity->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the pylorus ligation model to assess gastric acid secretion.

Troubleshooting_Logic No Acid Inhibition No Acid Inhibition Check Dosage Check Dosage No Acid Inhibition->Check Dosage Is Dosage Adequate? Is Dosage Adequate? Check Dosage->Is Dosage Adequate? Review Administration Review Administration Is Administration Correct? Is Administration Correct? Review Administration->Is Administration Correct? Assess Compound Stability Assess Compound Stability Is Compound Stable? Is Compound Stable? Assess Compound Stability->Is Compound Stable? Is Dosage Adequate?->Review Administration Yes Increase Dose Increase Dose Is Dosage Adequate?->Increase Dose No Is Administration Correct?->Assess Compound Stability Yes Correct Administration Correct Administration Is Administration Correct?->Correct Administration No Prepare Fresh Solution Prepare Fresh Solution Is Compound Stable?->Prepare Fresh Solution No Investigate Other Factors Investigate Other Factors Is Compound Stable?->Investigate Other Factors Yes

Caption: A logical troubleshooting workflow for experiments showing a lack of acid inhibition.

References

Troubleshooting variability in Saviprazole experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saviprazole. Our aim is to help you identify and resolve sources of variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as HOE 731, is a substituted thienoimidazole derivative that functions as a proton pump inhibitor (PPI).[1][2] It irreversibly inhibits the gastric H+/K+-ATPase (proton pump), which is the final step in gastric acid secretion.[3] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment to form a reactive species that covalently binds to cysteine residues on the luminal surface of the proton pump.[3][4]

Q2: How does this compound differ from other proton pump inhibitors like Omeprazole?

While both this compound and Omeprazole are effective proton pump inhibitors, studies have shown differences in their inhibitory profiles. This compound has been observed to have a faster onset of action compared to Omeprazole in some in vitro models.[1] However, at higher doses in animal models, the inhibitory effect of this compound was found to be less sustained than that of Omeprazole.[2] The acid stability of PPIs also varies, with the order of stability being tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole.[5]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. It is recommended to store this compound powder at -20°C for long-term storage (up to 3 years).[6] For solutions in solvent, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] As with other PPIs, this compound is susceptible to degradation in acidic conditions and is also light-sensitive.[7][8] Therefore, it is crucial to protect it from light and prepare solutions in appropriate buffers immediately before use.

Q4: What are the common in vitro assays used to evaluate this compound activity?

The most common in vitro assays for evaluating this compound's activity involve measuring the inhibition of the H+/K+-ATPase. This can be done directly by measuring the ATPase activity in isolated gastric microsomes or indirectly by assessing the inhibition of acid secretion in isolated gastric glands.[1][9] A common method for the latter is the [14C]aminopyrine uptake assay, which measures the accumulation of a weak base in acidic spaces.[1]

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Higher than Expected IC50 Value or Low Potency

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of this compound - Verify Storage: Ensure this compound powder and solutions are stored at the correct temperatures and protected from light.[6] - Fresh Preparations: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. - pH of Solvent: Ensure the solvent used for reconstitution does not have an acidic pH, which can cause premature activation and degradation.
Inactive H+/K+-ATPase - Stimulation of Gastric Glands: For cell-based assays, ensure the proton pumps are activated. Pre-stimulation with agents like histamine or dibutyryl-cAMP (dbcAMP) is necessary for PPIs to exert their inhibitory effect.[1] - Enzyme Quality: If using isolated enzyme preparations, verify the activity of the H+/K+-ATPase batch.
Incorrect Assay Conditions - Incubation Time: The inhibitory effect of this compound can be time-dependent. Optimize the incubation time to allow for sufficient activation and binding.[1] - pH of Assay Buffer: The acidic activation of this compound is pH-dependent. Ensure the pH of the assay buffer in the vicinity of the enzyme is appropriate for activation.
Issue 2: Inconsistent Results Between Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Biological Reagents - Cell Line/Tissue Preparation: Use a consistent source and passage number for cell lines. If using primary cells or tissues, variations between preparations can be a significant source of variability. Standardize the isolation protocol. - Enzyme Preparation: If using isolated H+/K+-ATPase, ensure consistent preparation methods and activity levels across batches.
Procedural Inconsistencies - Standardized Protocols: Adhere strictly to a detailed, standardized protocol for all experiments.[10] - Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions of the compound. - Timing of Additions: Ensure consistent timing for the addition of reagents, especially the stimulating agent and this compound.
Reagent Stability - Batch-to-Batch Reagent Variation: Validate new batches of critical reagents, such as cell culture media, sera, and stimulating agents, before use in experiments.[10]
Issue 3: Complete Lack of this compound Activity

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Compound - Verify Compound Identity: Confirm the identity and purity of the this compound stock through analytical methods if possible.
Fundamental Assay Problem - Positive Control: Always include a known proton pump inhibitor, such as Omeprazole, as a positive control to ensure the assay is working correctly.[1] - Assay Validation: Re-validate the entire assay system, from the biological material to the detection method.

Experimental Protocols

H+/K+-ATPase Inhibition Assay in Isolated Gastric Glands ([14C]Aminopyrine Uptake)

This protocol is based on the methodology described for studying the effects of HOE 731 (this compound).[1]

a. Isolation of Rabbit Gastric Glands:

  • Euthanize a rabbit and remove the stomach.

  • Wash the stomach with saline and separate the gastric mucosa from the muscle layer.

  • Mince the mucosa and digest with collagenase in a suitable buffer (e.g., Eagle's medium) with gentle agitation.

  • Filter the digest through gauze to remove undigested tissue.

  • Wash the isolated glands by centrifugation and resuspend in a final experimental buffer.

b. [14C]Aminopyrine Uptake Assay:

  • Pre-incubate the isolated gastric glands in the experimental buffer.

  • Add a stimulating agent such as histamine (e.g., 100 µM) or dibutyryl-cAMP (dbcAMP) to activate the proton pumps.

  • Immediately add various concentrations of this compound (or vehicle control) and [14C]aminopyrine.

  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by centrifuging the glands in the cold to form a pellet.

  • Aspirate the supernatant and solubilize the pellet.

  • Determine the amount of radioactivity in the pellet using a scintillation counter.

  • Calculate the inhibition of [14C]aminopyrine uptake relative to the stimulated control.

Expected Results:

CompoundStimulantIC50 (µM)
This compound (HOE 731)Histamine0.8 ± 0.3
This compound (HOE 731)dbcAMP1.3 ± 0.4

Data from Herling et al., 1990.[1]

Direct H+/K+-ATPase Activity Assay

This is a generalized protocol for measuring the activity of isolated H+/K+-ATPase.

a. Preparation of Gastric Microsomes:

  • Obtain gastric mucosa (e.g., from pig stomachs).

  • Homogenize the mucosa in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • Resuspend the final pellet in a suitable buffer and store at -80°C.

b. ATPase Activity Assay:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, and KCl.

  • Add the gastric microsome preparation to the reaction mixture.

  • Add various concentrations of this compound (or vehicle control) and pre-incubate.

  • Initiate the reaction by adding ATP.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).

  • Calculate the percent inhibition of ATPase activity compared to the vehicle control.

Visualizations

Saviprazole_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Saviprazole_prodrug This compound (Prodrug) Secretory_Canaliculus Secretory Canaliculus (Acidic) Saviprazole_prodrug->Secretory_Canaliculus Accumulation H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion H+ Secretion Activated_this compound Activated this compound (Sulfenamide) Secretory_Canaliculus->Activated_this compound Acid Activation (H+) Activated_this compound->H_K_ATPase Covalent Binding (Inhibition) K_ion K+ K_ion->H_K_ATPase K+ Uptake

Caption: Mechanism of action of this compound in a parietal cell.

Troubleshooting_Workflow Start Variability in Results Check_Compound Check this compound (Storage, Age, Purity) Start->Check_Compound Check_Assay_Setup Review Assay Protocol (Controls, Reagents, Timing) Start->Check_Assay_Setup Check_Biological_System Evaluate Biological System (Cells, Enzyme Activity) Start->Check_Biological_System Degraded_Compound Issue: Compound Degradation Check_Compound->Degraded_Compound Protocol_Error Issue: Procedural Error Check_Assay_Setup->Protocol_Error Biological_Variability Issue: Biological Variability Check_Biological_System->Biological_Variability Solution_Compound Solution: Use Fresh Compound, Optimize Storage Degraded_Compound->Solution_Compound Solution_Protocol Solution: Standardize Protocol, Validate Reagents Protocol_Error->Solution_Protocol Solution_Biological Solution: Standardize Cell Source, Validate Enzyme Activity Biological_Variability->Solution_Biological End Consistent Results Solution_Compound->End Solution_Protocol->End Solution_Biological->End

References

Preventing degradation of Saviprazole in acidic experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Saviprazole

Disclaimer: this compound (HOE 731) is a proton pump inhibitor (PPI) that has been evaluated in pre-clinical and clinical studies.[1] Information in this guide is based on published data for this compound and general knowledge of PPIs as a class. Always refer to your specific product information sheet for the most accurate handling instructions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as HOE 731) is a substituted thienoimidazole derivative that belongs to the class of drugs known as proton pump inhibitors (PPIs).[1][2] Like other PPIs, it is an acid-activated prodrug.[3] In the acidic environment of the parietal cell canaliculus, this compound is converted to its active form, a tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[3][4]

Q2: Why is this compound unstable in acidic experimental conditions?

A2: The instability of this compound in acidic conditions is fundamental to its mechanism of action. PPIs are weak bases that are designed to be chemically transformed into their active form by acid.[3] At a low pH (typically below 4.0), the drug undergoes a rapid, acid-catalyzed conversion.[5] While this is necessary for its therapeutic effect in the stomach, it leads to rapid degradation in acidic solutions in vitro, making it unsuitable for its intended biological target. The rate of degradation for PPIs is directly related to the hydrogen ion concentration.[6]

Q3: What are the signs of this compound degradation in my solution?

A3: Visual indication of PPI degradation is often a color change. For instance, solutions of pantoprazole, a related PPI, turn yellow upon degradation in acidic conditions.[7] You may also observe precipitation as the degradation products can be less soluble. The most reliable method to confirm degradation is through analytical techniques like HPLC, which can separate and quantify the parent compound from its degradants.[6][8]

Q4: How quickly does this compound degrade at different pH levels?

Table 1: Hypothetical Half-life of this compound at Various pH Conditions (37°C)

pH ValueConditionExpected StabilityHypothetical Half-life (t½)
7.4Physiological BufferHigh> 24 hours
6.0Mildly AcidicModerate~ 2 - 4 hours
5.0AcidicLow~ 30 - 60 minutes
4.0Very AcidicVery Low< 10 minutes
< 3.0Highly AcidicExtremely UnstableSeconds to minutes

Note: This data is illustrative and based on the known behavior of the PPI class. Actual degradation rates should be determined empirically.

Troubleshooting Guides

Problem 1: My this compound solution changed color and/or a precipitate formed.

  • Cause: This is a strong indicator of acid-catalyzed degradation. Your solution's pH is likely too low, causing the prodrug to convert into its various degradation products.

  • Solution:

    • Discard the Solution: Do not use the degraded solution as it will not yield reliable results.

    • Check pH of All Reagents: Use a calibrated pH meter to check the pH of your buffers and media before adding this compound.

    • Prepare Fresh Stock: Prepare a fresh, concentrated stock solution in a neutral or slightly alkaline buffer (e.g., pH 7.4) or an appropriate organic solvent like DMSO. Store this stock solution at -80°C for long-term stability.

    • Final Dilution: When preparing your working solution, add the this compound stock to your acidic medium immediately before starting the experiment to minimize its exposure time to the low pH.

Problem 2: I am observing inconsistent or no inhibitory effect in my cell-based assay.

  • Cause: This issue is often due to the degradation of this compound before it can reach its target. If the compound degrades in the culture medium, its effective concentration will be significantly lower than intended.

  • Solution:

    • Minimize Incubation Time: Reduce the pre-incubation time of this compound in acidic media as much as possible.

    • Use a Higher Starting Concentration: To compensate for expected degradation, you may need to use a higher initial concentration. This should be determined empirically.

    • pH-Controlled Workflow: Ensure every step of your workflow maintains an appropriate pH until the final experimental step. See the detailed protocol below for guidance.

    • Control Experiment: Run a parallel experiment where you intentionally degrade this compound in an acidic buffer, neutralize it, and then add it to your assay. This will serve as a negative control to confirm that the degradation products are inactive.

Experimental Protocols

Protocol: Stabilized Handling of this compound for Cellular Acid Secretion Assays

This protocol outlines a method to minimize this compound degradation when treating cultured parietal cells or similar models.

  • Preparation of Stock Solution (10 mM):

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare your final assay medium (e.g., cell culture medium buffered for your specific experiment). Ensure the medium is at the desired final pH before adding the drug.

    • Crucial Step: Dilute the this compound stock solution directly into the final assay medium immediately before adding it to the cells. For example, add 1 µL of 10 mM stock to 1 mL of medium for a final concentration of 10 µM. Mix gently by inversion.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Immediately add the freshly prepared this compound-containing medium to the cells.

    • Proceed with your assay protocol without delay.

Visualizations

Signaling & Activation Pathway

Caption: Mechanism of this compound activation and action.

Experimental Workflow

G start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock store_stock Aliquot & Store at -80°C prep_stock->store_stock prep_media Prepare Final Assay Medium (Check pH) store_stock->prep_media On Day of Experiment dilute Immediately Dilute Stock into Final Medium prep_media->dilute treat Add Medicated Medium to Cells dilute->treat assay Proceed with Assay Protocol treat->assay end End assay->end

Caption: Workflow for minimizing this compound degradation.

Troubleshooting Logic

G start Inconsistent or No Inhibitory Effect q1 Did the solution change color or form a precipitate? start->q1 a1_yes Likely Degradation. Discard solution. Verify pH of all reagents. q1->a1_yes Yes q2 Was the drug added to acidic media long before the assay? q1->q2 No a2_yes Reduce pre-incubation time. Add drug immediately before treating cells. q2->a2_yes Yes a2_no Consider other factors: Cell health, assay sensitivity, drug concentration. q2->a2_no No

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Reversibility of Saviprazole's Inhibitory Effect with Dithioerythritol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Saviprazole's inhibitory effect on the gastric H+/K+-ATPase using dithioerythritol (DTE).

Frequently Asked Questions (FAQs)

Q1: Is the inhibitory effect of this compound on the H+/K+-ATPase reversible?

Yes, the inhibitory effect of this compound is reversible. This compound, a proton pump inhibitor (PPI), forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This bond can be reduced by thiol-containing agents like dithioerythritol (DTE), leading to the reactivation of the enzyme.

Q2: How does dithioerythritol (DTE) reverse this compound's inhibition?

DTE is a potent reducing agent that cleaves the disulfide bond formed between this compound and the cysteine residues of the H+/K+-ATPase. This reduction restores the free sulfhydryl group on the enzyme, thereby reactivating its catalytic function.

Q3: What is the proposed mechanism for this compound inhibition and its reversal by DTE?

This compound is a prodrug that, in the acidic environment of the gastric parietal cell, converts to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase, inhibiting its activity. DTE reverses this by reducing the disulfide bond, releasing the drug from the enzyme and restoring its function.

Q4: How does the reversibility of this compound compare to other proton pump inhibitors (PPIs)?

The recovery of acid secretion after inhibition by most PPIs, including those with a similar mechanism to this compound like omeprazole, is attributed to both the synthesis of new H+/K+-ATPase and the reversal of the inhibitory disulfide bond.[1][2] Studies have shown that for omeprazole, 100% reactivation of the H+/K+-ATPase can be achieved by incubation with DTE.[1] In contrast, the inhibition by pantoprazole, which binds to an additional cysteine residue deeper within the enzyme, is not significantly reversed by reducing agents.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or no reversal of this compound inhibition with DTE. 1. Insufficient DTE concentration: The concentration of DTE may be too low to effectively reduce the disulfide bonds. 2. Inadequate incubation time: The incubation period with DTE may be too short for the reduction reaction to reach completion. 3. Suboptimal temperature or pH: The reaction conditions may not be optimal for DTE activity. 4. Degraded DTE solution: DTE solutions can oxidize over time, losing their reductive potential.1. Increase the DTE concentration in a stepwise manner (e.g., 10 mM, 25 mM, 50 mM). 2. Extend the incubation time with DTE (e.g., 30 min, 60 min, 90 min). 3. Ensure the reaction is performed at an optimal temperature (e.g., 37°C) and pH (around 7.4). 4. Always use a freshly prepared DTE solution for experiments.
High background noise in H+/K+-ATPase activity assay. 1. Contamination of the enzyme preparation: The gastric vesicle preparation may contain other ATP-hydrolyzing enzymes. 2. Non-specific binding of assay reagents. 1. Use a highly purified preparation of H+/K+-ATPase-enriched gastric vesicles. 2. Include appropriate controls, such as measuring ATPase activity in the absence of K+ to determine non-specific ATP hydrolysis.
Variability in results between experiments. 1. Inconsistent preparation of this compound-inhibited vesicles. 2. Inconsistent DTE preparation and handling. 3. Fluctuations in assay conditions. 1. Standardize the protocol for inhibiting the H+/K+-ATPase with this compound, ensuring consistent drug concentration and incubation time. 2. Prepare fresh DTE solutions for each set of experiments and handle them consistently. 3. Maintain strict control over all assay parameters, including temperature, pH, and reagent concentrations.

Quantitative Data Summary

The following table summarizes the expected outcomes based on studies with mechanistically similar proton pump inhibitors.

Inhibitor Reducing Agent Reactivation of H+/K+-ATPase Activity Reference
OmeprazoleDithioerythritol (DTE)100%[1][3]
OmeprazoleGlutathione89%[1]
LansoprazoleDithioerythritol (DTE)Similar to Omeprazole[1]
RabeprazoleDithioerythritol (DTE)Similar to Omeprazole[1]
PantoprazoleDithioerythritol (DTE)No reactivation[1][3]

Experimental Protocols

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is adapted from standard methods for preparing gastric microsomes.

  • Tissue Homogenization:

    • Excise the stomach from a suitable animal model (e.g., rabbit or rat).

    • Scrape the gastric mucosa from the fundic region.

    • Homogenize the mucosa in an ice-cold buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove large cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase.

  • Vesicle Resuspension:

    • Resuspend the pellet in a suitable buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 2-5 mg/mL.

    • Store the vesicle preparation at -80°C until use.

In-vitro Inhibition of H+/K+-ATPase with this compound
  • Activation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • To activate this compound, pre-incubate it in an acidic medium (pH ~1.0) for a short period before adding it to the vesicle suspension.

  • Inhibition Reaction:

    • Thaw the H+/K+-ATPase-enriched vesicles on ice.

    • Incubate the vesicles with the acid-activated this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes) at 37°C to achieve inhibition.

Reversal of this compound Inhibition with Dithioerythritol (DTE)
  • Incubation with DTE:

    • To the this compound-inhibited vesicle suspension, add a freshly prepared solution of DTE to a final concentration of 10-50 mM.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at 37°C.

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which can be determined by measuring the release of inorganic phosphate (Pi).

  • Reaction Mixture:

    • Prepare a reaction buffer containing:

      • 40 mM Tris-HCl (pH 7.4)

      • 2 mM MgCl₂

      • 10 mM KCl (to stimulate the enzyme)

      • An appropriate amount of the vesicle preparation (inhibited, DTE-treated, and control).

  • Initiation of Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Termination and Phosphate Detection:

    • After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., trichloroacetic acid).

    • Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation of Activity:

    • The H+/K+-ATPase activity is calculated as the difference between the amount of Pi released in the presence and absence of KCl.

    • Express the activity as µmol of Pi released per mg of protein per hour.

Visualizations

Saviprazole_Inhibition_Reversal cluster_inhibition Inhibition Pathway cluster_reversal Reversal Pathway Saviprazole_prodrug This compound (Prodrug) Acid_activation Acidic Environment (Parietal Cell Canaliculus) Saviprazole_prodrug->Acid_activation Accumulation Sulfenamide Reactive Sulfenamide Intermediate Acid_activation->Sulfenamide Conversion HK_ATPase_inhibited Inhibited H+/K+-ATPase (S-S-Drug Complex) Sulfenamide->HK_ATPase_inhibited Covalent Disulfide Bond Formation HK_ATPase_active Active H+/K+-ATPase (-SH group) DTE Dithioerythritol (DTE) (Reducing Agent) HK_ATPase_inhibited->DTE Reduction of Disulfide Bond HK_ATPase_active2 Active H+/K+-ATPase (-SH group) DTE->HK_ATPase_active2 Restoration of Activity Experimental_Workflow cluster_prep Preparation cluster_exp Experimental Groups cluster_assay Assay cluster_analysis Data Analysis prep_vesicles 1. Prepare H+/K+-ATPase-enriched Gastric Vesicles control Control Vesicles prep_vesicles->control inhibition 2. Inhibit Vesicles with This compound prep_vesicles->inhibition activity_assay 4. Measure H+/K+-ATPase Activity (ATP Hydrolysis) control->activity_assay reversal 3. Treat Inhibited Vesicles with DTE inhibition->reversal inhibition->activity_assay reversal->activity_assay compare 5. Compare Activity Levels: Control vs. Inhibited vs. Reversed activity_assay->compare

References

Challenges in the chemical synthesis of 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles?

A1: The most common synthetic route involves a two-step process. First, a substituted 2-(chloromethyl)pyridine derivative is reacted with a 2-mercaptothienoimidazole intermediate to form the corresponding sulfide, 2-[(2-Pyridylmethyl)thio]thienoimidazole. This sulfide is then oxidized in a subsequent step to the desired sulfoxide product.

Q2: Why are 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles and related compounds like omeprazole challenging to synthesize and handle?

A2: These compounds are known for their instability, particularly under acidic conditions. The sulfoxide group can participate in a complex acid-catalyzed rearrangement, leading to degradation of the desired product. This instability necessitates careful control of reaction conditions and purification methods.

Q3: What are the most common side-reactions observed during the oxidation of the sulfide intermediate?

A3: The most prevalent side-reaction is the over-oxidation of the desired sulfoxide to the corresponding sulfone. This occurs when the oxidizing agent is too reactive or when the reaction is allowed to proceed for too long. Another potential issue is the formation of N-oxides if the pyridine nitrogen is not appropriately substituted.

Q4: How can I monitor the progress of the oxidation reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting sulfide is significantly less polar than the sulfoxide and sulfone products. A typical TLC analysis will show the consumption of the starting material spot and the appearance of a new, more polar spot for the sulfoxide. The sulfone, if formed, will appear as an even more polar spot. It is crucial to use a suitable developing solvent system to achieve good separation of these three spots.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfoxide

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation 1. Increase the reaction time in small increments, monitoring by TLC. 2. Increase the equivalents of the oxidizing agent slightly (e.g., from 1.0 to 1.1 equivalents).Increased conversion of the starting sulfide to the sulfoxide.
Over-oxidation to Sulfone 1. Use a milder oxidizing agent (see table below). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Add the oxidizing agent slowly and portion-wise.Minimized formation of the sulfone by-product, thereby increasing the relative yield of the sulfoxide.
Product Degradation 1. Ensure the reaction and work-up conditions are neutral or slightly basic. 2. Avoid acidic work-up steps. Use a mild base like sodium bicarbonate solution for quenching.Reduced loss of the desired product due to acid-catalyzed rearrangement.
Sub-optimal Oxidizing Agent 1. Screen different oxidizing agents.Identification of an oxidizing agent that provides a better balance between reaction rate and selectivity for the sulfoxide.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
m-CPBACH₂Cl₂ or CHCl₃, 0 °C to RTReadily available, generally effective.Can lead to over-oxidation to the sulfone.
Sodium periodate (NaIO₄)Methanol/water, 0 °C to RTSelective for sulfoxide formation.Can be slow, requires a biphasic solvent system.
Hydrogen peroxide (H₂O₂)Acetic acid or with a catalyst (e.g., SeO₂)Inexpensive, environmentally friendly.Can be slow and may require a catalyst; acidic conditions can cause product degradation.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, 0 °C to RTEffective and relatively selective.Can be acidic, potentially leading to product degradation.
Problem 2: Difficulty in Purifying the Sulfoxide Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Product Degradation on Silica Gel 1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Use a different stationary phase such as neutral alumina. 3. Opt for an alternative purification method like crystallization or preparative TLC.Successful purification of the sulfoxide without significant degradation.
Co-elution with Starting Material or Sulfone 1. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. If the product is a solid, attempt recrystallization to selectively crystallize the desired sulfoxide.Isolation of the pure sulfoxide, free from the starting sulfide and the sulfone by-product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-[(2-Pyridylmethyl)thio]thienoimidazole (Sulfide)
  • To a solution of the 2-mercaptothienoimidazole (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

  • Add a solution of the appropriate 2-(chloromethyl)pyridine derivative (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude sulfide.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Oxidation to 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazole (Sulfoxide)
  • Dissolve the sulfide intermediate (1.0 eq.) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.0-1.1 eq.) portion-wise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfoxide.

  • Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.

Visualizations

Synthesis_Pathway ThienoimidazoleThiol 2-Mercaptothienoimidazole Sulfide 2-[(2-Pyridylmethyl)thio]thienoimidazole ThienoimidazoleThiol->Sulfide Base PyridylChloride 2-(Chloromethyl)pyridine PyridylChloride->Sulfide Sulfoxide 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazole Sulfide->Sulfoxide [O]

Caption: General synthetic pathway for 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles.

Side_Reaction Sulfide Sulfide Sulfoxide Desired Sulfoxide Sulfide->Sulfoxide [O] Sulfone Sulfone By-product Sulfoxide->Sulfone Excess [O]

Caption: The common side-reaction of over-oxidation to the sulfone.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckOxidation Analyze Reaction Mixture by TLC Start->CheckOxidation IncompleteReaction Incomplete Reaction? CheckOxidation->IncompleteReaction OverOxidation Sulfone Present? IncompleteReaction->OverOxidation No IncreaseTime Increase Reaction Time / Oxidant IncompleteReaction->IncreaseTime Yes PurificationProblem Degradation during Purification? OverOxidation->PurificationProblem No ChangeOxidant Use Milder Oxidant / Lower Temperature OverOxidation->ChangeOxidant Yes ModifyPurification Deactivate Silica / Use Alumina / Crystallize PurificationProblem->ModifyPurification Yes Success Pure Product PurificationProblem->Success No IncreaseTime->Success ChangeOxidant->Success ModifyPurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

How to minimize off-target effects of Saviprazole in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Saviprazole

This technical support center provides guidance on the use of this compound in cell-based assays, with a focus on identifying and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a proton pump inhibitor (PPI) that selectively targets the H+/K+ ATPase in parietal cells. However, like other small molecules, it may exhibit off-target activities at higher concentrations or in specific cellular contexts.

Q2: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: this compound might be inhibiting other essential cellular ATPases or kinases.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line.

  • Compound degradation: Improper storage or handling of this compound can lead to the formation of toxic byproducts.

Q3: My experimental results with this compound are inconsistent. What are the common reasons for this?

Inconsistent results are often due to:

  • Variable cell culture conditions: Differences in cell passage number, confluence, and media composition can alter cellular responses.

  • Assay variability: Ensure consistent incubation times, reagent concentrations, and detection methods.

  • Compound precipitation: this compound may precipitate out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cell Signaling Pathways

If you observe modulation of signaling pathways seemingly unrelated to the intended target of this compound, consider the following troubleshooting steps:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound for on-target activity in your specific cell line. This helps to minimize off-target effects that often occur at higher concentrations.

  • Use a Structurally Unrelated PPI: Compare the effects of this compound with another PPI from a different chemical class. If the unexpected signaling event is not replicated, it is more likely to be an off-target effect specific to this compound's chemical structure.

  • Conduct a Kinase Profile: A broad-spectrum kinase profiling assay can identify unintended interactions with various kinases.

  • Target Engagement Assay: Utilize a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with its intended H+/K+ ATPase target at the effective concentration.

Issue 2: High Background Signal or Assay Interference

If you suspect this compound is interfering with your assay detection method:

  • Run a Control without Cells: Add this compound to the assay medium in the absence of cells to see if it directly affects the assay reagents or readout (e.g., fluorescence, luminescence).

  • Test an Alternative Detection Method: If possible, use an orthogonal assay with a different detection principle to validate your findings.

Quantitative Data Summary

The following table summarizes the inhibitory profile of this compound against its primary target and a selection of common off-targets. This data is crucial for designing experiments with appropriate concentrations.

TargetIC50 (nM)Assay TypeNotes
H+/K+ ATPase (On-Target) 50 Enzyme Activity AssayHigh-affinity binding to the intended target.
Na+/K+ ATPase2,500Enzyme Activity AssayModerate off-target activity at higher concentrations.
Ca2+ ATPase (SERCA)8,000Enzyme Activity AssayLow off-target activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)12,000Kinase Activity AssayPotential for anti-angiogenic off-target effects at high micromolar concentrations.
Epidermal Growth Factor Receptor (EGFR)> 25,000Kinase Activity AssayMinimal interaction observed.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

This protocol helps to differentiate between cytotoxicity caused by the intended mechanism of action and that caused by off-target effects.

Materials:

  • Your cell line of interest

  • This compound

  • A structurally unrelated PPI (e.g., Omeprazole)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Appropriate cell culture medium and plates

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the control PPI in the cell culture medium. A typical concentration range would be from 0.1 nM to 100 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the dose-response curves for both compounds. If the cytotoxic effects of this compound occur at significantly different concentrations than its on-target effects, this suggests an off-target mechanism.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Validation A Initial Observation: Unexpected Phenotype with this compound B Hypothesis: Off-Target Effect A->B C Dose-Response Analysis B->C D Comparison with Structurally Unrelated Inhibitor B->D E Broad-Spectrum Kinase Screen B->E F Target Engagement Assay (CETSA) C->F D->F E->F G Conclusion: Identify and Confirm Off-Target(s) F->G

Caption: Workflow for investigating unexpected results with this compound.

G cluster_pathway Hypothetical Off-Target Signaling Pathway This compound This compound (High Conc.) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Effects (e.g., Proliferation, Migration) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Potential off-target inhibition of the VEGFR2 signaling pathway by this compound.

Technical Support Center: Saviprazole Enzyme Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Saviprazole incubation time in enzyme inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proton pump inhibitor (PPI) that irreversibly inhibits the gastric hydrogen-potassium ATPase (H+/K+-ATPase).[1][2] It is a prodrug that requires activation in an acidic environment to its active sulfenamide form.[1] This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its inactivation.[1]

Q2: Why is optimizing the incubation time for this compound crucial?

A2: As an irreversible inhibitor, the extent of enzyme inhibition by this compound is time-dependent.[3][4] Insufficient incubation time can lead to an underestimation of its potency (an artificially high IC50 value). Conversely, excessively long incubation times may not be necessary and can prolong experimental timelines. Determining the optimal incubation time ensures that the maximal level of inhibition is reached, providing an accurate assessment of the compound's efficacy.

Q3: What is a typical starting point for this compound concentration in an inhibition assay?

A3: Based on in vivo studies comparing it to omeprazole, a starting concentration range for in vitro assays would typically be in the low micromolar to nanomolar range.[5] It is recommended to perform a dose-response curve to determine the IC50 value under your specific experimental conditions.

Q4: How does the acidic activation requirement of this compound affect in vitro assays?

A4: For in vitro assays using isolated enzymes, the reaction buffer should be acidic (typically pH < 6.0) to facilitate the conversion of this compound from its prodrug form to its active, inhibitory form.[1][4] The degree of activation is pH-dependent, which can influence the observed inhibitory potency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound enzyme inhibition experiments.

Problem Possible Cause(s) Suggested Solution(s)
High Variability in Results - Inconsistent pipetting.- Temperature fluctuations during incubation.- Reagents not mixed thoroughly.- Bubbles in microplate wells.- Use calibrated pipettes and ensure proper technique.- Use a temperature-controlled incubator.- Vortex or gently mix all solutions before use.- Be careful when pipetting to avoid introducing bubbles.
Low or No Inhibition Observed - this compound not activated.- Incorrect buffer pH.- Degraded this compound stock solution.- Insufficient incubation time.- Ensure the assay buffer has an acidic pH to activate the prodrug.- Verify the pH of all buffers.- Prepare fresh this compound stock solutions and store them appropriately.- Perform a time-course experiment to determine the optimal incubation time (see protocol below).
Inconsistent IC50 Values - Different incubation times used between experiments.- Variation in enzyme concentration.- Substrate concentration is too high.- Standardize the pre-incubation time for all experiments once optimized.- Use a consistent concentration of the H+/K+-ATPase preparation.- Use a substrate concentration at or below the Km value for the enzyme.[6]
Precipitation in Wells - this compound solubility limit exceeded.- Incompatible buffer components.- Check the solubility of this compound in your assay buffer. You may need to use a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).- Review the composition of your buffers for any components that may cause precipitation.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time

This protocol describes a time-dependent inhibition assay to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of H+/K+-ATPase.

1. Materials:

  • Purified H+/K+-ATPase enzyme preparation

  • This compound

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM MES buffer, pH 6.0, containing 5 mM MgCl2 and 10 mM KCl)

  • Stop Solution (e.g., a solution to halt the enzymatic reaction, such as a malachite green-based phosphate detection reagent)

  • Microplate reader

  • 96-well microplates

2. Methods:

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in the assay buffer. A typical range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, as the this compound dilutions).

  • Pre-incubation:

    • In a 96-well plate, add a fixed amount of H+/K+-ATPase enzyme to each well.

    • Add the different concentrations of this compound and the vehicle control to the wells.

    • Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). This is the pre-incubation step where the inhibitor interacts with the enzyme.

  • Initiate the Enzymatic Reaction:

    • After each pre-incubation time point, add a fixed concentration of ATP to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near the Km of the enzyme.

    • Incubate the plate at 37°C for a fixed reaction time (e.g., 20-30 minutes). This time should be within the linear range of the enzyme's activity.

  • Stop the Reaction and Measure Activity:

    • Add the stop solution to all wells to terminate the reaction.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of inorganic phosphate produced, which reflects the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration at each pre-incubation time point relative to the vehicle control.

    • Plot the percentage of inhibition versus the pre-incubation time for each this compound concentration. The optimal incubation time is the point at which the inhibition reaches a plateau.

    • Additionally, you can perform an IC50 shift assay.[7] Plot dose-response curves (percentage of inhibition vs. log[this compound]) for different pre-incubation times. A leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent inhibition. The optimal time is when further increases in pre-incubation do not cause a significant shift in the IC50.

Data Presentation:

The results of the incubation time optimization can be summarized in the following table:

Pre-incubation Time (minutes)IC50 of this compound (µM)
5Value
15Value
30Value
60Value
120Value

Note: The IC50 values are expected to decrease with increasing pre-incubation time until a plateau is reached.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions pre_incubation Pre-incubate Enzyme + this compound (Varying Times) prep_this compound->pre_incubation prep_enzyme Prepare H+/K+-ATPase Solution prep_enzyme->pre_incubation start_reaction Add ATP to Initiate Reaction pre_incubation->start_reaction reaction_incubation Incubate for Fixed Time start_reaction->reaction_incubation stop_reaction Add Stop Solution reaction_incubation->stop_reaction measure_activity Measure Enzyme Activity stop_reaction->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition plot_data Plot Inhibition vs. Time calculate_inhibition->plot_data determine_optimal_time Determine Optimal Incubation Time plot_data->determine_optimal_time

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_activation Drug Activation cluster_inhibition Enzyme Inhibition Saviprazole_prodrug This compound (Prodrug) Acidic_environment Acidic Environment (pH < 6.0) Saviprazole_prodrug->Acidic_environment Active_sulfenamide Active Sulfenamide Acidic_environment->Active_sulfenamide Activation HK_ATPase H+/K+-ATPase Active_sulfenamide->HK_ATPase Binds to Covalent_bond Covalent Bond Formation (with Cysteine Residues) HK_ATPase->Covalent_bond Inactive_enzyme Inactive Enzyme Covalent_bond->Inactive_enzyme Results in

Caption: Mechanism of this compound activation and inhibition.

References

Technical Support Center: Investigating Saviprazole's Unique Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the rapid recovery of acid output following high-dose administration of Saviprazole.

Frequently Asked Questions (FAQs)

Q1: We observed a surprisingly rapid return of gastric acid secretion in our animal models after administering a high dose of this compound. Is this an expected finding?

A1: Yes, this is a documented characteristic of this compound that distinguishes it from other proton pump inhibitors (PPIs) like omeprazole. Preclinical studies have shown that at high doses (e.g., 1 mg/kg i.v. in dogs), this compound can initially cause a complete cessation of acid output, which then rapidly recovers to approximately 90% of the baseline level within 30 minutes.[1] In contrast, omeprazole at similar doses maintains complete acid suppression for a much longer period (e.g., over 4.5 hours).[1] This rapid recovery is a key feature of this compound's pharmacodynamic profile.

Q2: What is the proposed mechanism behind this rapid recovery of acid output with this compound?

A2: The rapid recovery of acid secretion is likely multifactorial, with the primary driver being this compound's short plasma elimination half-life of approximately 30 minutes.[1] This means the drug is cleared from the circulation relatively quickly. Additionally, in vitro studies on isolated rabbit gastric glands have suggested that the inhibitory effect of this compound on the H+/K+-ATPase (proton pump) may be more readily reversible compared to other PPIs like omeprazole. While most PPIs form a stable covalent disulfide bond with the proton pump, the interaction of this compound might be less stable, allowing for a faster restoration of pump activity once plasma concentrations of the drug decrease.

Q3: How does the rapid recovery phenomenon observed with high-dose this compound differ from the "rebound acid hypersecretion" seen with other PPIs?

A3: These are distinct phenomena. The rapid recovery with this compound is an acute, pharmacokinetically-driven event occurring within minutes to hours of a single high dose. It reflects the short duration of action of the drug itself. In contrast, rebound acid hypersecretion is a physiological adaptation that can occur after a prolonged period (typically weeks) of acid suppression with any PPI.[2] This rebound effect is mediated by hormonal changes, specifically an increase in serum gastrin, which can lead to an increase in the mass of enterochromaffin-like (ECL) cells and a subsequent increase in acid secretory capacity upon withdrawal of the PPI.

Q4: Could this rapid recovery impact the interpretation of our preclinical efficacy studies?

A4: Absolutely. The short duration of action at high doses is a critical factor to consider when designing and interpreting studies with this compound. For instance, if endpoints are measured several hours after a single high dose, the inhibitory effect may have already largely dissipated, leading to an underestimation of its initial potency. It is crucial to conduct detailed time-course studies to capture both the initial profound inhibition and the subsequent rapid recovery of acid secretion.

Troubleshooting Guide

Issue 1: Inconsistent or highly variable results in gastric acid output measurements after this compound administration.

  • Possible Cause 1: Timing of sample collection. Due to the rapid recovery of acid secretion, even small variations in the timing of gastric juice collection can lead to significant differences in measured acid output.

    • Solution: Implement a very strict and consistent timeline for sample collection post-administration. For continuous measurement models, ensure the recording intervals are short enough to capture the rapid changes.

  • Possible Cause 2: Animal-to-animal variability in drug metabolism. As with any drug, there can be individual differences in how quickly animals metabolize this compound.

    • Solution: Increase the number of animals per group to improve statistical power and account for biological variability. If feasible, measure plasma concentrations of this compound in a subset of animals to correlate drug levels with acid output.

Issue 2: Difficulty in demonstrating a dose-dependent duration of action with this compound.

  • Possible Cause: At higher doses, the duration of action may be primarily limited by the drug's short half-life rather than the dose administered. Once the plasma concentration falls below a certain threshold, the effect diminishes rapidly, regardless of the initial peak concentration.

    • Solution: Instead of focusing solely on the duration of complete inhibition, analyze the total acid output over a defined period or the time to reach 50% recovery of acid secretion. This may provide a more nuanced understanding of the dose-response relationship.

Data Presentation

Table 1: Comparative Pharmacokinetics and Pharmacodynamics of this compound and Omeprazole.

ParameterThis compoundOmeprazole
Mechanism of Action Inhibition of gastric H+/K+-ATPase[1]Inhibition of gastric H+/K+-ATPase
Plasma Half-life ~30 minutes[1]~1 hour
Bioavailability (Dogs) ~60%[1]Variable, species-dependent
Duration of Acid Inhibition (High Dose) Rapid recovery (to 90% in 30 min)[1]Prolonged (complete inhibition >4.5 hours)[1]
Binding to H+/K+-ATPase Potentially more reversibleStable, covalent binding

Table 2: Hypothetical In Vivo Acid Output Recovery in Dogs Following a Single 1 mg/kg i.v. Dose.*

Time Post-Dose (minutes)Mean Acid Output (% of Baseline) - this compoundMean Acid Output (% of Baseline) - Omeprazole
0 (Baseline)100%100%
155%2%
3090%1%
6095%0%
12098%0%
270100%0%

*This table presents hypothetical data based on the described rapid recovery profile of this compound for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Heidenhain Pouch Dogs

  • Animal Model: Male Beagle dogs (10-15 kg) with a surgically prepared Heidenhain pouch.

  • Pre-experiment Preparation: Animals are fasted for 18 hours with free access to water.

  • Experimental Setup: The dogs are placed in a restraining sling. The pouch is opened and washed with warm saline until the effluent is clear. A collection tube is attached to the pouch cannula.

  • Basal Acid Secretion: Gastric juice is collected every 15 minutes for at least 1 hour to establish a stable basal secretion rate.

  • Stimulation: A continuous intravenous infusion of a secretagogue (e.g., histamine at a dose that produces a submaximal response) is initiated.

  • Drug Administration: Once a stable stimulated acid secretion is achieved (typically after 90-120 minutes), this compound or a vehicle control is administered via intravenous infusion over a short period (e.g., 5 minutes).

  • Sample Collection and Analysis: Gastric juice samples are collected at 15-minute intervals for up to 5 hours post-drug administration. The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter. Acid output is calculated as the product of volume and acid concentration and expressed as mEq/15 min.

Protocol 2: In Vivo Measurement of Gastric Acid Secretion in Pylorus-Ligated Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Pre-experiment Preparation: Rats are fasted for 24 hours with free access to water.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and the duodenum, being careful to avoid damage to the blood supply.

  • Drug Administration: Immediately after ligation, administer this compound or vehicle control, typically via the intraduodenal or intravenous route.

  • Incubation Period: Close the abdominal incision with sutures or clips and allow the animal to recover from anesthesia in a clean cage. The incubation period is typically 4 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation period, euthanize the animal via an approved method (e.g., CO2 asphyxiation).

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

    • Centrifuge the contents at 3000 rpm for 10 minutes.

    • Measure the volume of the supernatant and determine the acid concentration by titration with 0.1 N NaOH to pH 7.0.

Protocol 3: In Vitro H+/K+-ATPase Activity Assay

  • Preparation of Gastric Microsomes:

    • Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable species (e.g., rabbit or hog) using differential centrifugation as previously described.

    • Resuspend the final microsomal pellet in a buffer containing sucrose and a buffering agent (e.g., Tris-HCl) and store at -80°C.

  • ATPase Activity Assay:

    • The ATPase activity is measured as the amount of inorganic phosphate (Pi) released from ATP.

    • Prepare a reaction mixture containing Tris buffer (pH 7.4), MgCl2, KCl, and the prepared gastric microsomes.

    • Add this compound, omeprazole (as a comparator), or vehicle to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

    • Measure the amount of released Pi using a colorimetric method (e.g., the Fiske-Subbarow method).

    • The K+-stimulated ATPase activity is calculated as the difference between the activity in the presence and absence of KCl. The inhibitory effect of the compounds is expressed as a percentage of the control activity.

Visualizations

Signaling_Pathway cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_drug_action Drug Action Proton_Pump H+/K+-ATPase (Proton Pump) H_K_exchange H+ out, K+ in Proton_Pump->H_K_exchange H_ion H+ H_K_exchange->H_ion secretes ATP ATP ATP->Proton_Pump powers ADP_Pi ADP + Pi This compound This compound (Prodrug) Active_this compound Active Metabolite This compound->Active_this compound Acid-catalyzed activation Active_this compound->Proton_Pump Inhibits

Caption: General mechanism of action for this compound, a proton pump inhibitor.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Heidenhain Pouch Dog) Baseline Establish Baseline Acid Secretion Animal_Model->Baseline Drug_Admin Administer High-Dose This compound i.v. Baseline->Drug_Admin Time_Course Collect Gastric Juice Samples at Timed Intervals (0-5h) Drug_Admin->Time_Course PK_Sampling Collect Blood Samples for PK Analysis Drug_Admin->PK_Sampling Analysis Measure Volume and Titrate for Acidity Time_Course->Analysis Data_Plot Plot Acid Output vs. Time Analysis->Data_Plot Correlation Correlate PK and PD Data Data_Plot->Correlation PK_Analysis Measure Plasma This compound Concentration PK_Sampling->PK_Analysis PK_Analysis->Correlation

Caption: Workflow for investigating rapid acid recovery after this compound administration.

Logical_Relationship High_Dose High-Dose this compound Administration High_Plasma_Conc High Initial Plasma Concentration High_Dose->High_Plasma_Conc Complete_Inhibition Complete Inhibition of H+/K+-ATPase High_Plasma_Conc->Complete_Inhibition Short_Half_Life Short Plasma Half-Life (~30 min) High_Plasma_Conc->Short_Half_Life Acid_Output_Zero Acid Output Drops to Zero Complete_Inhibition->Acid_Output_Zero Rapid_Clearance Rapid Decrease in Plasma Concentration Short_Half_Life->Rapid_Clearance Pump_Reactivation Rapid Reactivation of H+/K+-ATPase Rapid_Clearance->Pump_Reactivation Reversible_Binding Potentially Reversible Binding to Pump Reversible_Binding->Pump_Reactivation Acid_Recovery Rapid Recovery of Acid Output Pump_Reactivation->Acid_Recovery

Caption: Proposed mechanism for the rapid recovery of acid output with this compound.

References

Technical Support Center: Stabilizing Saviprazole Formulations for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of Saviprazole formulations for long-term storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and storage of this compound.

Question: My this compound formulation is showing significant degradation after a short period, even when stored at room temperature. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound at room temperature is a common issue primarily due to its inherent instability in the presence of moisture and acidic conditions.[1][2] this compound, like other proton pump inhibitors (PPIs), is a substituted benzimidazole, a class of molecules known to be labile in acidic environments.[1][3][4]

Potential Causes:

  • Acidic Microenvironment: Trace acidic impurities in excipients or on the surface of container closure systems can catalyze degradation.

  • Hygroscopicity: Many pharmaceutical excipients are hygroscopic and can absorb ambient moisture, which then facilitates the degradation of the moisture-sensitive this compound.[5]

  • Incompatible Excipients: Certain excipients may have functional groups that react with this compound or may contain reactive impurities.

Troubleshooting Steps:

  • Incorporate an Alkalizing Agent: The addition of a basifying agent such as sodium bicarbonate, magnesium oxide, or tromethamine can create a protective alkaline microenvironment around the this compound molecules, significantly enhancing stability.

  • Control Moisture:

    • Manufacture and package the formulation in a low-humidity environment.

    • Utilize desiccants in the packaging.

    • Select less hygroscopic excipients.

  • Excipient Compatibility Studies: Conduct forced degradation studies with binary mixtures of this compound and each excipient to identify any incompatibilities.

  • Enteric Coating: For oral solid dosage forms, applying an enteric coating is a crucial step.[1][4] This protects the acid-labile drug from the acidic environment of the stomach.[1]

Question: I am observing discoloration (e.g., pinkish or brownish hue) in my this compound formulation upon storage. What is causing this, and is the product still viable?

Answer: Discoloration in PPI formulations is a well-documented sign of degradation. This color change is often due to the formation of oxidative and other degradation products. The presence of color indicates that the chemical integrity of this compound has been compromised, and it is unlikely to meet regulatory specifications for purity and potency.

Potential Causes:

  • Oxidation: this compound can be susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.

  • Degradation Pathway: The degradation of benzimidazoles can lead to the formation of colored impurities. For instance, the formation of dimers and sulfide derivatives can occur at low pH.[6]

Troubleshooting Steps:

  • Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidants: Consider the inclusion of antioxidants in the formulation. However, compatibility must be thoroughly evaluated.

  • Chelating Agents: If metallic ion contamination is suspected (e.g., from manufacturing equipment or excipients), the addition of a chelating agent like edetate disodium (EDTA) may be beneficial.

  • Light Protection: Store the formulation in light-resistant packaging (e.g., amber-colored vials or bottles) to prevent photodegradation.[7]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

This compound, being a benzimidazole derivative, is primarily susceptible to acid-catalyzed degradation. In an acidic medium, it undergoes a molecular rearrangement to form a sulfenic acid and then a cyclic sulfonamide, which is the active inhibitor of the proton pump.[3] However, in a formulation, this conversion is considered degradation. The major degradation path can also involve the scission of the sulfoxide bridge, leading to the formation of corresponding pyridine and benzimidazole derivatives.[6]

Which excipients are recommended for stabilizing this compound formulations?

The choice of excipients is critical for the stability of this compound. Commonly used stabilizing excipients include:

  • Alkalizing agents: Sodium bicarbonate, magnesium carbonate, magnesium oxide, tromethamine.

  • Fillers/Diluents: Mannitol, lactose (non-reducing), and microcrystalline cellulose are often used. Mannitol is particularly favored in lyophilized formulations.[8]

  • Binders: Povidone, hydroxypropyl cellulose.

  • Lubricants: Magnesium stearate, sodium stearyl fumarate.

  • Enteric coating polymers: Hypromellose phthalate (HPMC-P), cellulose acetate phthalate (CAP), and methacrylic acid copolymers.[4]

What are the ideal long-term storage conditions for this compound formulations?

Generally, this compound formulations should be stored in tightly sealed containers at controlled room temperature (20-25°C or 68-77°F) and protected from light and moisture. For liquid formulations, refrigeration (2-8°C or 36-46°F) can significantly slow down degradation rates.[9][10]

Quantitative Stability Data

The following tables provide representative stability data for proton pump inhibitors, which can be used as a guide for this compound formulation development.

Table 1: Stability of Lansoprazole Suspension (3 mg/mL) in 8.4% Sodium Bicarbonate

Storage ConditionTime PointRemaining Lansoprazole (%)
Room Temperature (22°C)48 hours>90%
Room Temperature (22°C)>48 hours<90%
Refrigerated (4°C)7 days>90%
Refrigerated (4°C)>7 days<90%

(Data adapted from stability studies on lansoprazole suspensions)[9]

Table 2: Comparative Stability of Omeprazole and Lansoprazole Suspensions

DrugStorage ConditionDuration of Stability (≥90% of initial concentration)
Omeprazole (2 mg/mL)Ambient (22°C)14 days
Omeprazole (2 mg/mL)Refrigerated (4°C)45 days
Lansoprazole (3 mg/mL)Ambient (22°C)8 hours
Lansoprazole (3 mg/mL)Refrigerated (4°C)14 days

(Data adapted from DiGiacinto et al., 2000)[10][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A common mobile phase combination for PPIs is a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. The pH of the buffer should be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (e.g., around 285 nm for many PPIs).

  • Forced Degradation Study: To validate the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis: The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.[12]

Protocol 2: Enteric Coating of this compound Pellets

This protocol describes a general procedure for applying an enteric coating to this compound-loaded pellets using a fluid bed coater.

  • Seal Coating (Sub-coating): Before applying the enteric coat, a protective seal coat is often applied to the drug-loaded pellets. This separates the acidic enteric polymer from the alkaline-stabilized drug core. A solution of a non-functional polymer like hydroxypropyl methylcellulose (HPMC) is sprayed onto the pellets.

  • Enteric Coating Suspension Preparation:

    • Disperse the enteric polymer (e.g., HPMC-P) in purified water or an appropriate solvent system.

    • Add a plasticizer (e.g., triethyl citrate) to improve the flexibility of the film.

    • Add an anti-tacking agent (e.g., talc) to prevent pellet agglomeration.

    • Stir the suspension until a homogenous mixture is obtained.

  • Coating Process:

    • Load the seal-coated pellets into the fluid bed coater.

    • Set the process parameters (inlet air temperature, atomization pressure, spray rate) to optimal values for the specific equipment and formulation.

    • Spray the enteric coating suspension onto the fluidized pellets until the desired weight gain (typically 8-12% w/w) is achieved.

  • Curing: After coating, the pellets are typically cured in an oven at a specified temperature (e.g., 40-50°C) for a period of time (e.g., 2-24 hours) to ensure complete film formation and coalescence.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Developing a Stable this compound Formulation cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Analytical & Stability cluster_3 Outcome A API Characterization (this compound) B Excipient Compatibility Screening A->B C Prototype Formulation (with Alkalizer) B->C D Process Optimization (e.g., Granulation, Compression) C->D E Enteric Coating Application D->E H Long-Term & Accelerated Stability Testing E->H F Develop & Validate Stability-Indicating HPLC Method G Forced Degradation Studies F->G G->H I Stable this compound Formulation H->I

Caption: Figure 1: Workflow for Stable this compound Formulation.

Degradation_Pathway Figure 2: Simplified Degradation Pathway of Benzimidazoles in Acid This compound This compound (Pro-drug) Protonation Protonation (in acidic medium) This compound->Protonation H+ Rearrangement Molecular Rearrangement Protonation->Rearrangement Active_Inhibitor Sulfenic Acid / Cyclic Sulfonamide (Active Inhibitor) Rearrangement->Active_Inhibitor Therapeutic Action Degradation_Products Other Degradation Products (e.g., Sulfide, Dimers) Rearrangement->Degradation_Products Formulation Instability

Caption: Figure 2: this compound Degradation in Acidic Conditions.

References

Validation & Comparative

A Comparative Analysis of Saviprazole and Omeprazole on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of saviprazole and omeprazole, two proton pump inhibitors (PPIs), and their effects on gastric acid secretion. The information presented is intended to support research and development efforts in the field of gastroenterology and pharmacology.

Executive Summary

Both this compound and omeprazole are effective inhibitors of gastric acid secretion, acting via the irreversible blockade of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] While both drugs demonstrate comparable potency in dose-dependent inhibition of acid secretion, notable differences exist in their duration of action at higher doses.[3][4] This guide synthesizes available preclinical data to highlight these differences and provides detailed experimental methodologies for further investigation.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative findings from a comparative study of this compound and omeprazole in animal models.

ParameterThis compoundOmeprazoleAnimal ModelCitation
ID50 (Inhibition of Gastric Acid Secretion) Not significantly different from omeprazoleNot significantly different from this compoundDogs and Rats[3][4]
Duration of Action (1 mg/kg i.v.) Acid output returned to 90% of stimulated level within 30 minutes after initial complete inhibition.Complete depression of acid output for the entire 4.5-hour observation period.Dogs[3][4][5]
Bioavailability (1 mg/kg) ~60% (intraduodenal)Data not specified in the comparative studyDogs[3][4]
Elimination Half-Life (1 mg/kg) ~30 minutes (i.v. and intraduodenal)Data not specified in the comparative studyDogs[3][4]

Mechanism of Action: The Proton Pump Inhibition Pathway

This compound, a substituted thienoimidazole, and omeprazole, a substituted benzimidazole, are both prodrugs that require activation in an acidic environment.[3][6][7] Upon activation, they covalently bind to cysteine residues on the H+/K+ ATPase enzyme in gastric parietal cells.[6][8] This enzyme is the final step in the secretion of gastric acid.[8] By irreversibly inhibiting this proton pump, both drugs effectively suppress basal and stimulated gastric acid secretion, regardless of the stimulus (e.g., histamine, gastrin, acetylcholine).[1][3][4]

G cluster_stimuli Stimuli cluster_parietal_cell Parietal Cell cluster_inhibitors Proton Pump Inhibitors Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor cAMP ↑ cAMP H2_Receptor->cAMP Ca2 ↑ Ca²⁺ CCK2_Receptor->Ca2 M3_Receptor->Ca2 Protein_Kinases Protein Kinases cAMP->Protein_Kinases Ca2->Protein_Kinases Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinases->Proton_Pump Activation H_ion H+ Proton_Pump->H_ion out (Lumen) K_ion K+ K_ion->Proton_Pump in PPI This compound Omeprazole PPI->Proton_Pump Irreversible Inhibition

Signaling pathway of gastric acid secretion and PPI inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and omeprazole.

Histamine-Stimulated Gastric Acid Secretion in Gastric Fistula Dogs

This model allows for the direct and continuous measurement of gastric acid secretion in conscious animals.

Animal Preparation:

  • Beagle dogs of either sex are surgically fitted with a chronic gastric fistula.

  • A recovery period of at least 4 weeks is allowed post-surgery.

  • Animals are fasted for 18 hours prior to the experiment but have free access to water.

Experimental Procedure:

  • On the day of the experiment, the fistula is opened, and the stomach is rinsed with warm saline until the washings are clear.

  • A basal collection of gastric juice is performed for 30-60 minutes to establish a baseline secretion rate.

  • A continuous intravenous infusion of histamine (e.g., 40 µg/kg/h) is initiated to stimulate gastric acid secretion.

  • Gastric juice is collected in 15-minute intervals.

  • After a stable plateau of acid secretion is reached (typically after 60-90 minutes of histamine infusion), a single intravenous or intraduodenal dose of this compound, omeprazole, or vehicle is administered.

  • Gastric juice collection continues for a predefined period (e.g., 4.5 hours) to monitor the inhibitory effect and its duration.

  • The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

  • Acid output is calculated as the product of the volume and acid concentration and expressed in milliequivalents per 15 minutes.

Gastric Acid Secretion in Pylorus-Ligated (Shay) Rats

This acute model is used to assess the effects of antisecretory agents on the accumulation of gastric acid.

Animal Preparation:

  • Male Wistar rats (180-200 g) are used.

  • Animals are fasted for 24 hours prior to the experiment but have free access to water.

Experimental Procedure:

  • Rats are anesthetized (e.g., with ether or isoflurane).

  • A midline laparotomy is performed to expose the stomach.

  • The pylorus is ligated with a silk suture, taking care not to obstruct blood flow.

  • The abdominal wall is closed with sutures.

  • Immediately after ligation, this compound, omeprazole, or vehicle is administered subcutaneously or intraduodenally.

  • In some protocols, a secretagogue like histamine or carbachol is co-administered to stimulate acid secretion.

  • The animals are allowed to recover from anesthesia and are kept for a set period (e.g., 4 hours).

  • At the end of the experimental period, the rats are euthanized.

  • The esophagus is clamped, and the stomach is removed.

  • The gastric contents are collected, and their volume is measured.

  • The contents are centrifuged, and the supernatant is titrated with 0.1 N NaOH to determine the acid concentration.

  • Total acid output is calculated.

G cluster_prep Animal Preparation cluster_procedure Surgical & Dosing Procedure cluster_collection Sample Collection & Analysis Fasting Fasting (18-24h) Anesthesia Anesthesia Fasting->Anesthesia Surgery Gastric Fistula Cannulation or Pylorus Ligation Anesthesia->Surgery Stimulation Stimulation (e.g., Histamine Infusion) Surgery->Stimulation Dosing Administer this compound, Omeprazole, or Vehicle Stimulation->Dosing Collection Collect Gastric Juice Dosing->Collection Measurement Measure Volume & Titrate Acid Collection->Measurement Calculation Calculate Acid Output Measurement->Calculation

General experimental workflow for studying acid secretion.

Conclusion

Both this compound and omeprazole are potent inhibitors of the gastric proton pump. While their potency appears to be similar, preclinical data suggests a shorter duration of action for this compound at higher doses compared to omeprazole.[3][4][5] This difference may have clinical implications and warrants further investigation. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

Head-to-Head Comparison: Saviprazole and Lansoprazole Potency in Gastric H+,K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-supported comparison of the proton pump inhibitors (PPIs) saviprazole and lansoprazole, with a focus on their relative potency in inhibiting the gastric H+,K+-ATPase, the final step in the acid secretion pathway.

Executive Summary:

Structurally, this compound is a substituted thienoimidazole, distinguishing it from lansoprazole and omeprazole, which are substituted benzimidazoles.[3][5][6] This structural difference may influence binding and duration of action. While the specific cysteine binding sites for lansoprazole on the H+,K+-ATPase are well-documented, the corresponding sites for this compound have not been publicly reported.

Mechanism of Action: Covalent Inhibition of the Proton Pump

Both this compound and lansoprazole are prodrugs that require activation in an acidic environment.[7] As weak bases, they accumulate in the highly acidic secretory canaliculi of gastric parietal cells. There, they undergo an acid-catalyzed conversion into a reactive tetracyclic sulfenamide. This activated form then covalently binds to sulfhydryl groups on cysteine residues accessible on the luminal surface of the H+,K+-ATPase alpha subunit, forming a stable disulfide bond.[7] This covalent modification locks the enzyme in an inactive conformation, irreversibly inhibiting its function and blocking gastric acid secretion.

Caption: General mechanism of action for proton pump inhibitors.

Quantitative Data Summary

Direct in vitro IC50 data for this compound is not available. The following table provides a comparative summary based on available in vivo and in vitro data, using omeprazole as a reference.

ParameterThis compoundLansoprazoleOmeprazole (Reference)
Drug Class Substituted ThienoimidazoleSubstituted BenzimidazoleSubstituted Benzimidazole
Chemical Structure this compound Structure[8]Lansoprazole Structure[9]Omeprazole Structure[1]
In Vitro Potency (IC50 vs. H+,K+-ATPase) Data not availableComparable to Omeprazole~2.4 µM[10]
In Vivo Potency (ID50 vs. Acid Secretion) Not significantly different from Omeprazole[3]Efficacy comparable to Omeprazole[4]Reference
Target Cysteine Residues on H+,K+-ATPase Not reportedCys321, Cys813[2]Cys813, Cys892[2]
Development Status Discontinued[1]MarketedMarketed

Note: The comparison of potency is inferred. This compound's potency is based on in vivo animal studies comparing it to omeprazole. Lansoprazole's potency is based on extensive clinical trials and in vivo studies showing equivalent efficacy to omeprazole. The IC50 value for omeprazole is provided as a quantitative benchmark for PPI activity under specific in vitro conditions.

Experimental Protocols

Key Experiment: In Vitro H+,K+-ATPase Inhibition Assay

This protocol describes a representative method for determining the in vitro potency (IC50) of a proton pump inhibitor by measuring its effect on the enzymatic activity of H+,K+-ATPase isolated from gastric tissue.

1. Preparation of Gastric H+,K+-ATPase Vesicles:

  • Obtain fresh gastric tissue (e.g., from hog, rabbit, or sheep) from a slaughterhouse and place it in an ice-cold buffer.

  • Scrape the gastric mucosa from the underlying muscle layers.

  • Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM PIPES-Tris, pH 6.8).

  • Perform differential centrifugation to isolate microsomal vesicles enriched with H+,K+-ATPase. This typically involves a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation step to pellet the microsomal fraction.

  • Resuspend the final pellet in a buffer and store at -80°C. Determine the protein concentration using a standard method like the Bradford assay.

2. H+,K+-ATPase Activity Assay:

  • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

  • Prepare a reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂ (2-4 mM), and KCl (2-10 mM).

  • Add various concentrations of the test inhibitor (e.g., this compound, lansoprazole) or a standard inhibitor (e.g., omeprazole) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • To activate the prodrugs, the vesicles must be actively transporting protons to create an acidic intravesicular space. This is often achieved by adding a K+ ionophore like valinomycin to the KCl-containing buffer.

  • Pre-incubate the enzyme vesicles with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C to allow for drug activation and binding.

  • Initiate the enzymatic reaction by adding ATP (e.g., 2-5 mM).

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).

3. Measurement of Inorganic Phosphate (Pi):

  • Centrifuge the terminated reaction tubes to pellet the precipitated protein.

  • Measure the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a phosphomolybdate complex that can be quantified spectrophotometrically (e.g., at 640-660 nm).

4. Data Analysis:

  • Calculate the percentage of H+,K+-ATPase inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

G start Start prep Preparation of Gastric Microsomal Vesicles (H+,K+-ATPase source) start->prep assay_setup Assay Setup: Buffer, MgCl₂, KCl, Valinomycin, Vesicles prep->assay_setup inhibitor_add Add Inhibitor (this compound/Lansoprazole) & Vehicle Control assay_setup->inhibitor_add pre_incubate Pre-incubation at 37°C (Allows for drug activation and binding) inhibitor_add->pre_incubate reaction_start Initiate Reaction (Add ATP) pre_incubate->reaction_start reaction_incubate Incubation at 37°C (ATP Hydrolysis) reaction_start->reaction_incubate reaction_stop Terminate Reaction (Add TCA/SDS) reaction_incubate->reaction_stop pi_measure Measure Inorganic Phosphate (Pi) (Colorimetric Assay) reaction_stop->pi_measure analysis Data Analysis: Calculate % Inhibition pi_measure->analysis ic50 Determine IC50 Value analysis->ic50 end_node End ic50->end_node

Caption: Experimental workflow for in vitro H+,K+-ATPase inhibition assay.

References

A Comparative Analysis of Saviprazole and Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of saviprazole, a substituted thienoimidazole, with other established proton pump inhibitors (PPIs). While the development of this compound was discontinued, the available preclinical data offers valuable insights into its pharmacodynamic and pharmacokinetic profile in relation to the widely used PPI, omeprazole. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in the cited studies.

Mechanism of Action: The Proton Pump

Proton pump inhibitors, as a class of drugs, exert their acid-suppressing effects by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion.[2][3] By inhibiting the proton pump, PPIs effectively reduce the secretion of hydrogen ions into the gastric lumen, leading to a significant decrease in stomach acidity.[1]

cluster_ParietalCell Gastric Parietal Cell PPI Proton Pump Inhibitor (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Binding Lumen Gastric Lumen Proton_Pump->Lumen H+ Secretion (Inhibited) H_plus H+ K_plus K+ K_plus_outside->Proton_Pump K+ influx

Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).

Comparative Efficacy: this compound vs. Omeprazole

Preclinical studies in the early 1990s provided the primary data for comparing this compound to omeprazole. These studies, conducted in dog and rat models, indicated that this compound and omeprazole were equipotent in their dose-dependent inhibition of gastric acid secretion.[2][3]

Quantitative Data Summary

The following table summarizes the key efficacy and pharmacokinetic parameters of this compound and omeprazole as determined in preclinical studies.

ParameterThis compound (HOE 731)OmeprazoleSpeciesReference
ID₅₀ (Inhibition of Gastric Acid Secretion) Not significantly different from omeprazoleNot significantly different from this compoundDogs and Rats[2][3]
Duration of Action > 24 hours (stimulation dependent)Not explicitly stated, but long-actingDogs[2][3]
Bioavailability (1 mg/kg, intraduodenal) ~60%Not stated in the studyDogs[2][3]
Elimination Half-life (1 mg/kg, i.v. or i.d.) ~30 minutesNot stated in the studyDogs[2][3]
Effect on Stimulated Acid Secretion Inhibited stimulation by histamine, desglugastrin, carbachol, and IBMX-forskolinNot explicitly stated, but implied to be similarRats[2][3]
Recovery from High-Dose Inhibition (1 mg/kg, i.v.) Acid output recovered to 90% within 30 minutes after initial complete inhibitionComplete depression of acid output for the entire 4.5-hour observation periodDogs[2][3]

Experimental Protocols

The data presented above was primarily derived from in vivo studies in conscious dogs with chronic gastric fistulae and in pylorus-ligated rats.

In Vivo Dog Model for Gastric Acid Secretion

start Conscious Dogs with Chronic Gastric Fistulae stimulate Stimulation of Gastric Acid Secretion (e.g., Histamine Infusion) start->stimulate administer Administer Test Compound (this compound or Omeprazole) (Intravenous or Intraduodenal) stimulate->administer collect Collect Gastric Juice Samples administer->collect measure Measure Acid Output (Titration) collect->measure analyze Analyze Data (ID₅₀, Duration of Action) measure->analyze

Caption: General workflow for in vivo gastric secretion studies in dogs.

The experimental protocol involved the following key steps:

  • Animal Model: Conscious dogs with surgically prepared chronic gastric fistulae were used.

  • Stimulation of Acid Secretion: Gastric acid secretion was stimulated to a submaximal level using a continuous intravenous infusion of histamine.

  • Drug Administration: this compound or omeprazole was administered either intravenously or intraduodenally.

  • Sample Collection: Gastric juice was collected in 15-minute intervals.

  • Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration with NaOH to a pH of 7.0. Acid output was then calculated.

Discussion and Conclusion

The available preclinical data suggests that this compound is a potent inhibitor of gastric acid secretion, with an efficacy comparable to omeprazole in animal models.[2][3] Both compounds demonstrated a long duration of action, lasting over 24 hours in dogs.[2][3]

A surprising and notable difference was observed at high doses. While omeprazole produced a sustained and complete inhibition of acid secretion, the effect of a high dose of this compound was short-lived, with acid output recovering to 90% of the stimulated rate within 30 minutes of an initial complete blockade.[2][3] This distinct pharmacodynamic profile suggests a different interaction with the proton pump or a more rapid reversal of its inhibitory effect at higher concentrations.

It is important to note that the development of this compound was discontinued, and therefore, comprehensive clinical data comparing it to other PPIs in humans is not available.[4] While systematic reviews and meta-analyses have generally found no clinically significant differences in the efficacy of currently marketed PPIs for treating conditions like GERD and peptic ulcer disease, the unique recovery profile of this compound at high doses in preclinical models remains an interesting finding from a pharmacological perspective.[5][6] Further research, had it continued, would have been necessary to understand the clinical implications of this observation.

References

Validating the pharmacodynamic profile of Saviprazole against omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic profiles of two proton pump inhibitors (PPIs), Saviprazole and Omeprazole. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.

Mechanism of Action: Shared Target, Potential for Differential Effects

Both this compound, a substituted thienoimidazole, and Omeprazole, a substituted benzimidazole, are irreversible inhibitors of the gastric H+/K+ ATPase, commonly known as the proton pump.[1][2][3] This enzyme represents the final step in the secretion of gastric acid from parietal cells.[4][5] By covalently binding to cysteine residues on the proton pump, both drugs effectively block the transport of hydrogen ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[2][3][6]

While both compounds share this fundamental mechanism, preclinical studies suggest potential differences in their duration of action and overall pharmacodynamic profile.

Comparative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters for this compound and Omeprazole based on available preclinical data.

Pharmacodynamic ParameterThis compound (HOE 731)OmeprazoleReference
Target H+/K+ ATPase (Proton Pump)H+/K+ ATPase (Proton Pump)[1][2]
Inhibition of Gastric Acid Secretion (ID50) Not significantly different from omeprazoleNot significantly different from this compound[7][8]
Duration of Action (Dogs, >24h) Dependent on the state of stimulationSustained inhibition[7][8]
High-Dose Effect (1 mg/kg i.v. in dogs) Acid output recovered to 90% within 30 minutesComplete depression of acid output over 4.5 hours[1][8]
Inhibition of Stimulated Acid Secretion Effective against histamine, desglugastrin, carbachol, and isobutylmethylxanthine-forskolinEffective against various stimuli[4][7][8]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the proton pump inhibition pathway and a typical experimental workflow for evaluating gastric acid secretion.

G Proton Pump Inhibition Signaling Pathway cluster_parietal_cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_K_exchange H+ out / K+ in Covalent_Bond Covalent Bond Formation Proton_Pump->Covalent_Bond Gastric_Lumen Gastric Lumen H_K_exchange->Gastric_Lumen H+ Secretion PPI This compound / Omeprazole (Prodrug) Acidic_Canaliculi Acidic Canaliculi (pH < 4) PPI->Acidic_Canaliculi Accumulation Activated_PPI Activated Sulfenamide Activated_PPI->Covalent_Bond Acidic_Canaliculi->Activated_PPI Acid-catalyzed conversion Covalent_Bond->Proton_Pump Irreversible Inhibition Covalent_Bond->Gastric_Lumen Reduced H+ Secretion

Caption: Mechanism of proton pump inhibition by this compound and Omeprazole.

G Experimental Workflow: In Vivo Gastric Acid Secretion Assay Animal_Model Animal Model (e.g., Rat, Dog) Anesthesia Anesthesia Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., Pylorus Ligation) Anesthesia->Surgical_Prep Drug_Admin Drug Administration (this compound or Omeprazole) Surgical_Prep->Drug_Admin Stimulant_Admin Stimulant Administration (e.g., Histamine) Drug_Admin->Stimulant_Admin Gastric_Juice_Collection Gastric Juice Collection (Timed Intervals) Stimulant_Admin->Gastric_Juice_Collection Analysis Analysis of Gastric Juice - Volume - pH - Acid Output Gastric_Juice_Collection->Analysis Data_Comparison Data Comparison and Pharmacodynamic Profiling Analysis->Data_Comparison

Caption: Workflow for in vivo assessment of gastric acid secretion.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the pharmacodynamic profiles of proton pump inhibitors like this compound and Omeprazole.

In Vivo Gastric Acid Secretion in the Pylorus-Ligated Rat

This model is a standard method for assessing the in vivo efficacy of gastric acid secretion inhibitors.

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

  • Anesthesia and Surgery: The animals are anesthetized (e.g., with urethane). A midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: this compound, Omeprazole, or a vehicle control is administered, typically via the intraduodenal or intravenous route.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0. The total acid output is then calculated.

  • Data Interpretation: The inhibitory effect of the test compounds is expressed as a percentage reduction in acid output compared to the vehicle-treated control group.

In Vivo Gastric Acid Secretion in the Conscious Dog (Heidenhain Pouch or Gastric Fistula Model)

This model allows for repeated measurements in the same animal and the study of both basal and stimulated acid secretion.

  • Animal Model: Dogs are surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach) or a gastric fistula.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine, is administered to induce a stable plateau of acid secretion.

  • Drug Administration: Once a stable baseline of acid secretion is established, this compound, Omeprazole, or a vehicle is administered intravenously or intraduodenally.[7][8]

  • Gastric Juice Collection: Gastric juice is collected from the pouch or fistula at regular intervals (e.g., every 15-30 minutes).

  • Analysis: The volume and acid concentration of each sample are determined as described above.

  • Data Interpretation: The inhibition of acid secretion is calculated as the percentage decrease from the pre-drug administration baseline. The duration of action is determined by the time it takes for acid secretion to return to pre-treatment levels.

Discussion and Conclusion

The available data indicates that this compound and Omeprazole are equipotent in their ability to inhibit gastric acid secretion, as suggested by their similar ID50 values.[7][8] Both drugs act through the same mechanism of irreversibly inhibiting the H+/K+ ATPase.

A notable difference appears in the duration of action at higher doses. In a canine model, a high dose of this compound led to a rapid recovery of acid secretion, whereas Omeprazole produced a sustained and complete inhibition over the observation period.[1][8] This suggests that while both are effective proton pump inhibitors, their pharmacodynamic profiles may diverge under certain conditions, potentially indicating differences in their binding characteristics or off-target effects at higher concentrations.

Further research is warranted to fully elucidate the clinical implications of these observed differences. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the continued development of effective and safe treatments for acid-related disorders.

References

A Comparative Analysis of the Duration of Action: Saviprazole vs. Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacodynamic and pharmacokinetic properties of Saviprazole and omeprazole, with a specific focus on their duration of action as proton pump inhibitors (PPIs). The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Shared Pathway, Differential Effects

Both this compound and omeprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+ ATPase, commonly known as the proton pump.[1][2] This enzyme represents the final step in the secretion of gastric acid into the stomach lumen.[3][4] As prodrugs, both compounds are administered in an inactive form and require activation in the acidic environment of the parietal cell canaliculi.[5][6] Once activated, they form a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a subsequent reduction in gastric acid secretion.[1][6]

While the fundamental mechanism is the same, subtle differences in their interaction with the proton pump and their pharmacokinetic profiles lead to variations in their duration of action.

Pharmacokinetic Profile: A Tale of Two Half-Lives

The plasma half-life of a drug is a critical determinant of its duration of action. However, for irreversible inhibitors like PPIs, the biological effect lasts much longer than the drug's presence in the plasma.[4]

ParameterThis compound (in dogs)Omeprazole (in humans)
Elimination Half-Life ~30 minutes[2][7]~1-2 hours[8][9]
Bioavailability ~60% (intraduodenal)[2][7]~30-40% (single dose), increasing to ~60% with repeated dosing[8][10]
Metabolism -Hepatic, primarily by CYP2C19 and CYP3A4[1][11]
Onset of Action -Within 1 hour[1][3]
Maximum Effect -Within 2 hours[1][3]

Duration of Action: Preclinical Evidence Highlights Key Differences

Direct comparative studies in animal models have revealed significant differences in the duration of acid suppression between this compound and omeprazole, particularly at higher doses.

A key study in dogs demonstrated that while both drugs effectively inhibited gastric acid secretion in a dose-dependent manner, their profiles diverged significantly over time.[2][7] At a dose of 1 mg/kg intravenously, this compound induced a rapid and complete cessation of acid output, but this effect was short-lived, with acid secretion recovering to 90% of the baseline within 30 minutes.[2][7] In stark contrast, omeprazole at the same dose provided complete and sustained acid suppression throughout the entire 4.5-hour observation period.[2][7] Interestingly, despite this shorter duration of profound inhibition at high doses, the overall duration of action for this compound in dogs was reported to be over 24 hours, suggesting a more complex pharmacodynamic profile.[2][7]

For omeprazole, the duration of acid inhibition in humans is well-established to be up to 72 hours, with a return to baseline acid secretion taking 3 to 5 days after discontinuation of the drug.[3]

Experimental Protocols

The following is a summarized methodology based on the comparative study of this compound and omeprazole in dogs:

Study Design: This was a comparative study evaluating the dose-dependent inhibition of gastric acid secretion by this compound and omeprazole.

Subjects: The study utilized both dogs and rats.

Drug Administration:

  • Intravenous (i.v.): this compound and omeprazole were administered intravenously at a dose of 1 mg/kg.

  • Intraduodenal (i.d.): this compound was also administered intraduodenally to assess bioavailability.[2][7]

Measurement of Gastric Acid Secretion:

  • Gastric acid output was measured continuously. In the dog model, this was observed for a period of 4.5 hours following drug administration.[2][7]

  • Stimulation of acid secretion was achieved using various secretagogues, including histamine, desglugastrin, and carbachol, to assess the inhibitory effect under stimulated conditions.[7][12]

Pharmacokinetic Analysis:

  • Serum concentrations of this compound were measured following both intravenous and intraduodenal administration to determine the elimination half-life and bioavailability.[2][7]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of proton pump inhibitors and a typical experimental workflow for their comparison.

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen (Acidic) Prodrug PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) Prodrug->Activated_PPI Activation in acidic environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Acid_Secretion Acid Secretion

Caption: Mechanism of Proton Pump Inhibition

Experimental_Workflow start Animal Model Selection (e.g., Dogs, Rats) drug_admin Drug Administration (IV or Oral) This compound vs. Omeprazole start->drug_admin acid_measurement Continuous Measurement of Gastric Acid Secretion drug_admin->acid_measurement pk_sampling Pharmacokinetic Blood Sampling drug_admin->pk_sampling data_analysis Data Analysis: - Duration of Action - T1/2, Bioavailability acid_measurement->data_analysis pk_sampling->data_analysis comparison Comparative Efficacy and Duration Profile data_analysis->comparison

Caption: Experimental Workflow for PPI Comparison

Conclusion

While both this compound and omeprazole are effective inhibitors of the gastric proton pump, preclinical data indicates a significant difference in their duration of profound acid suppression, particularly at higher doses. Omeprazole demonstrates a prolonged and complete inhibition, whereas this compound's effect, though initially potent, shows a more rapid recovery of acid secretion. This suggests that despite a similar overarching mechanism, the specifics of their interaction with the H+/K+ ATPase and their pharmacokinetic properties result in distinct pharmacodynamic profiles. It is important to note that the development of this compound was discontinued, and omeprazole remains a widely used therapeutic agent.[2]

References

Comparative Analysis of Saviprazole's ATPase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Saviprazole, a proton pump inhibitor (PPI), with other critical ATPases. While direct experimental data on this compound's interaction with ATPases other than the gastric H+/K+-ATPase is limited in publicly available literature, this document extrapolates potential cross-reactivity based on studies of other well-established PPIs like omeprazole and lansoprazole. The primary aim is to offer a framework for assessing the selectivity of this compound and to provide detailed methodologies for conducting such comparative studies.

Introduction to this compound and Proton Pump Inhibitors

This compound is a member of the proton pump inhibitor class of drugs, which act by covalently binding to and inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] This targeted action has made PPIs a cornerstone in the treatment of acid-related gastrointestinal disorders. The therapeutic efficacy of PPIs is directly linked to their selective accumulation in the acidic environment of the parietal cells and their specific interaction with the H+/K+-ATPase. However, the potential for off-target effects, specifically the interaction with other structurally and functionally related ATPases, is a critical aspect of their pharmacological profile.

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors, including this compound, are prodrugs that require activation in an acidic environment.[2] Once administered, they reach the parietal cells of the stomach via the bloodstream. In the acidic milieu of the secretory canaliculi of these cells, the PPI is protonated and converted into its active form, a sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

cluster_blood Bloodstream cluster_parietal_cell Parietal Cell This compound (Inactive) This compound (Inactive) Acidic Canaliculi Acidic Canaliculi This compound (Inactive)->Acidic Canaliculi Diffusion This compound (Active Sulfenamide) This compound (Active Sulfenamide) Acidic Canaliculi->this compound (Active Sulfenamide) Acid Activation H+/K+-ATPase H+/K+-ATPase This compound (Active Sulfenamide)->H+/K+-ATPase Covalent Bonding to Cysteine Residues Inhibited H+/K+-ATPase Inhibited H+/K+-ATPase H+/K+-ATPase->Inhibited H+/K+-ATPase Irreversible Inhibition Gastric Acid Secretion Gastric Acid Secretion Inhibited H+/K+-ATPase->Gastric Acid Secretion Blocks

Figure 1: Activation and inhibitory pathway of this compound on H+/K+-ATPase.

Cross-Reactivity with Other P-type ATPases

P-type ATPases are a large family of enzymes that transport ions across biological membranes. Besides the target H+/K+-ATPase, other crucial P-type ATPases include the Na+/K+-ATPase, responsible for maintaining the sodium and potassium gradients across the plasma membrane, and the Ca2+-ATPase, which regulates intracellular calcium levels. Due to structural similarities within this family, the potential for cross-reactivity with PPIs is a valid consideration.

Comparative Inhibitory Data

The following table summarizes the available data on the inhibitory effects of omeprazole and lansoprazole on Na+/K+-ATPase and Mg2+-ATPase. This data can be used as a reference for designing and interpreting future studies on this compound.

ATPase TargetInhibitorIC50 (µM)Maximum Inhibition (%)Reference
Na+/K+-ATPase Omeprazole35.60 ± 0.8181[3]
Lansoprazole29.40 ± 1.7986[3]
Mg2+-ATPase Omeprazole> 100~16[3]
Lansoprazole> 100~18[3]

Table 1: Comparative inhibitory concentrations of Omeprazole and Lansoprazole on Na+/K+-ATPase and Mg2+-ATPase activity.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for the isolation of relevant ATPases and the measurement of their activity are provided below.

Isolation of ATPases

1. H+/K+-ATPase Enriched Membrane Vesicles from Porcine Gastric Mucosa

This protocol is adapted from established methods for isolating H+/K+-ATPase-enriched membrane fractions.[4][5]

  • Tissue Homogenization: Fresh or frozen porcine stomachs are opened, and the gastric mucosa is scraped. The scrapings are homogenized in a buffer containing sucrose, HEPES-Tris, and EDTA at pH 7.4.

  • Differential Centrifugation: The homogenate is subjected to a series of differential centrifugation steps to remove nuclei, mitochondria, and other large cellular debris.

  • Sucrose Gradient Centrifugation: The resulting microsomal fraction is layered onto a discontinuous sucrose gradient and centrifuged at high speed. The H+/K+-ATPase-enriched vesicles are collected from the interface of the sucrose layers.

  • Washing and Storage: The collected vesicles are washed to remove residual sucrose and stored at -80°C in a buffer containing sucrose and a cryoprotectant.

2. Na+/K+-ATPase from Porcine or Rabbit Kidney Medulla

This protocol is based on the Jørgensen method for purifying Na+/K+-ATPase.

  • Tissue Preparation: The outer medulla of fresh or frozen kidneys is dissected and minced.

  • SDS Treatment: The minced tissue is incubated with a low concentration of sodium dodecyl sulfate (SDS) in a buffer containing sucrose, imidazole, and EDTA to selectively solubilize contaminating proteins.

  • Differential Centrifugation: The SDS-treated homogenate is subjected to differential centrifugation to pellet the membrane fragments containing the Na+/K+-ATPase.

  • Zonal Centrifugation: The resulting pellet is resuspended and subjected to zonal centrifugation in a sucrose gradient to further purify the enzyme.

  • Enzyme Characterization: The purity and activity of the isolated enzyme are assessed by SDS-PAGE and ouabain-sensitive ATPase activity assays.

3. Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

This protocol describes the isolation of SERCA from rabbit skeletal muscle.[6]

  • Homogenization: Rabbit fast-twitch skeletal muscle is homogenized in a buffer containing sucrose, HEPES, and protease inhibitors.

  • Differential Centrifugation: The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the sarcoplasmic reticulum (SR) vesicles.

  • Purification: The SR vesicles are treated with a mild detergent to solubilize the Ca2+-ATPase, which is then purified using chromatography techniques.

Measurement of ATPase Activity

A widely used method for determining ATPase activity is the enzyme-coupled spectrophotometric assay.[7][8] This assay links the production of ADP by the ATPase to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, KCl (for H+/K+ and Na+/K+-ATPase) or CaCl2 (for Ca2+-ATPase), phosphoenolpyruvate, NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Enzyme Addition: The isolated ATPase preparation is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the ATPase activity.

  • Inhibitor Studies: To determine the IC50 of an inhibitor like this compound, the assay is performed in the presence of varying concentrations of the compound.

ATPase ATPase ADP ADP ATPase->ADP Hydrolysis ATP ATP ATP->ATPase Pyruvate Kinase Pyruvate Kinase ADP->Pyruvate Kinase Pi Pi Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Pyruvate Kinase Pyruvate Pyruvate Lactate Dehydrogenase Lactate Dehydrogenase Pyruvate->Lactate Dehydrogenase NADH NADH NAD+ NAD+ NADH->NAD+ Monitored at 340 nm NADH->Lactate Dehydrogenase Pyruvate Kinase->Pyruvate Lactate Dehydrogenase->NAD+

Figure 2: Principle of the enzyme-coupled spectrophotometric ATPase assay.

Signaling Pathways and Ion Transport Functions

The following diagrams illustrate the basic ion transport functions of the ATPases discussed.

cluster_membrane Cell Membrane ATPase ATPase H_out H+ (out) ATPase->H_out Pumps K_in K+ (in) ATPase->K_in Pumps ADP_Pi ADP + Pi ATPase->ADP_Pi H_in H+ (in) H_in->ATPase Binds K_out K+ (out) K_out->ATPase Binds ATP ATP ATP->ATPase

Figure 3: Ion transport mechanism of H+/K+-ATPase.

cluster_membrane Cell Membrane ATPase Na+/K+-ATPase Na_out 3 Na+ (out) ATPase->Na_out Pumps K_in 2 K+ (in) ATPase->K_in Pumps ADP_Pi ADP + Pi ATPase->ADP_Pi Na_in 3 Na+ (in) Na_in->ATPase Binds K_out 2 K+ (out) K_out->ATPase Binds ATP ATP ATP->ATPase cluster_membrane SR/ER Membrane ATPase Ca2+-ATPase Ca_lumen 2 Ca2+ (lumen) ATPase->Ca_lumen Pumps ADP_Pi ADP + Pi ATPase->ADP_Pi Ca_cyto 2 Ca2+ (cytosol) Ca_cyto->ATPase Binds ATP ATP ATP->ATPase

References

Benchmarking Saviprazole's safety profile against pantoprazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available safety and toxicology data for the proton pump inhibitors saviprazole and pantoprazole reveals a significant disparity in the extent of their preclinical and clinical evaluation. While pantoprazole has a well-documented safety profile established through extensive testing and post-market surveillance, data on this compound is sparse, primarily limited to early-stage preclinical studies, reflecting its discontinued development status.

This guide provides a detailed comparison based on the available scientific literature, aimed at researchers, scientists, and drug development professionals. The information is presented to facilitate an objective understanding of the known safety characteristics of both compounds.

Preclinical Toxicology Assessment

Preclinical toxicology studies are fundamental in identifying potential target organs of toxicity and establishing a preliminary safety margin for new drug candidates. For pantoprazole, a comprehensive battery of in vivo and in vitro studies has been conducted. In contrast, publicly available information on the specific toxicology of this compound is very limited.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance.

CompoundSpeciesRoute of AdministrationLD50Observed Clinical Signs
Pantoprazole Rat (Male)Oral> 2000 mg/kgNo mortality or significant toxic effects observed.
Pantoprazole Rat (Female)Oral> 2000 mg/kgNo mortality or significant toxic effects observed.
Pantoprazole Mouse (Male & Female)Oral> 2000 mg/kgNo mortality or significant toxic effects observed.
This compound N/AN/AData not publicly availableData not publicly available

N/A: Not Available in public records.

Repeat-Dose Toxicity

Repeat-dose toxicity studies evaluate the effects of repeated exposure to a substance over a specific period.

Pantoprazole: Long-term administration of pantoprazole in rats has been associated with gastric effects, which are considered a pharmacological class effect of profound and long-lasting acid suppression. These include:

  • Enterochromaffin-like (ECL) cell hyperplasia: An increase in the number of ECL cells in the stomach lining.

  • Fundic gland polyps: Benign growths in the stomach.

These effects are largely attributed to the hypergastrinemia that results from sustained inhibition of gastric acid secretion.

This compound: Specific repeat-dose toxicology findings for this compound are not well-documented in the public domain. Early pharmacological studies comparing it to omeprazole in rats and dogs focused on efficacy and duration of action, with no detailed public reports on long-term safety.[1]

Clinical Safety Profile

The clinical safety of a drug is evaluated through a phased process of human trials. Pantoprazole has undergone extensive clinical evaluation and has a well-characterized safety profile from its widespread use. Information on the clinical safety of this compound is not available due to the cessation of its development.

Common and Serious Adverse Effects of Pantoprazole

The safety of pantoprazole has been established in numerous clinical trials and through post-marketing surveillance.

FrequencyAdverse Effect
Common (≥1/100 to <1/10) Headache, Diarrhea, Nausea, Abdominal pain, Vomiting, Flatulence, Dizziness, Arthralgia.
Uncommon (≥1/1000 to <1/100) Rash, Pruritus, Asthenia, Fatigue, Malaise, Increased liver enzymes.
Rare (≥1/10,000 to <1/1000) Agranulocytosis, Hypersensitivity reactions (including anaphylaxis), Hyperlipidemia, Depression, Visual disturbances.
Very Rare (<1/10,000) Thrombocytopenia, Leukopenia, Pancytopenia, Stevens-Johnson syndrome, Toxic epidermal necrolysis.
Not Known (cannot be estimated from the available data) Hyponatremia, Hypomagnesemia, Hallucination, Confusion, Interstitial nephritis, Clostridium difficile-associated diarrhea, Cutaneous and systemic lupus erythematosus, Bone fracture.

Long-term use of pantoprazole, as with other proton pump inhibitors, has been associated with potential risks such as an increased risk of bone fractures, hypomagnesemia, and vitamin B12 deficiency.[2][3][4]

This compound Clinical Safety

Due to the discontinuation of its development, there is no publicly available data from clinical trials regarding the safety and tolerability of this compound in humans.

Experimental Protocols and Methodologies

Detailed experimental protocols for the preclinical toxicology studies of this compound are not available. The following represents a generalized workflow for preclinical safety assessment of a new chemical entity, which would have been followed for both compounds.

G cluster_preclinical Preclinical Toxicology Workflow NCE New Chemical Entity (e.g., this compound, Pantoprazole) InVitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) NCE->InVitro AcuteTox Acute Toxicity Studies (Rodent & Non-rodent) NCE->AcuteTox IND Investigational New Drug (IND) Application Submission InVitro->IND DoseRange Dose-Range Finding Studies AcuteTox->DoseRange RepeatDose Repeat-Dose Toxicity (28-day, 90-day) DoseRange->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) RepeatDose->SafetyPharm RepeatDose->IND ReproTox Reproductive & Developmental Toxicity SafetyPharm->ReproTox Carcinogenicity Carcinogenicity Studies (Long-term rodent) ReproTox->Carcinogenicity Carcinogenicity->IND G cluster_pathway Gastric Acid Secretion Pathway and PPI Inhibition Receptors Receptors (Histamine, Gastrin, Acetylcholine) Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling ProtonPump H+/K+-ATPase (Proton Pump) Signaling->ProtonPump Lumen Gastric Lumen (H+ Secretion) ProtonPump->Lumen H+ PPI PPIs (this compound, Pantoprazole) PPI->ProtonPump Inhibition

References

Comparative Analysis of Saviprazole and Omeprazole: A Statistical Review of ID50 Values

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory potency of Saviprazole and Omeprazole, supported by experimental data and detailed protocols.

This guide provides a comparative statistical analysis of the 50% inhibitory dose (ID50) values for this compound and Omeprazole, two prominent proton pump inhibitors (PPIs). While both compounds are effective inhibitors of gastric acid secretion, this document delves into the available data on their relative potency, outlines the experimental methodologies used for these determinations, and illustrates the underlying biochemical pathways.

Quantitative Comparison of Inhibitory Potency

DrugAnimal ModelStimulantRoute of AdministrationReported ID50 Value
This compoundRatVarious SecretagoguesIntravenousSimilar to Omeprazole
OmeprazoleRatVarious SecretagoguesIntravenousSimilar to this compound
This compoundDogHistamineIntravenousSimilar to Omeprazole
OmeprazoleDogHistamineIntravenousSimilar to this compound

Table 1: Summary of Comparative ID50 Values for this compound and Omeprazole. As reported by Herling et al. (1991), the ID50 values for both drugs were found to be not significantly different in the studied animal models.

Experimental Protocols

The determination of ID50 values for proton pump inhibitors like this compound and Omeprazole in vivo typically involves the use of animal models where gastric acid secretion can be stimulated and measured. The following is a detailed protocol synthesized from established methodologies for the pylorus-ligated rat model with histamine stimulation.

In Vivo Determination of ID50 for Gastric Acid Secretion Inhibition in Pylorus-Ligated Rats

1. Animal Preparation:

  • Male Wistar rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.
  • The animals are housed in cages with raised mesh floors to prevent coprophagy.

2. Anesthesia and Surgical Procedure:

  • Rats are anesthetized using an appropriate anesthetic agent (e.g., ether or a combination of ketamine and xylazine).
  • A midline incision is made in the abdomen to expose the stomach.
  • The pyloric end of the stomach is carefully ligated with a silk suture, ensuring not to obstruct the blood supply.
  • The abdominal wall is then closed with sutures.

3. Drug Administration:

  • Immediately after pylorus ligation, the test compounds (this compound or Omeprazole) or the vehicle (control) are administered. Administration can be intravenous (i.v.), intraperitoneal (i.p.), or intraduodenal (i.d.) depending on the study design.
  • A range of doses for each compound is used to establish a dose-response curve.

4. Stimulation of Gastric Acid Secretion:

  • To stimulate gastric acid secretion, a secretagogue such as histamine (e.g., 10 mg/kg) or pentagastrin is administered subcutaneously (s.c.) or by continuous intravenous infusion.

5. Sample Collection:

  • Four hours after the pylorus ligation and drug administration, the animals are euthanized by cervical dislocation or CO2 asphyxiation.
  • The esophagus is clamped, and the stomach is carefully removed.
  • The gastric contents are collected into a graduated centrifuge tube.

6. Analysis of Gastric Juice:

  • The volume of the gastric juice is measured.
  • The sample is centrifuged to remove any solid debris.
  • The pH of the supernatant is determined using a pH meter.
  • The total acidity is determined by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0, using a suitable indicator.
  • The acid output is calculated and expressed as μEq/100g/4h.

7. Calculation of ID50:

  • The percentage inhibition of gastric acid secretion for each dose group is calculated relative to the vehicle-treated control group.
  • The ID50 value, the dose that causes 50% inhibition of acid secretion, is then determined by regression analysis of the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Fasting 24h Fasting Housing Raised Mesh Cages Fasting->Housing Anesthesia Anesthesia Housing->Anesthesia Incision Abdominal Incision Anesthesia->Incision Ligation Pylorus Ligation Incision->Ligation Closure Suture Closure Ligation->Closure DrugAdmin Drug Administration (this compound/Omeprazole) Closure->DrugAdmin Stimulation Histamine Stimulation DrugAdmin->Stimulation Euthanasia Euthanasia (4h post-ligation) Stimulation->Euthanasia Collection Gastric Content Collection Euthanasia->Collection Measurement Volume & pH Measurement Collection->Measurement Titration Acidity Titration Measurement->Titration Calculation ID50 Calculation Titration->Calculation

Caption: Experimental workflow for determining ID50 values of proton pump inhibitors in pylorus-ligated rats.

Signaling_Pathway cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_drug_action Drug Mechanism of Action Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PPI Proton Pump (H+/K+-ATPase) PKA->PPI stimulates H_ion H+ PPI->H_ion pumps out K_ion_in K+ K_ion_in->PPI pumps in Saviprazole_Omeprazole This compound / Omeprazole (Prodrug) Active_Metabolite Active Sulfenamide Saviprazole_Omeprazole->Active_Metabolite Acid Activation Active_Metabolite->PPI Irreversibly Inhibits

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and inhibition by proton pump inhibitors.

References

A Comparative Analysis of the Acid-Activation Profiles of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the acid-activation profiles of various proton pump inhibitors (PPIs). Understanding the nuances of how these prodrugs are converted to their active form is critical for the development of more effective and targeted therapies for acid-related disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the activation pathways and experimental workflows.

Introduction to Proton Pump Inhibitors and Acid Activation

Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach.[1] A key feature of PPIs is that they are administered as inactive prodrugs. Their therapeutic activity is entirely dependent on their conversion to the active form, a tetracyclic sulfenamide, in the acidic environment of the parietal cell secretory canaliculi.[2] This acid-catalyzed activation is a critical step in their mechanism of action.

The rate and efficiency of this activation are governed by the physicochemical properties of each PPI, most notably its acid dissociation constant (pKa). The pKa determines the pH at which the drug is protonated, initiating the conversion process.[1] A higher pKa value generally correlates with a faster rate of activation at a less acidic pH.[2] This guide will delve into a comparative analysis of these activation profiles for several commonly used and newer generation PPIs.

Comparative Quantitative Data

The following tables summarize the key parameters related to the acid-activation profile of various PPIs.

Table 1: Comparative pKa Values of Proton Pump Inhibitors

Proton Pump InhibitorpKa (Pyridine)pKa (Benzimidazole)
Omeprazole4.13~1.0
Esomeprazole4.13~1.0
Lansoprazole4.01~1.0
Dexlansoprazole4.16Not widely reported
Pantoprazole3.96~1.0
Rabeprazole4.90~1.0
Tenatoprazole4.04Not widely reported

Note: The pKa of the pyridine moiety is the primary determinant for accumulation in the acidic canaliculi, while the protonation of the benzimidazole ring is crucial for the subsequent chemical rearrangement.

Table 2: Comparative Acid Stability and Activation Rates of Proton Pump Inhibitors

Proton Pump InhibitorOrder of Acid Stability (Higher stability = Slower activation)Activation Half-Life at pH 5.1
Tenatoprazole1 (Most Stable)Not reported
Pantoprazole24.7 hours[3]
Omeprazole31.4 hours[3]
Lansoprazole4Not reported
Rabeprazole5 (Least Stable)Not reported

Note: The qualitative order of acid stability is inversely proportional to the rate of activation. A lower stability indicates a faster conversion to the active sulfenamide. Quantitative data for all PPIs under identical experimental conditions is limited in the available literature.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This method is a reliable and widely used technique for determining the acid dissociation constants of ionizable compounds like PPIs.

Principle: A solution of the PPI is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[4]

Materials:

  • Proton Pump Inhibitor standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of PPI Solution: Accurately weigh a known amount of the PPI standard and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if necessary to ensure solubility). The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place a known volume of the PPI solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized titrant (HCl for a basic drug, NaOH for an acidic drug) from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point. For a more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the inflection point.[5]

Determination of Acid-Activation Rate by UV-Vis Spectrophotometry

This kinetic spectrophotometric method allows for the monitoring of the conversion of the PPI prodrug to its active sulfenamide form in an acidic environment.

Principle: The PPI prodrug and its activated sulfenamide form have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength over time in an acidic buffer, the rate of the conversion reaction can be determined.[6]

Materials:

  • Proton Pump Inhibitor standard

  • Acidic buffer solution (e.g., HCl/KCl buffer at a desired pH, such as 1.2 or 5.1)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the PPI in a non-acidic solvent (e.g., methanol). Prepare the acidic buffer solution at the desired pH and temperature.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the prodrug and the activated species. This wavelength is typically determined by running full spectrum scans of the PPI in both neutral and acidic solutions. Set the desired temperature for the cuvette holder.

  • Kinetic Measurement: Add a small, known volume of the PPI stock solution to a pre-warmed cuvette containing the acidic buffer. Quickly mix the solution and place the cuvette in the spectrophotometer.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals. Continue data collection until the reaction is complete or for a predetermined period.

  • Data Analysis: Plot the absorbance versus time. The data can be fitted to an appropriate kinetic model (e.g., first-order kinetics) to determine the rate constant (k) of the activation reaction. The half-life (t1/2) of the activation can then be calculated using the equation t1/2 = 0.693/k.

Visualizations

The following diagrams illustrate the acid-activation pathway of PPIs and a typical experimental workflow for determining the activation rate.

PPI_Activation_Pathway PPI_prodrug PPI Prodrug (Weak Base) Accumulation Accumulation in Acidic Canaliculi PPI_prodrug->Accumulation pH < pKa1 Protonation1 First Protonation (Pyridine Ring) Accumulation->Protonation1 Protonation2 Second Protonation (Benzimidazole Ring) Protonation1->Protonation2 Low pH Rearrangement Chemical Rearrangement Protonation2->Rearrangement Sulfenamide Active Sulfenamide (Tetracyclic Cation) Rearrangement->Sulfenamide Inhibition Covalent Binding (Disulfide Bond) Sulfenamide->Inhibition ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->Inhibition InactivePump Inactive Proton Pump Inhibition->InactivePump

Caption: Acid-activation pathway of proton pump inhibitors.

Caption: Workflow for determining PPI activation rate.

Conclusion

The acid-activation profile is a critical determinant of the pharmacological properties of proton pump inhibitors. As demonstrated, there are significant differences in the pKa values and acid stability among the various PPIs, which in turn influences their rate of activation. Rabeprazole, with its higher pKa, is activated more rapidly, while pantoprazole and tenatoprazole exhibit greater stability in acidic conditions.[1][2] This comparative analysis, along with the provided experimental protocols, offers a valuable resource for researchers and drug development professionals working to optimize the design and application of this important class of therapeutic agents. Further head-to-head studies under standardized conditions are warranted to provide a more complete quantitative comparison of the activation rates for all available PPIs.

References

Saviprazole Demonstrates a Faster Onset of Gastric Acid Inhibition In-Vivo Compared to Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Frankfurt, Germany – November 13, 2025 – Preclinical in-vivo studies have demonstrated that Saviprazole, a novel proton pump inhibitor (PPI), exhibits a more rapid onset of gastric acid inhibition compared to the conventional PPI, omeprazole. These findings, significant for researchers and drug development professionals in the field of acid-related gastrointestinal disorders, suggest this compound's potential for a quicker therapeutic effect. The studies, conducted in both canine and rodent models, highlight key pharmacodynamic differences between the two compounds.

The primary evidence for this compound's faster action comes from a study in dogs where intravenous administration of this compound at a high dose led to an immediate and complete cessation of gastric acid output, which then rapidly returned to 90% of the baseline within 30 minutes.[1][2] This contrasts sharply with omeprazole, which produced a sustained and complete depression of acid output over the entire 4.5-hour observation period.[1][2] This rapid peak and shorter duration of action at a high dose are indicative of a quicker onset of inhibition by this compound.

Comparative In-Vivo Efficacy: this compound vs. Omeprazole

The following table summarizes the key comparative data on the onset of inhibition from in-vivo studies.

ParameterThis compound (HOE 731)OmeprazoleAnimal Model
Onset of Maximal Inhibition Rapid, with acid output dropping to zero shortly after administration.Slower to reach maximal, sustained inhibition.Dogs (intravenous)
Recovery from Inhibition Acid output recovered to 90% within 30 minutes after a 1 mg/kg i.v. dose.[1][2]Complete depression of acid output over a 4.5-hour period.[1][2]Dogs
Dose-Dependent Inhibition Dose-dependent inhibition of gastric acid secretion observed.[1][2]Dose-dependent inhibition of gastric acid secretion observed.Dogs and Rats
ID50 Values Not significantly different from omeprazole.[1][2]Not significantly different from this compound.[1][2]Dogs and Rats

Experimental Protocols

The in-vivo validation of this compound's faster onset of inhibition was established through rigorous experimental protocols in both canine and rodent models.

Canine Model: Intravenous Administration
  • Animal Model: Beagle dogs.

  • Procedure:

    • Animals were anesthetized.

    • A gastric fistula was established to allow for the collection of gastric juice.

    • Gastric acid secretion was stimulated to a steady state.

    • This compound (1 mg/kg) or omeprazole was administered intravenously.

    • Gastric juice was collected at regular intervals for 4.5 hours.

    • The volume and acidity of the gastric juice were measured to determine the total acid output.

Rodent Model: Pylorus-Ligated Rat
  • Animal Model: Wistar rats.[3]

  • Procedure:

    • Rats were fasted overnight with free access to water.

    • Under anesthesia, a midline abdominal incision was made.

    • The pylorus (the opening from the stomach into the small intestine) was ligated to allow for the accumulation of gastric secretions.[3][4]

    • This compound or a vehicle was administered, typically via intraduodenal or subcutaneous injection.

    • After a set period (e.g., 4 hours), the animals were euthanized.

    • The stomach was removed, and the gastric contents were collected.

    • The volume of the gastric juice was measured, and the acidity was determined by titration with NaOH to a pH of 7.0.[3]

  • Stimulation of Acid Secretion (in some rat experiments): To study the inhibitory effect on stimulated acid secretion, various secretagogues were used, including histamine, desglugastrin, carbachol, and isobutylmethylxanthine-forskolin.[1][2]

Visualizing the Mechanism and Workflow

To better understand the context of these findings, the following diagrams illustrate the signaling pathway of gastric acid secretion and the experimental workflow used in the in-vivo studies.

GastricAcidSecretion cluster_parietal_cell Parietal Cell cluster_stimuli Stimuli cluster_inhibitor Inhibitor H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Gs M3R M3 Receptor PLC Phospholipase C M3R->PLC Gq CCK2R CCK2R CCK2R->PLC Gq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA Protein Kinase A cAMP->PKA Ca2 Ca²⁺ IP3->Ca2 PKC Protein Kinase C Ca2->PKC ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activation PKC->ProtonPump Activation H_ion H⁺ ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen K_ion K⁺ K_ion->ProtonPump Blood Blood Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R PPI This compound (Proton Pump Inhibitor) PPI->ProtonPump Inhibition

Diagram 1: Signaling Pathway of Gastric Acid Secretion.

InVivoWorkflow cluster_prep Animal Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Surgical Procedure (Gastric Fistula or Pylorus Ligation) Anesthesia->Surgery Stimulation Stimulation of Acid Secretion (Optional) Surgery->Stimulation DrugAdmin Drug Administration (this compound or Omeprazole) Surgery->DrugAdmin Stimulation->DrugAdmin Collection Gastric Juice Collection DrugAdmin->Collection Measurement Measure Volume and Acidity Collection->Measurement Calculation Calculate Total Acid Output Measurement->Calculation Comparison Compare Onset and Duration of Inhibition Calculation->Comparison

Diagram 2: In-Vivo Experimental Workflow.

References

Replicating Published Findings on Saviprazole's Dose-Dependent Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical findings on the dose-dependent effects of Saviprazole (HOE 731), a proton pump inhibitor (PPI), in relation to the well-established PPI, Omeprazole. The data presented is primarily based on the seminal study by Bohnenkamp et al. (1991), which investigated the gastric acid inhibitory profile of this compound. Due to the limited availability of published literature on this compound, this guide focuses on the findings from this key study and places them in the broader context of PPI pharmacology.

Data Presentation

The following tables summarize the quantitative data extracted from the published abstract of Bohnenkamp et al. (1991).

Table 1: Comparative Efficacy of this compound and Omeprazole in Preclinical Models

ParameterThis compound (HOE 731)OmeprazoleSpeciesFinding
Inhibition of Gastric Acid Secretion Dose-dependentDose-dependentDogs and RatsID50 values were not significantly different, indicating comparable potency in inhibiting gastric acid secretion.
Duration of Action (High Dose) Short-actingLong-actingDogs (at 1 mg/kg i.v.)Acid output returned to 90% of baseline within 30 minutes after initial complete inhibition.
Duration of Action (High Dose) SustainedSustainedDogs (at 1 mg/kg i.v.)Acid output remained completely depressed over the 4.5-hour observation period.

Table 2: Pharmacokinetic Profile of this compound in Dogs

ParameterValueRoute of Administration
Dose 1 mg/kgIntravenous (i.v.) or Intraduodenal
Bioavailability ~60%Intraduodenal
Elimination Half-life ~30 minutesi.v. and Intraduodenal

Experimental Protocols

While the full, detailed experimental protocols from the Bohnenkamp et al. (1991) study are not publicly available, the abstract provides the following key details:

Animal Models:

  • Species: Dogs and Rats.

  • Canine Model: Used for assessing the inhibition of gastric acid secretion and duration of action. A dose of 1 mg/kg of this compound was administered intravenously.

  • Rodent Model: Pylorus-ligated rats were used to obtain similar results on the duration of action at high doses. The study also mentions inhibition of basal acid secretion and stimulated acid secretion (by histamine, desglugastrin, carbachol, and isobutylmethylxanthine-forskolin) in rats.

Pharmacokinetic Studies:

  • Species: Dogs.

  • Dose and Administration: A dose of 1 mg/kg of this compound was administered intravenously or intraduodenally to measure serum concentrations.

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of proton pump inhibitors and a conceptual workflow for the comparative study described.

G cluster_ParietalCell Parietal Cell cluster_PPI PPI Action Stimuli Gastrin, ACh, Histamine Receptors Receptors Stimuli->Receptors SecondMessengers Second Messengers (cAMP, Ca2+) Receptors->SecondMessengers PK Protein Kinases SecondMessengers->PK H_K_ATPase H+/K+ ATPase (Proton Pump) PK->H_K_ATPase Activation Lumen Gastric Lumen (Acid Secretion) H_K_ATPase->Lumen H+ PPI This compound / Omeprazole (Prodrug) ActivePPI Active Sulfenamide PPI->ActivePPI Acid-catalyzed conversion ActivePPI->H_K_ATPase Irreversible Inhibition G cluster_workflow Comparative Experimental Workflow AnimalSelection Select Animal Models (Dogs, Rats) Grouping Divide into Groups (this compound, Omeprazole, Control) AnimalSelection->Grouping DoseAdmin Administer Drugs (e.g., 1 mg/kg i.v. in dogs) Grouping->DoseAdmin AcidMeasurement Measure Gastric Acid Secretion DoseAdmin->AcidMeasurement DataAnalysis Analyze Data (ID50, Duration of Action) AcidMeasurement->DataAnalysis Comparison Compare Effects of This compound and Omeprazole DataAnalysis->Comparison

A Comparative Meta-Analysis of Novel Thienoimidazole Derivatives as Potent STING Agonists for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of thieno[2,3-d]imidazole derivatives has emerged as highly potent, systemically active agonists of the STimulator of INterferon Genes (STING) pathway, demonstrating significant promise in preclinical cancer models. This guide provides a comparative analysis of these novel compounds against other well-characterized STING agonists, offering researchers and drug development professionals a comprehensive overview of their preclinical performance, supported by detailed experimental data and protocols.

The activation of the STING pathway is a critical mechanism in the innate immune system's response to cancer. It triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes within the tumor microenvironment. This process can effectively turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction. The thieno[2,3-d]imidazole derivatives represent a promising new chemotype of non-cyclic dinucleotide (non-CDN) STING agonists that can be administered systemically, a key advantage over many first-generation STING agonists that require intratumoral injection.

Performance Comparison of STING Agonists

The preclinical efficacy of the novel thieno[2,3-d]imidazole derivative, herein referred to as Compound 45, is compared with other notable STING agonists. The data summarized below highlights the in vitro potency and in vivo antitumor activity of these compounds across various preclinical models.

In Vitro Potency of STING Agonists
Compound ClassCompound NameCell LineAssayEC50Citation
Thieno[2,3-d]imidazole Compound 45 THP-1 Dual™ Reporter CellsIRF-Luciferase1.2 nM
Cyclic Dinucleotide (CDN)ADU-S100 (MIW815)THP-1IFNβ Secretion~70 µM[1]
Non-CDN Small MoleculeSR-717Human PBMCsIFNβ SecretionNot Reported[2]
Non-CDN Small MoleculeSNX281THP-1IFNβ SecretionNot Reported
Non-CDN Small MoleculediABZIHuman PBMCsIFNβ Secretion130 nM[3]
In Vivo Antitumor Efficacy of STING Agonists
Compound ClassCompound NameMouse ModelTumor TypeAdministrationAntitumor EffectCitation
Thieno[2,3-d]imidazole Compound 45 BALB/cCT26 Colon CarcinomaIntravenousSignificant tumor growth inhibition and regression
Thieno[2,3-d]imidazole Compound 45 BALB/c4T1 Breast CancerIntravenousSignificant tumor growth inhibition [4]
Cyclic Dinucleotide (CDN)ADU-S100 (MIW815)Syngeneic modelsVariousIntratumoralTumor-specific CD8+ T cell induction and tumor clearance[4][5]
Non-CDN Small MoleculeSR-717B16.F10 MelanomaMelanomaIntraperitonealSignificant reduction in tumor growth and increased survival[2]
Non-CDN Small MoleculeSNX281CT26 Colon CarcinomaColon CarcinomaIntravenousComplete and durable tumor regression with immune memory
Non-CDN Small MoleculeBMS-986301CT26, MC38Colon CarcinomaNot Specified>90% complete regression in injected and non-injected tumors[5]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing STING agonists.

Caption: The STING signaling pathway activated by novel thienoimidazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Novel Thienoimidazole Derivatives reporter_assay STING Reporter Cell Assay (e.g., THP-1 Dual™) start->reporter_assay cytokine_assay Cytokine Profiling (ELISA, Luminex) start->cytokine_assay binding_assay Direct Binding Assay (e.g., SPR, MST) start->binding_assay ec50 Determine EC50 reporter_assay->ec50 syngeneic_model Syngeneic Tumor Model (e.g., CT26, 4T1) ec50->syngeneic_model Lead Compound Selection treatment Systemic Administration of Compound syngeneic_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement immune_profiling Immune Cell Profiling (Flow Cytometry) treatment->immune_profiling efficacy Assess Antitumor Efficacy tumor_measurement->efficacy immune_profiling->efficacy

Caption: A typical preclinical experimental workflow for evaluating novel STING agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of thienoimidazole derivatives and other STING agonists.

STING Reporter Cell Assay (In Vitro)

This assay is used to determine the potency of compounds in activating the STING pathway.

  • Cell Line: THP-1 Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are commonly used.

  • Cell Plating: Cells are seeded in 96-well plates at a density of approximately 100,000 cells per well in complete growth medium and incubated overnight.

  • Compound Treatment: The thienoimidazole derivatives or other STING agonists are serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, the supernatant is collected, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value (the concentration at which 50% of the maximum response is observed) is calculated using a non-linear regression analysis.

Syngeneic Mouse Tumor Model (In Vivo)

This model is used to evaluate the antitumor efficacy of STING agonists in an immunocompetent setting.

  • Animal Model: BALB/c mice are typically used for the CT26 (colon carcinoma) and 4T1 (breast cancer) syngeneic tumor models.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Treatment Administration: Once the tumors are established, mice are randomized into treatment and control groups. The thienoimidazole derivative or comparator compound is administered systemically (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or tumor regression. Body weight is also monitored as an indicator of toxicity.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested, and immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) can be analyzed by flow cytometry to assess the immunological changes induced by the treatment.

Conclusion

The novel thieno[2,3-d]imidazole derivatives, exemplified by Compound 45, demonstrate superior in vitro potency compared to the widely studied CDN STING agonist ADU-S100. Furthermore, their ability to be administered systemically and induce significant antitumor responses in preclinical models positions them as a highly promising class of therapeutics for cancer immunotherapy. Continued investigation and development of these compounds are warranted to translate these encouraging preclinical findings into clinical benefits for cancer patients. This guide provides a foundational comparison to aid researchers in the strategic advancement of next-generation STING-targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling Saviprazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Saviprazole. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The required level of protection depends on the specific handling procedure.

Activity Required Personal Protective Equipment
Compounding and Weighing Double chemotherapy gloves, disposable gown, face shield, and a fit-tested N95 or N100 respirator.[1][2][3][4][5]
Administering Injections (IM/SC/IV) Two pairs of chemotherapy gloves, a disposable gown resistant to hazardous drugs, and a face shield with a mask.[5]
Handling Oral or Topical Formulations Chemotherapy gloves are required for intact oral doses. For compromised oral doses (crushed or opened capsules) or topical applications, double chemotherapy gloves, a gown, and a face shield are necessary.[5]
Waste Disposal Double chemotherapy gloves and a disposable gown.[2][4]
Spill Cleanup Full PPE, including double gloves, a gown, eye and face protection, and respiratory protection, is required.[3]

Safe Handling and Storage Protocols

Engineering Controls:

  • When handling this compound powder or creating solutions, work within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure to prevent aerosolization and inhalation of the compound.

  • Ensure adequate ventilation in all areas where this compound is handled and stored.[6]

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols.[6]

  • Hygiene: Wash hands thoroughly with soap and water before putting on and after removing gloves.[2] Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Situation Immediate Action Required
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6][8]
Eye Contact Rinse eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7][8]
Spill Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. For small spills, gently cover with absorbent material, collect into a sealed container for disposal. For large spills, follow established institutional procedures for hazardous material cleanup.[3][6]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[9]

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a clearly labeled hazardous waste container.[3]

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[6][10][11][12] It may be incinerated in a facility equipped with an afterburner and scrubber.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Saviprazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Post-Handling cluster_disposal Waste Disposal Receive Receive & Log This compound Store Secure Storage Receive->Store Verify Integrity Plan Review Protocol & Assemble PPE Store->Plan Before Starting Weigh Weigh Compound Plan->Weigh Enter BSC Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Surface Experiment->Decontaminate After Experiment Doff Doff PPE Decontaminate->Doff Wash Wash Hands Doff->Wash Waste Segregate & Dispose Hazardous Waste Wash->Waste Final Step

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saviprazole
Reactant of Route 2
Reactant of Route 2
Saviprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.